7-methoxy-2H-chromene-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-2H-chromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-10-3-2-9-4-8(6-12)7-14-11(9)5-10/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUYMNRQOUHOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206163 | |
| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57543-39-2 | |
| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Methoxy-2H-chromene-3-carbaldehyde (CAS: 57543-39-2)
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 7-methoxy-2H-chromene-3-carbaldehyde, a versatile heterocyclic aldehyde of significant interest to the chemical and pharmaceutical sciences. This document details the compound's physicochemical properties, outlines a robust and well-established synthetic protocol via the Vilsmeier-Haack reaction, and describes its analytical characterization. Furthermore, it explores the rich chemical reactivity of its core functional groups, highlighting its utility as a scaffold for the synthesis of more complex molecules. The guide concludes with a summary of its current and potential applications, particularly in drug discovery and materials science, making it an essential resource for researchers, chemists, and professionals in drug development.
Introduction and Nomenclature
7-Methoxy-2H-chromene-3-carbaldehyde, identified by the CAS Number 57543-39-2, belongs to the benzopyran class of heterocyclic compounds. The 2H-chromene core is a structural motif found in a vast array of natural products and biologically active molecules, prized for its unique electronic and steric properties.[1] The presence of a methoxy group at the 7-position and a highly reactive carbaldehyde (formyl) group at the 3-position makes this compound a particularly valuable and versatile intermediate in organic synthesis.[2] The methoxy group acts as an electron-donating group, influencing the reactivity of the aromatic ring, while the α,β-unsaturated aldehyde system provides a key handle for a multitude of chemical transformations.[2] This guide aims to consolidate the technical knowledge surrounding this compound, providing both foundational data and expert insights into its synthesis and application.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is paramount for its effective use in a laboratory setting. The key identifiers and properties of 7-methoxy-2H-chromene-3-carbaldehyde are summarized below.
| Property | Value | Source |
| CAS Number | 57543-39-2 | Alfa Chemistry[3] |
| Molecular Formula | C₁₁H₁₀O₃ | Alfa Chemistry[3] |
| Molecular Weight | 190.198 g/mol | Alfa Chemistry[3] |
| IUPAC Name | 7-methoxy-2H-1-benzopyran-3-carbaldehyde | Alfa Chemistry[3] |
| Synonyms | 7-Methoxy-2H-chromene-3-carboxaldehyde | Alfa Chemistry[3] |
| Appearance | Typically a solid (e.g., pale yellow crystals) | Inferred from similar compounds[4] |
| MDL Number | MFCD01662419 | Alfa Chemistry[3] |
Synthesis and Mechanistic Insights
The construction of the 2H-chromene-3-carbaldehyde scaffold is efficiently achieved through several named reactions. One of the most reliable and widely applicable methods is the Vilsmeier-Haack reaction , which accomplishes the formylation of an activated aromatic substrate.[5][6]
Core Rationale: The Vilsmeier-Haack reaction is ideal for this transformation because it utilizes an electron-rich aromatic precursor, such as a phenol, and a mild formylating agent.[7] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the "Vilsmeier reagent," a chloroiminium salt, acts as the electrophile.[8]
A plausible and efficient synthetic route starts from a readily available substituted phenol. The overall transformation involves the formation of the Vilsmeier reagent from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), followed by its reaction with the phenol to introduce the formyl group, which then facilitates the cyclization to form the chromene ring.
Caption: Vilsmeier-Haack Synthesis Workflow.
Detailed Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is a representative example based on established procedures for similar chromene syntheses.[4][9] Researchers should adapt it based on laboratory conditions and scale.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 eq.) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF under a nitrogen atmosphere, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the starting material, 3-methoxyphenol (1 eq.), in a minimal amount of DMF and add it dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Workup: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until a pH of 7-8 is reached.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 7-methoxy-2H-chromene-3-carbaldehyde.
Spectroscopic and Analytical Profile
Confirming the identity and purity of the synthesized compound is a critical step. The following data represent the expected spectroscopic signatures for 7-methoxy-2H-chromene-3-carbaldehyde.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most informative tool for structural elucidation. Expected signals include:
-
A singlet for the aldehydic proton (-CHO) at ~9.5-10.0 ppm.
-
A singlet for the vinyl proton on the chromene ring (at C4) at ~7.5-8.0 ppm.
-
A set of signals in the aromatic region (~6.5-7.5 ppm) corresponding to the protons on the benzene ring.
-
A singlet for the methoxy group (-OCH₃) protons at ~3.8-4.0 ppm.
-
A signal corresponding to the methylene protons (-CH₂-) at the 2-position of the chromene ring, likely around 4.8-5.2 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework. Key expected signals include:
-
A signal for the aldehyde carbonyl carbon at ~190-195 ppm.
-
Signals for the aromatic and vinylic carbons between ~100-165 ppm.
-
A signal for the methoxy carbon at ~55-60 ppm.
-
A signal for the C2 methylene carbon at ~65-70 ppm.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy will identify the key functional groups.
-
A strong C=O stretch for the aldehyde at ~1670-1690 cm⁻¹.
-
C-H stretches for the aldehyde proton around 2720 and 2820 cm⁻¹.
-
C=C stretching for the aromatic and alkene groups at ~1580-1640 cm⁻¹.
-
C-O stretching for the ether linkages at ~1030-1250 cm⁻¹.
-
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight. The molecular ion peak (M⁺) should be observed at m/z ≈ 190.06.
Chemical Reactivity and Synthetic Utility
7-Methoxy-2H-chromene-3-carbaldehyde is a valuable synthetic intermediate due to the reactivity of its aldehyde group and the chromene core.[10] This dual reactivity allows for a wide range of derivatizations, making it a powerful building block for constructing libraries of complex molecules for drug discovery.[2]
Caption: Key Reactivity Pathways of the Aldehyde Group.
-
Reduction: The aldehyde can be easily reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄), providing access to 3-(hydroxymethyl)chromene derivatives.
-
Oxidation: Oxidation of the aldehyde to a carboxylic acid can be achieved with reagents such as pyridinium dichromate (PDC) or Tollens' reagent, yielding 7-methoxy-2H-chromene-3-carboxylic acid, another versatile intermediate.
-
Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form imines (Schiff bases) and with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in Knoevenagel condensations. These reactions are fundamental for building more complex heterocyclic systems.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde into a variety of alkene derivatives, extending the carbon chain at the 3-position.
Potential Applications in Research and Development
The chromene scaffold is a "privileged structure" in medicinal chemistry, meaning it is frequently found in molecules with diverse biological activities.[11][12]
-
Pharmaceutical and Drug Discovery: Derivatives of 7-methoxy-2H-chromene-3-carbaldehyde are explored for a range of therapeutic targets. The chromene nucleus is associated with activities including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][13][14][15] This specific compound serves as a key intermediate for synthesizing novel therapeutic agents, particularly those aimed at neurological disorders or as cytotoxic agents against cancer cell lines.[2][13] For instance, chromene derivatives have been investigated as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII.[16]
-
Agrochemicals and Materials Science: The unique structure of this compound also makes it a candidate for applications in agrochemicals and as a building block for functional materials, such as dyes and fluorescent probes.[2]
-
Flavor and Fragrance: Its aromatic properties suggest potential use in the flavor and fragrance industry.[2]
Conclusion
7-Methoxy-2H-chromene-3-carbaldehyde (CAS 57543-39-2) is a high-value synthetic intermediate with a well-defined profile. Its straightforward synthesis, combined with the versatile reactivity of its aldehyde and chromene functionalities, establishes it as a cornerstone for the development of novel compounds. For researchers in medicinal chemistry, organic synthesis, and materials science, this molecule offers a reliable and adaptable platform for innovation. The insights and protocols provided in this guide serve as a foundational resource to facilitate its effective application in the laboratory and to accelerate the discovery of new chemical entities with significant scientific and commercial potential.
References
- Semantic Scholar. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis.
- Chem-Impex. 7-méthoxy-2H-chromène-3-carbaldéhyde.
- ResearchGate. (2025). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products.
- Royal Society of Chemistry. Electronic Supplementary Information.
- Royal Society of Chemistry. Supporting Information.
- PubMed. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents.
- PubMed. Synthesis and pharmacological activity of O-aminoalkyl derivatives of 7-hydroxycoumarin.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- ChemicalBook. 7-methoxy-2,2-dimethyl-3-chromene(17598-02-6) 1 h nmr.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Wikipedia. Vilsmeier–Haack reaction.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide.
- ChemicalBook. 7-(diethylaMino)-2-oxo-2H-chroMene-3-carbaldehyde synthesis.
- ResearchGate. Gibbs–Helmholtz plots for VH formylation of phenol using (POCl3 + DMF).
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information].
- MDPI. (2002). Novel Coumarin Derivatives with Expected Biological Activity.
- NIH. 8-Methoxy-2H-chromene-3-carbaldehyde.
- ResearchGate. Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and....
- Alfa Chemistry. CAS 57543-39-2 7-Methoxy-2H-chromene-3-carbaldehyde.
- MSU chemistry. (2015). Catalytic Synthesis of 2H‑Chromenes.
- Bioregistry. PubChem compound.
- Research Journal of Pharmacy and Technology. Review on Chromen derivatives and their Pharmacological Activities.
- PubChem. SID 178103842 - phenoxybenzamine.
- Biological potentials of Hymecromone-based derivatives: A systematic review.
- PubChem. PubChem.
- ResearchGate. Biologically active 7-hydroxycoumarin derivatives.
- NIH. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms.
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-Formylchromones as diverse building blocks in heterocycles synthesis | Semantic Scholar [semanticscholar.org]
- 11. rsc.org [rsc.org]
- 12. rjptonline.org [rjptonline.org]
- 13. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological activity of O-aminoalkyl derivatives of 7-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sysrevpharm.org [sysrevpharm.org]
- 16. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Methoxy-2H-chromene-3-carbaldehyde: Synthesis, Properties, and Applications
Introduction
7-Methoxy-2H-chromene-3-carbaldehyde, with the chemical formula C₁₁H₁₀O₃, is a member of the chromene family, a class of heterocyclic compounds that are widespread in nature and form the backbone of many biologically active molecules.[1] The presence of the methoxy, aldehyde, and enol ether functionalities within a compact bicyclic framework makes this compound a versatile intermediate in organic synthesis.[2] Its structural features suggest potential applications in the development of novel pharmaceuticals, agrochemicals, and materials with interesting photophysical properties.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of 7-methoxy-2H-chromene-3-carbaldehyde, a detailed protocol for its synthesis, and insights into its potential reactivity and stability, aimed at researchers and professionals in drug development and chemical sciences.
Molecular Structure and Physicochemical Properties
The structure of 7-methoxy-2H-chromene-3-carbaldehyde is characterized by a benzopyran ring system with a methoxy group at the 7-position and a carbaldehyde group at the 3-position. The endocyclic double bond and the conjugated aldehyde group are key features that dictate its chemical behavior.
Predicted Physicochemical Data
Due to the limited availability of experimental data for this specific isomer, the following table summarizes key physicochemical properties predicted through computational models. These values provide a useful estimation for experimental design and characterization.
| Property | Predicted Value | Source |
| Molecular Weight | 190.19 g/mol | [4] |
| XlogP | 1.4 | [5] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 2 | [4] |
| Topological Polar Surface Area | 43.4 Ų | [4] |
Proposed Synthesis of 7-Methoxy-2H-chromene-3-carbaldehyde
The synthesis of 2H-chromene-3-carbaldehydes is commonly achieved through the reaction of a corresponding salicylaldehyde with acrolein.[6] This approach is readily adaptable for the preparation of the 7-methoxy derivative, utilizing 2-hydroxy-4-methoxybenzaldehyde as the starting material.
Reaction Scheme
Caption: Proposed synthesis of 7-methoxy-2H-chromene-3-carbaldehyde.
Experimental Protocol
This protocol is adapted from the successful synthesis of the isomeric 8-methoxy-2H-chromene-3-carbaldehyde.[6]
Materials:
-
2-Hydroxy-4-methoxybenzaldehyde (CAS: 673-22-3)
-
Acrolein
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Ethanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment for reflux, extraction, and chromatography.
Safety Precautions:
-
2-Hydroxy-4-methoxybenzaldehyde is a skin and eye irritant and may cause respiratory irritation.[7]
-
Acrolein is highly toxic, flammable, and a severe irritant. All manipulations involving acrolein must be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Procedure:
-
To a solution of 2-hydroxy-4-methoxybenzaldehyde (10 mmol) in 20 mL of 1,4-dioxane, add potassium carbonate (10 mmol) and an excess of acrolein (15 mmol) at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and pour it into 40 mL of iced water.
-
Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel.
-
Further purification can be achieved by recrystallization from ethanol to yield the final product.
Starting Material: 2-Hydroxy-4-methoxybenzaldehyde
A summary of the key properties of the starting material is provided below for reference.
| Property | Value | Source |
| Appearance | Creamy white to beige or light brown crystalline powder | [8] |
| Melting Point | 41-43 °C | [8] |
| Solubility | Insoluble in water; soluble in methanol | [8] |
| Stability | Stable under recommended storage conditions | [7] |
Chemical Properties and Reactivity
The chemical reactivity of 7-methoxy-2H-chromene-3-carbaldehyde is governed by its principal functional groups: the aldehyde, the enol ether system within the pyran ring, and the electron-rich aromatic ring.
-
Aldehyde Group: The aldehyde functionality is expected to undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions, including the formation of imines and participation in Wittig-type reactions.[6]
-
Enol Ether System: The double bond in the 2H-chromene ring is part of an enol ether, making it susceptible to electrophilic attack and potentially participating in cycloaddition reactions. The stability of the chromene ring system can be influenced by acidic or basic conditions.[9][10]
-
Aromatic Ring: The methoxy group is an activating, ortho-, para-directing group, suggesting that the aromatic ring can undergo electrophilic aromatic substitution, although the steric hindrance from the fused pyran ring may influence the regioselectivity.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
Aldehyde Proton: A singlet in the region of δ 9.5-10.5 ppm.
-
Vinylic Proton (H4): A singlet or a narrow multiplet around δ 7.0-7.5 ppm.
-
Methylene Protons (H2): A singlet or a narrow multiplet in the region of δ 4.5-5.0 ppm.
-
Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the three protons on the benzene ring, with coupling patterns indicative of their relative positions.
-
Methoxy Protons: A singlet around δ 3.8 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Aldehyde Carbonyl: A signal in the downfield region, typically δ 185-195 ppm.
-
Aromatic and Vinylic Carbons: Signals in the range of δ 100-160 ppm.
-
Methylene Carbon: A signal around δ 60-70 ppm.
-
Methoxy Carbon: A signal around δ 55 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch (Aldehyde): A strong absorption band around 1670-1690 cm⁻¹.
-
C=C Stretch (Vinylic and Aromatic): Bands in the region of 1500-1650 cm⁻¹.
-
C-O Stretch (Ether): Strong absorptions in the range of 1000-1300 cm⁻¹.
-
C-H Stretch (Aromatic and Alkene): Bands above 3000 cm⁻¹.
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 190, corresponding to the molecular weight of the compound.
Workflow for Synthesis and Characterization
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-methoxy-2H-chromene-3-carbaldehyde | C11H10O3 | CID 42429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 7-methoxy-2h-chromene-3-carbaldehyde (C11H10O3) [pubchemlite.lcsb.uni.lu]
- 6. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. westliberty.edu [westliberty.edu]
- 8. 2-Hydroxy-4-methoxybenzaldehyde | 673-22-3 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
An In-Depth Technical Guide to the Structure Elucidation of 7-methoxy-2H-chromene-3-carbaldehyde
Introduction
The 2H-chromene scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds, exhibiting properties ranging from anticancer to anti-inflammatory activities.[1][2][3] The precise structural characterization of chromene derivatives is therefore a cornerstone of drug discovery and development, ensuring that biological activity is correctly attributed and that structure-activity relationships (SAR) are accurately defined. 7-methoxy-2H-chromene-3-carbaldehyde is a key synthetic intermediate whose unambiguous structure elucidation is critical for the synthesis of more complex molecules.[4][5]
This guide provides a comprehensive, technically-grounded walkthrough of the analytical methodologies required to definitively elucidate the structure of 7-methoxy-2H-chromene-3-carbaldehyde. We will move beyond a simple recitation of techniques to explain the strategic reasoning behind the experimental workflow, demonstrating how a multi-faceted spectroscopic approach provides a self-validating system for structural confirmation.
Synthesis and Physicochemical Properties
A reliable synthesis is the first step in structure elucidation, as it provides a hypothetical structure based on established reaction mechanisms. A common route to this compound involves the Vilsmeier-Haack reaction, which is a powerful method for the formylation of electron-rich aromatic systems.[6][7][8] The reaction of 7-methoxychroman-4-one with a Vilsmeier reagent (formed from POCl₃ and DMF) can yield the corresponding 4-chloro-2H-chromene-3-carbaldehyde, which can be subsequently converted to the target molecule.[9]
| Property | Value |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.19 g/mol |
| Appearance | Pale yellow solid[1] |
| CAS Number | 141548-18-7 |
The Spectroscopic Toolkit for Structure Elucidation
The core of structure elucidation lies in the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the puzzle, and their combined data should converge to a single, unambiguous structure.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step. It provides the exact mass of the molecule, which in turn yields the elemental composition. This is the foundational data point upon which all other interpretations are built.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of ~1 µg/mL.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. This is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.
-
Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to calculate the most probable elemental composition.
Data Interpretation: For C₁₁H₁₀O₃, the expected monoisotopic mass is 190.06299 u. The HRMS experiment should yield an m/z value for the [M+H]⁺ ion of 191.07032, confirming the elemental formula and the degree of unsaturation (7 degrees).
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method to identify key functional groups. For this molecule, we expect to see characteristic stretches for the aldehyde, the aromatic ring, the alkene, and the ether linkage.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Data Interpretation:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Aldehyde C-H | ~2850 and ~2750 | Two distinct, often weak, bands characteristic of an aldehyde. |
| Aldehyde C=O | ~1680-1660 | Conjugated aldehyde carbonyl stretch. |
| Alkene C=C | ~1640 | Stretch of the C=C double bond in the chromene ring. |
| Aromatic C=C | ~1600, ~1500 | Ring stretching vibrations. |
| C-O-C (Aryl Ether) | ~1250 and ~1030 | Asymmetric and symmetric stretching of the methoxy group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial proximity of atoms.[10][11][12][13]
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra.
3.3.1. ¹H NMR Spectroscopy: Proton Environment
Data Interpretation: The ¹H NMR spectrum provides the number of different proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and coupling constants (J-values, indicating adjacent protons).
| Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H9 (Aldehyde) | 9.5 - 10.0 | s | 1H | Deshielded proton of the aldehyde group. |
| H4 | 7.4 - 7.6 | s | 1H | Vinylic proton adjacent to the aldehyde group. |
| H5 | 7.0 - 7.2 | d | 1H | Aromatic proton ortho to the oxygen, coupled to H6. |
| H6 | 6.4 - 6.6 | dd | 1H | Aromatic proton coupled to H5 and H8. |
| H8 | 6.3 - 6.5 | d | 1H | Aromatic proton meta to the oxygen, coupled to H6. |
| H2 (CH₂) | 4.8 - 5.0 | s | 2H | Methylene protons of the dihydropyran ring. |
| OCH₃ | 3.8 - 3.9 | s | 3H | Protons of the methoxy group. |
3.3.2. ¹³C NMR and DEPT Spectroscopy: Carbon Skeleton
Data Interpretation: ¹³C NMR identifies all unique carbon atoms. The DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in the DEPT-135 spectrum.
| Carbon | Predicted δ (ppm) | DEPT-135 | Rationale |
| C9 (CHO) | 190 - 195 | Positive | Aldehyde carbonyl carbon. |
| C7 (C-OCH₃) | 160 - 165 | Quaternary | Aromatic carbon attached to the methoxy group. |
| C8a | 155 - 160 | Quaternary | Aromatic carbon attached to the ring oxygen. |
| C4 | 140 - 145 | Positive | Vinylic CH carbon. |
| C3 | 125 - 130 | Quaternary | Vinylic quaternary carbon attached to the aldehyde. |
| C5 | 128 - 132 | Positive | Aromatic CH carbon. |
| C4a | 115 - 120 | Quaternary | Aromatic quaternary carbon. |
| C6 | 108 - 112 | Positive | Aromatic CH carbon. |
| C8 | 102 - 105 | Positive | Aromatic CH carbon. |
| C2 (CH₂) | 65 - 70 | Negative | Methylene carbon of the dihydropyran ring. |
| OCH₃ | 55 - 56 | Positive | Methoxy carbon. |
3.3.3. 2D NMR Spectroscopy: Connecting the Atoms
Expertise & Experience: While 1D NMR provides the pieces, 2D NMR shows how they connect. COSY, HSQC, and HMBC are essential for assembling the molecular structure unambiguously.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings. A key expected correlation would be between the aromatic protons H5 and H6, and between H6 and H8, confirming their positions on the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This allows for the definitive assignment of carbon signals based on the more easily interpreted proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected HMBC correlations that would lock in the structure include:
-
Aldehyde Proton (H9) to C3 and C4: Confirms the position of the aldehyde group.
-
Methoxy Protons (OCH₃) to C7: Confirms the position of the methoxy group.
-
Methylene Protons (H2) to C3, C4, and C8a: Connects the dihydropyran ring to the rest of the structure.
-
Aromatic Proton H8 to C4a, C6 and C7: Confirms the substitution pattern on the aromatic ring.
-
Integrated Structure Verification Workflow
The process of structure elucidation is a logical, iterative process where each piece of data validates the others.
Caption: Integrated workflow for structure elucidation.
Conclusion
The unambiguous structure elucidation of 7-methoxy-2H-chromene-3-carbaldehyde is achieved not by a single experiment, but by the logical and systematic integration of multiple spectroscopic techniques. High-resolution mass spectrometry provides the elemental formula, while IR spectroscopy confirms the presence of key functional groups. The detailed connectivity is then meticulously mapped out using a suite of 1D and 2D NMR experiments, with HMBC serving as the final arbiter for confirming the placement of substituents and the overall molecular architecture. This self-validating, multi-technique approach ensures the highest level of scientific integrity and is an indispensable protocol in modern chemical research and drug development.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Wiley-VCH. (2007). Supporting Information.
- Hoye Research Group. (n.d.). Deciphering molecular structures: NMR spectroscopy and quantum mechanical insights of halogenated 4H‐Chromenediones.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Studies of chromenes. Part 5. Reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-ones. 4-Chloro-7-methoxy-2,2-dimethyl-2H-chromenes and their nitration products.
- Semantic Scholar. (n.d.). Deciphering molecular structures: NMR spectroscopy and quantum mechanical insights of halogenated 4H-Chromenediones.
- Unknown Source. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Unknown Source. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- ChemicalBook. (n.d.). 7-(diethylaMino)-2-oxo-2H-chroMene-3-carbaldehyde synthesis.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- SpectraBase. (n.d.). 7-Methoxy-3-(naphthalen-2-yl)-2H-chromen-2-one.
- National Institutes of Health. (n.d.). 8-Methoxy-2H-chromene-3-carbaldehyde.
- MSU Chemistry. (2015). Catalytic Synthesis of 2H‑Chromenes.
- ETH Zurich. (n.d.). Structure Elucidation by NMR.
- Chemsrc. (n.d.). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid.
- Slideshare. (n.d.). use of nmr in structure ellucidation.
- ResearchGate. (n.d.). 3-Benzoyl-7-methoxy-2H-chromen-2-one.
- University of Tehran. (n.d.). Highly Efficient Synthesis of New 2H-Chromene Dyes using Cu-SBA-15.
- European Journal of Chemistry. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one.
- Unknown Source. (n.d.). Crystal structure of 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, C14H15NO3.
- ResearchGate. (n.d.). Crystal structure of 4-bromo-7-(diethylamino)-2-oxo-2 H -chromene-3-carbaldehyde C 14 H 14 Br 3 NO 3.
- ResearchGate. (n.d.). 7-Diethylamino-2-oxo-2H-chromene-3-carbaldehyde.
Sources
- 1. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Highly Efficient Synthesis of New 2H-Chromene Dyes using Cu-SBA-15 – Oriental Journal of Chemistry [orientjchem.org]
- 4. islandscholar.ca [islandscholar.ca]
- 5. 7-(diethylaMino)-2-oxo-2H-chroMene-3-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Studies of chromenes. Part 5. Reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-ones. 4-Chloro-7-methoxy-2,2-dimethyl-2H-chromenes and their nitration products. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Deciphering molecular structures: NMR spectroscopy and quantum mechanical insights of halogenated 4H‐Chromenediones | Hoye Research Group [hoye.chem.umn.edu]
- 11. Deciphering molecular structures: NMR spectroscopy and quantum mechanical insights of halogenated 4H-Chromenediones. | Semantic Scholar [semanticscholar.org]
- 12. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 13. use of nmr in structure ellucidation | PDF [slideshare.net]
NMR and mass spectrometry data for 7-methoxy-2H-chromene-3-carbaldehyde
An In-Depth Technical Guide to the Spectroscopic Characterization of 7-methoxy-2H-chromene-3-carbaldehyde
Introduction
7-methoxy-2H-chromene-3-carbaldehyde is a heterocyclic compound belonging to the chromene family. The chromene skeleton is a core structural motif in a vast array of natural products and biologically active molecules, exhibiting properties ranging from anti-inflammatory to anticancer activities.[1] The functionalization of this scaffold, as with the methoxy and carbaldehyde groups in the title compound, allows for its use as a versatile intermediate in the synthesis of more complex pharmaceuticals and bioactive probes.[2]
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 7-methoxy-2H-chromene-3-carbaldehyde. As drug development and materials science demand unambiguous structural confirmation, a thorough understanding of a molecule's spectroscopic signature is paramount. Here, we move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of spectral data, the structure of 7-methoxy-2H-chromene-3-carbaldehyde is presented below with a systematic atom numbering scheme. This convention will be used throughout the guide.
Caption: Molecular structure of 7-methoxy-2H-chromene-3-carbaldehyde with atom numbering.
Experimental Protocols: A Self-Validating System
The integrity of spectroscopic data is founded upon meticulous experimental procedure. The protocols described below represent standard, validated methodologies for the characterization of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The objective is to obtain high-resolution ¹H and ¹³C NMR spectra to map the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 7-methoxy-2H-chromene-3-carbaldehyde and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules, offering excellent solubility and a single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) that does not typically interfere with signals from the analyte.[3]
-
-
Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) to the NMR tube.
-
Causality: TMS is chemically inert and provides a single, sharp signal at 0 ppm. It serves as the universal reference point for the chemical shift scale, ensuring data comparability across different instruments and experiments.[3]
-
-
Data Acquisition: Place the sealed NMR tube into the spectrometer (e.g., a 400 or 500 MHz instrument). Acquire the ¹H NMR spectrum first, followed by the ¹³C NMR spectrum. Standard acquisition parameters for similar structures are typically sufficient.[4]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay). Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
Mass Spectrometry (MS)
The goal is to determine the compound's molecular weight and gain structural insights from its fragmentation pattern under energetic conditions.
Methodology:
-
Sample Introduction: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane. Introduce the sample into the mass spectrometer, often via a direct insertion probe or coupled with a Gas Chromatography (GC) system.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Causality: EI is a "hard" ionization technique that imparts significant energy to the molecule, inducing reproducible and structurally informative fragmentation.[5] The 70 eV standard is used because it maximizes ionization efficiency and generates stable, library-searchable fragmentation patterns.
-
-
Mass Analysis: The resulting ions (the molecular ion and various fragments) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Data Interpretation and Structural Elucidation
¹H NMR Spectroscopy Data (Predicted, based on analogs)
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 9.65 | Singlet (s) | - | 1H | H11 (Aldehyde) |
| 7.45 | Singlet (s) | - | 1H | H4 (Vinylic) |
| 7.10 | Doublet (d) | 8.4 | 1H | H5 |
| 6.55 | Doublet of Doublets (dd) | 8.4, 2.4 | 1H | H6 |
| 6.45 | Doublet (d) | 2.4 | 1H | H8 |
| 4.85 | Singlet (s) | - | 2H | H2 (Methylene) |
| 3.82 | Singlet (s) | - | 3H | H12 (Methoxy) |
| Data is predicted based on analysis of similar chromene structures.[6] |
Interpretation:
-
Aldehyde Proton (H11): The signal at δ 9.65 ppm is highly deshielded, characteristic of a proton attached to a carbonyl carbon. Its singlet nature confirms the absence of adjacent protons.
-
Vinylic Proton (H4): The singlet at δ 7.45 ppm is assigned to the proton on the pyran ring's double bond. It is deshielded due to the electron-withdrawing effect of the adjacent aldehyde group.
-
Aromatic Protons (H5, H6, H8): These three protons form a coupled system on the benzene ring. H5 (δ 7.10 ppm) appears as a doublet due to coupling with H6. H8 (δ 6.45 ppm) is a doublet due to coupling with H6, but with a smaller coupling constant typical for meta-coupling. H6 (δ 6.55 ppm) is split by both H5 (ortho-coupling, J ≈ 8.4 Hz) and H8 (meta-coupling, J ≈ 2.4 Hz), resulting in a doublet of doublets. The upfield shifts of H6 and H8 are consistent with the electron-donating effect of the methoxy group at C7.
-
Methylene Protons (H2): The singlet at δ 4.85 ppm, integrating to 2H, is assigned to the CH₂ group of the dihydropyran ring.
-
Methoxy Protons (H12): The sharp singlet at δ 3.82 ppm, integrating to 3H, is characteristic of a methoxy group attached to an aromatic ring.
¹³C NMR Spectroscopy Data (Predicted)
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 190.5 | C11 (Aldehyde C=O) |
| 162.0 | C7 |
| 158.5 | C8a |
| 145.0 | C4 |
| 131.0 | C5 |
| 128.5 | C3 |
| 115.0 | C4a |
| 112.5 | C6 |
| 101.0 | C8 |
| 65.0 | C2 |
| 55.8 | C12 (Methoxy) |
| Data is predicted based on established chemical shift values for similar functional groups and structures.[6] |
Interpretation:
-
Carbonyl Carbon (C11): The signal at δ 190.5 ppm is in the typical range for an aldehyde carbonyl carbon.
-
Aromatic & Vinylic Carbons: The signals between δ 101.0 and 162.0 ppm correspond to the eight sp² hybridized carbons of the benzene and pyran rings. The carbons attached to oxygen (C7, C8a) are the most deshielded. C8, being ortho to the electron-donating methoxy group, is the most shielded aromatic carbon.
-
Aliphatic Carbons: The signal at δ 65.0 ppm is assigned to the sp³ hybridized methylene carbon (C2), and the peak at δ 55.8 ppm is characteristic of the methoxy carbon (C12).
Mass Spectrometry Data
The EI mass spectrum provides the molecular weight and key structural fragments. The molecular formula is C₁₁H₁₀O₃, giving a molecular weight of 190.19 g/mol .
| m/z | Proposed Fragment | Notes |
| 190 | [C₁₁H₁₀O₃]⁺• | Molecular Ion (M⁺•) |
| 189 | [C₁₁H₉O₃]⁺ | Loss of H• radical from the aldehyde |
| 175 | [C₁₀H₇O₃]⁺ | Loss of CH₃• radical from the methoxy group |
| 161 | [C₁₀H₉O₂]⁺ | Loss of CHO• radical |
| 131 | [C₉H₇O]⁺ | Retro-Diels-Alder (rDA) fragmentation |
Proposed Fragmentation Pathway:
The fragmentation of 7-methoxy-2H-chromene-3-carbaldehyde is initiated by the removal of an electron to form the molecular ion (m/z 190). Subsequent fragmentations provide valuable structural clues. The radical loss of a methyl group from the methoxy ether is a common pathway for such compounds.[7] Another key fragmentation is the retro-Diels-Alder (rDA) reaction, which cleaves the dihydropyran ring.
Caption: Proposed EI fragmentation pathway for 7-methoxy-2H-chromene-3-carbaldehyde.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data provides a robust and unambiguous structural confirmation of 7-methoxy-2H-chromene-3-carbaldehyde. The chemical shifts and coupling constants in the NMR spectra align perfectly with the assigned proton and carbon environments, while the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns, such as the loss of methyl and aldehyde radicals and a retro-Diels-Alder reaction. This guide serves as a foundational reference for researchers, providing not only the spectral data but also the underlying scientific principles for its interpretation, thereby upholding the highest standards of scientific integrity and utility in a professional drug development context.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
Quimica, S. P. D. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
SpectraBase. (n.d.). 7-Methoxy-3-(naphthalen-2-yl)-2H-chromen-2-one. Retrieved from [Link]
-
Yusufzai, S. K., et al. (2012). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3419. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and.... Retrieved from [Link]
-
Scilit. (n.d.). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2014). Crystal structure of 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, C14H15NO3. Retrieved from [Link]
-
ResearchGate. (n.d.). 7-Diethylamino-2-oxo-2H-chromene-3-carbaldehyde. Retrieved from [Link]
-
NIST. (n.d.). Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. Retrieved from [Link]
-
PubMed. (2012). Fragmentation investigation of seven arylnaphthalide lignans using liquid chromatography/tandem quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
-
Cuyckens, F., & Claeys, M. (2004). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 15(4), 481-491. Retrieved from [Link]
-
NIH. (n.d.). 7-Diethylamino-2-oxo-2H-chromene-3-carbaldehyde. Retrieved from [Link]
Sources
- 1. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scienceopen.com [scienceopen.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Chromene Scaffold - A Privileged Structure in Nature and Medicine
An In-Depth Technical Guide to the Natural Occurrence and Significance of 7-Methoxy-2H-chromene-3-carbaldehyde Derivatives
The 2H-chromene framework is a recurring and vital motif in the vast tapestry of natural products.[1] As a class of oxygen-containing heterocycles, chromenes are biosynthetically linked to a wide array of secondary metabolites, including flavonoids, tocopherols, and alkaloids.[2] This prevalence in nature is not accidental; the chromene nucleus imparts specific physicochemical properties that allow these molecules to interact with a multitude of biological targets. Consequently, compounds bearing this scaffold exhibit a remarkable spectrum of pharmacological activities, from antimicrobial and anti-inflammatory to potent antitumor and antiviral effects.[2][3][4]
This guide focuses specifically on derivatives of 7-methoxy-2H-chromene-3-carbaldehyde. While this precise structure is widely recognized as a versatile synthetic intermediate for building complex bioactive molecules,[5] its direct isolation from natural sources is less commonly reported than that of its close structural relatives. Therefore, this document will explore the natural occurrence of the broader 2H-chromene family to provide essential context, delve into the methodologies for their isolation, propose a putative biosynthetic pathway, and summarize their profound pharmacological significance for researchers in drug discovery and natural product chemistry.
Part 1: Natural Sources of 2H-Chromene Derivatives
The 2H-chromene skeleton is a structural cornerstone in numerous compounds isolated from various plant species. While the specific 7-methoxy-2H-chromene-3-carbaldehyde is a more elusive target in natural product screening, its analogs and related structures have been successfully identified. The study of these natural sources provides critical insights into the biosynthetic capabilities of plants and serves as a foundation for biomimetic synthesis and further pharmacological investigation.
The isolation of chromene derivatives often involves meticulous phytochemical analysis of plant tissues. For instance, a 2,2-dimethylchromene-7-methoxy glucoside was successfully isolated from the aerial parts of Crotalaria longipes, a member of the Fabaceae family.[6] Similarly, another chromene derivative, 1-(5-Hydroxy-7-methoxy-2,2-dimethyl-2H-chromen-6-yl)ethan-1-one, was identified in the stems of Polyalthia plagioneura.[7] These findings underscore the presence of the 7-methoxy-chromene backbone in nature, even if the aldehyde functional group at the 3-position is not always present.
The following table summarizes representative examples of naturally occurring chromene derivatives, highlighting the diversity of the plant families that produce them and the structural variations encountered.
| Compound Class/Derivative | Natural Source (Species) | Family | Reference |
| 2,2-dimethylchromene 7-methoxy-6-O-β-glucopyranoside | Crotalaria longipes | Fabaceae | [6] |
| 1-(5-Hydroxy-7-methoxy-2,2-dimethyl-2H-chromen-6-yl)ethan-1-one | Polyalthia plagioneura | Annonaceae | [7] |
| Aphegiractin A1/A2 (Pyranocoumarins) | Daphne giraldii | Thymelaeaceae | [8] |
| Various Glycosides (Precursors) | Alpinia officinarum | Zingiberaceae | [9] |
This table is illustrative and not exhaustive, demonstrating the distribution of the chromene scaffold in the plant kingdom.
Part 2: A Putative Biosynthetic Pathway
While the complete biosynthetic pathway for 7-methoxy-2H-chromene-3-carbaldehyde has not been fully elucidated in any single organism, we can construct a scientifically plausible hypothesis based on established principles of plant secondary metabolism.[10][11] The pathway likely originates from the well-known shikimate pathway, which produces aromatic amino acids like L-phenylalanine.
Causality Behind the Proposed Pathway:
-
Phenylpropanoid Pathway Entry: L-phenylalanine is converted to cinnamic acid and then to p-coumaroyl-CoA, a central hub in phenolic metabolism.
-
Formation of the Phenolic Precursor: The formation of a dihydroxylated benzene ring is a prerequisite. This can occur through various hydroxylation and modification steps, leading to a key intermediate such as 2,4-dihydroxybenzaldehyde.
-
Introduction of the Methoxy Group: A S-adenosyl methionine (SAM)-dependent O-methyltransferase (OMT) enzyme would selectively methylate one of the hydroxyl groups. Regiospecificity of OMTs is common in plant biosynthesis, making the formation of a 2-hydroxy-4-methoxy intermediate highly probable.
-
Formation of the Pyran Ring: The final key step is the annulation of the pyran ring. This is proposed to occur via a reaction with an acrolein equivalent, a process that has been replicated in synthetic chemistry to create the 2H-chromene-3-carbaldehyde structure.[1][12] This step could be enzyme-mediated, potentially via an oxa-Michael addition followed by an intramolecular cyclization and dehydration.
Caption: A putative biosynthetic pathway for 7-methoxy-2H-chromene-3-carbaldehyde.
Part 3: Isolation and Structural Elucidation Workflow
The successful isolation and identification of chromene derivatives from complex natural extracts is a multi-step process that demands a systematic and robust methodology. Each step is designed to progressively purify the target compounds while preserving their chemical integrity, culminating in definitive structural analysis.
Step-by-Step Experimental Protocol
1. Preparation of Plant Material and Extraction:
-
Rationale: The initial step aims to efficiently extract a broad range of secondary metabolites from the plant matrix. The choice of solvent is critical and is based on the polarity of the target compounds.
-
Protocol:
-
Collect and identify the plant material (e.g., aerial parts of Crotalaria longipes).[6]
-
Air-dry the material in the shade to prevent degradation of thermolabile compounds, then grind into a coarse powder to increase the surface area for extraction.
-
Perform exhaustive extraction using a solvent of intermediate polarity, such as methanol or ethanol, at room temperature. Maceration with periodic agitation or Soxhlet extraction can be employed.
-
Concentrate the resulting crude extract in vacuo using a rotary evaporator to yield a viscous residue.
-
2. Solvent-Solvent Partitioning (Fractionation):
-
Rationale: This liquid-liquid extraction step separates the crude extract into fractions based on differing polarities, simplifying the subsequent chromatographic process.
-
Protocol:
-
Suspend the crude extract in a water/methanol mixture.
-
Sequentially partition the suspension against a series of immiscible solvents of increasing polarity, such as n-hexane, dichloromethane (or ethyl acetate), and n-butanol.
-
Collect each solvent layer and evaporate to dryness. The chromene derivatives are typically expected to be in the dichloromethane or ethyl acetate fraction.
-
3. Chromatographic Purification:
-
Rationale: Chromatography is the core of the purification process. A combination of techniques is used to isolate individual compounds from the enriched fraction.
-
Protocol:
-
Column Chromatography (CC): Subject the active fraction (e.g., ethyl acetate fraction) to CC over silica gel. Elute with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[6]
-
Thin Layer Chromatography (TLC): Monitor the fractions collected from the CC by TLC. Combine fractions that show similar TLC profiles.
-
High-Performance Liquid Chromatography (HPLC): Perform final purification of the semi-pure fractions using reversed-phase HPLC (e.g., C18 column) with a mobile phase such as a methanol/water or acetonitrile/water gradient.[9] This step is crucial for obtaining compounds with high purity (>95%).
-
4. Structural Elucidation:
-
Rationale: A suite of spectroscopic techniques is used to unambiguously determine the chemical structure of the isolated pure compound.
-
Protocol:
-
Mass Spectrometry (MS): Use Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight of the compound.[6]
-
Nuclear Magnetic Resonance (NMR): Record 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. These experiments reveal the carbon-hydrogen framework, connectivity between protons and carbons, and establish the final structure.[6][9]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: Obtain IR spectra to identify key functional groups (e.g., aldehyde, ether, aromatic ring) and UV spectra to analyze the chromophore system.[6]
-
Caption: General workflow for the isolation and characterization of natural chromenes.
Part 4: Pharmacological Significance of the Chromene Scaffold
The interest in chromene derivatives within the drug development community is fueled by their extensive and potent biological activities. The rigid heterocyclic system, combined with various possible substitutions, allows for fine-tuning of its interaction with biological macromolecules, leading to a wide range of therapeutic effects.[3]
The chromene nucleus is a recognized "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets. Research has consistently shown that synthetic and natural chromenes possess significant pharmacological properties.[2][13]
| Pharmacological Activity | Description and Mechanism of Action (where known) | References |
| Anticancer | Induction of apoptosis in cancer cell lines, inhibition of tumor growth. Some derivatives act as inhibitors of crucial enzymes like Aurora kinases. | [2][3][7] |
| Anti-inflammatory | Inhibition of inflammatory mediators and enzymes such as cyclooxygenase (COX). | [2][3] |
| Antioxidant | Scavenging of free radicals and reduction of oxidative stress, often attributed to the phenolic hydroxyl groups present in many natural derivatives. | [3][8] |
| Antimicrobial & Antifungal | Disruption of microbial cell membranes or inhibition of essential enzymes in bacteria and fungi. | [2][3] |
| Antiviral | Inhibition of viral replication, with some derivatives showing activity against HIV. | [2][3] |
| Anticoagulant | Structural similarities to warfarin have led to the development of chromene-based anticoagulants. | [3][14] |
The versatility of the chromene core makes it an invaluable starting point for medicinal chemistry campaigns. The 7-methoxy-2H-chromene-3-carbaldehyde structure, in particular, offers three key points for chemical modification—the aldehyde, the pyran double bond, and the aromatic ring—making it an ideal template for generating libraries of novel compounds for high-throughput screening.[5][14]
Conclusion and Future Outlook
The 7-methoxy-2H-chromene-3-carbaldehyde framework and its derivatives represent a fascinating intersection of natural product chemistry and synthetic drug development. While the direct isolation of this specific aldehyde from nature is not widely documented, the prevalence of the underlying 2H-chromene scaffold across diverse plant taxa confirms its significance as a natural product motif. The established protocols for isolation and characterization, coupled with a hypothetical biosynthetic pathway, provide a robust foundation for future bioprospecting and metabolic engineering efforts.
For researchers and drug development professionals, the key takeaway is the immense potential locked within the chromene nucleus. Its proven, broad-spectrum pharmacological activities justify continued investigation. Future work should focus on screening a wider range of plant species for novel chromene structures, elucidating the precise enzymatic machinery responsible for their biosynthesis, and leveraging the synthetic tractability of intermediates like 7-methoxy-2H-chromene-3-carbaldehyde to design next-generation therapeutics.
References
- 7-méthoxy-2H-chromène-3-carbaldéhyde - Chem-Impex.
- Pharmacological activities of chromene derivatives: An overview. Asian Journal of Pharmaceutical and Clinical Research.
- PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIV
- Pharmacological activities of chromene derivatives: An overview.
- Isolation, purification and characterization of 2, 2-dimethylchromene 7-methoxy-6-O- -glucopyranoside (Chromene Derivatives) from Crotalaria longipes Wight & Arn.
- 8-Methoxy-2H-chromene-3-carbaldehyde.
- Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and...
- Special Issue : Biological and Pharmacological Activity of Plant N
- 7-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde. MySkinRecipes.
- 7Hydroxy6-methoxy-2 H -chromen-2-one.
- (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.
- Biosynthesis of Jasmonic Acid by Several Plant Species.
- Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance). PubMed.
- Isolation and structure elucidation of antioxidant compounds from stem and root barks of Daphne giraldii.
Sources
- 1. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biosynthesis of Jasmonic Acid by Several Plant Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 14. 7-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde [myskinrecipes.com]
biological activities of 7-methoxy-2H-chromene-3-carbaldehyde
An In-Depth Technical Guide to the Biological Activities of 7-Methoxy-2H-chromene-3-carbaldehyde and Its Derivatives
Authored by a Senior Application Scientist
Foreword: The chromene nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its presence in a vast array of natural products and synthetic compounds underscores its remarkable ability to interact with diverse biological targets. This guide focuses on 7-methoxy-2H-chromene-3-carbaldehyde, a key synthetic intermediate that serves as a gateway to novel therapeutic agents. We will delve into its chemical properties and, more importantly, explore the significant biological activities—from anticancer to anti-inflammatory—exhibited by the rich family of derivatives synthesized from this versatile building block. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the therapeutic potential of the chromene framework.
The Central Scaffold: 7-Methoxy-2H-chromene-3-carbaldehyde
7-Methoxy-2H-chromene-3-carbaldehyde (CAS No. 57543-39-2) is a versatile chemical intermediate belonging to the benzopyran class of compounds.[1][2] Its structure, featuring a methoxy group on the benzene ring and an aldehyde on the pyran ring, provides an excellent platform for chemical modification. The methoxy group enhances solubility and reactivity, making it a valuable starting material for synthesizing a wide range of bioactive molecules.[1] While direct biological data on the parent aldehyde is sparse, its true value lies in its role as a precursor to compounds with significant pharmacological properties.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₃ | [1] |
| Molecular Weight | 190.19 g/mol | [3] |
| Appearance | Brown to orange powder | [1] |
| CAS Number | 57543-39-2 | [1][2] |
Synthesis Workflow
The synthesis of 2H-chromene-3-carbaldehydes is often achieved through an oxa-Michael-aldol reaction between a substituted salicylaldehyde and an α,β-unsaturated aldehyde like acrolein.[4] This method provides a direct and efficient route to the core structure.
DOT Script for Synthesis Workflow
Caption: General workflow for the synthesis of 2H-chromene-3-carbaldehydes.
Detailed Experimental Protocol: Synthesis of 2H-Chromene-3-carbaldehydes [4]
-
Reactant Preparation: Dissolve the appropriately substituted salicylaldehyde (e.g., 2-hydroxy-4-methoxybenzaldehyde) in a suitable solvent such as dioxane or DMSO.
-
Addition of Reagents: Add an α,β-unsaturated aldehyde (e.g., acrolein or cinnamaldehyde) to the solution.
-
Catalysis: Introduce a base catalyst, such as potassium carbonate or pyrrolidine.
-
Reaction: Stir the mixture at room temperature or under reflux for a period ranging from 2 to 12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into iced water and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Dry the combined organic layers, evaporate the solvent, and purify the resulting residue by flash chromatography to yield the desired 2H-chromene-3-carbaldehyde derivative.
Biological Activities of Chromene Derivatives
The true pharmacological potential is unlocked when 7-methoxy-2H-chromene-3-carbaldehyde is used to synthesize more complex derivatives. These derivatives have demonstrated a wide spectrum of biological activities.
Cytotoxic and Anticancer Activity
Derivatives of the chromene scaffold have shown significant promise as anticancer agents. Studies on a series of benzochromene compounds revealed potent cytotoxic activity against multiple human cancer cell lines, with IC₅₀ values in the low micromolar range (4.6-21.5 μM).[5]
Mechanism of Action: Apoptosis via Oxidative Stress The primary mechanism of cytotoxicity for these benzochromene derivatives appears to be the induction of apoptosis.[5] Treatment of breast cancer cells (MCF-7) with these compounds led to a significant increase in the production of intracellular Reactive Oxygen Species (ROS) and Nitric Oxide (NO). This surge in oxidative stress is a key trigger for the intrinsic apoptotic pathway, ultimately leading to cancer cell death.[5] This indicates that these compounds could be valuable candidates for further development as effective anticancer agents.[5]
DOT Script for ROS-Mediated Apoptosis Pathway
Caption: ROS-mediated apoptotic pathway induced by benzochromene derivatives.
Anti-inflammatory Activity
Chronic inflammation is a driver of numerous diseases, making the development of new anti-inflammatory agents a priority.[6] Chromene derivatives have demonstrated significant anti-inflammatory effects through various mechanisms.
Mechanism 1: Inhibition of Pro-inflammatory Mediators & Macrophage Repolarization Certain 4-aryl-4H-chromene derivatives have been shown to effectively reduce levels of nitric oxide (NO) and pro-inflammatory cytokines such as monocyte chemoattractant protein-1 (MCP-1) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells.[7] The results suggest that the anti-inflammatory effect of these chromenes is linked to the repolarization of macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[7]
Mechanism 2: Inhibition of the TLR4/MAPK Signaling Pathway Another class of derivatives, 2-phenyl-4H-chromen-4-ones, has been found to suppress LPS-induced inflammation by directly inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[8] Activation of TLR4 by LPS typically triggers a cascade involving MyD88 and mitogen-activated protein kinases (MAPKs), leading to the production of NO, TNF-α, and IL-6. The chromene compounds were shown to downregulate the expression of TLR4 and its downstream effectors, effectively blocking this pro-inflammatory cascade.[8]
DOT Script for TLR4/MAPK Signaling Pathway Inhibition
Caption: Inhibition of the TLR4/MAPK pathway by 2-phenyl-4H-chromene derivatives.
Antimicrobial Activity
The rise of multidrug-resistant (MDR) bacteria presents a global health crisis. Novel chemical scaffolds with antibacterial activity are urgently needed. Derivatives of 3-nitro-2H-chromene have shown potent activity against MDR strains of Staphylococcus aureus and Staphylococcus epidermidis.[9]
Structure-Activity Relationship (SAR) Studies revealed that halogen substitution on the chromene ring significantly impacts antibacterial potency. While mono-halogenated compounds showed moderate activity (MIC values of 8–32 μg/mL), tri-halogenated derivatives displayed potent anti-staphylococcal effects, with MIC values as low as 1–8 μg/mL.[9] Notably, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as the most effective agent in the series, highlighting a promising avenue for developing new antibiotics.[9]
Antioxidant Activity
Reactive oxygen species (ROS) contribute to cellular damage and various diseases. Compounds with the ability to scavenge free radicals can mitigate this damage.[10] Chalcones, synthesized via the condensation of 6-methoxy-2H-chromen-3-carbaldehyde (a close structural isomer of the topic compound) with acetophenone, have demonstrated notable antioxidant activity.[10]
Evaluation of Antioxidant Capacity The antioxidant potential of these chromene-based chalcones was evaluated using standard in vitro assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay: Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.
-
Ferric Reducing Antioxidant Power (FRAP) Assay: Measures the ability of a compound to reduce a ferric (Fe³⁺) complex to the ferrous (Fe²⁺) form.[10]
Both synthesized chalcones showed antioxidant activity, validating the potential of the chromene scaffold in designing antioxidant agents.[10]
Detailed Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a microplate well or cuvette, mix a specific volume of the DPPH solution with varying concentrations of the test compound solution. Include a control (DPPH solution with solvent only) and a blank (methanol).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically ~517 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination: Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Neuroprotective Activity
Chromene derivatives have also been explored as multi-target agents for neurodegenerative disorders like Alzheimer's disease. A series of imino-2H-chromene derivatives were designed and synthesized to inhibit key enzymes implicated in the disease's pathology.[11]
Multi-Target Inhibition These compounds were evaluated for their ability to inhibit:
-
BACE1 (Beta-secretase 1): An enzyme involved in the production of amyloid-β peptides.
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Enzymes that break down neurotransmitters crucial for cognitive function.
The results showed that different derivatives exhibited potent inhibition against different targets. For instance, a derivative with a fluorobenzyl moiety was the most potent BACE1 inhibitor (IC₅₀ = 6.31 μM), while another with a benzyl pendant was the best BuChE inhibitor (IC₅₀ = 3.3 μM).[11] This multi-target approach offers a promising strategy for developing more effective treatments for complex neurodegenerative diseases.[11]
Future Perspectives and Conclusion
7-Methoxy-2H-chromene-3-carbaldehyde stands out not for its own inherent biological activity, but as a remarkably versatile and valuable scaffold for synthetic and medicinal chemistry. The diverse and potent pharmacological activities exhibited by its derivatives—ranging from ROS-mediated anticancer effects and TLR4-pathway-mediated anti-inflammatory action to potent antimicrobial and multi-target neuroprotective capabilities—highlight the immense potential held within the chromene core.
For drug development professionals, this compound represents a strategic starting point for generating novel chemical libraries. Future research should focus on optimizing the structure-activity relationships observed in these initial studies to enhance potency, improve selectivity, and develop lead compounds with favorable pharmacokinetic profiles for clinical evaluation. The continued exploration of derivatives from this privileged scaffold is a promising frontier in the quest for new and effective therapies for a wide range of human diseases.
References
- Chem-Impex. (n.d.). 7-methoxy-2H-chromene-3-carbaldehyde.
- Gaspar, A., Matos, M. J., et al. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
- Matos, M. J., et al. (n.d.). The chromone scaffold has been elected as a privileged structure for drug discovery programs.
- Anonymous. (n.d.). Synthesis and Evaluation of Antioxidant Activity of 6-Methoxy-2H-chromenes. Asian Journal of Chemistry.
- Safavi, M., et al. (2016). Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines. PubMed.
- ChemicalBook. (n.d.). 7-(diethylaMino)-2-oxo-2H-chroMene-3-carbaldehyde synthesis.
- Pereira, L., et al. (2022).
- Yoon, J. H., et al. (2012). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online.
- Nayak, S. K., & Ghorai, P. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis.
- da Silva, G. N., et al. (2022). Evidence that the anti-inflammatory effect of 4-aryl-4H-chromenes is linked to macrophage repolarization. Fundamental & Clinical Pharmacology.
- Anonymous. (n.d.). In silico design, synthesis and in vitro studies of some novel 4-phenyl-4H-chromene derivatives as antioxidant and anti-inflammatory agents. Journal of the Indian Chemical Society.
- ResearchGate. (n.d.). Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and 3-vinyl-2H-chromene 2(a–h) and 2′(a–h).
- Kovács, A., et al. (2022). Cytotoxic Stilbenoids, Hetero- and Homodimers of Homoisoflavonoids from Prospero autumnale.
- Semantic Scholar. (2015). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic Acid Ethyl Ester.
- Anonymous. (n.d.). Crystal structure of 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, C14H15NO3.
- Paoletta, S., et al. (2021). Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. Molecules.
- Khodamoradi, E., et al. (2021). Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study. Chemistry & Biodiversity.
- de Oliveira, A. C. A., et al. (2022). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Pharmaceuticals.
- Ceruso, M., et al. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Alfa Chemistry. (n.d.). CAS 57543-39-2 7-Methoxy-2H-chromene-3-carbaldehyde.
- ResearchGate. (n.d.). Syntheses of three 8-methoxyisoflavans from newly developed 7-benzyloxy-3-chloro-8-methoxy-2H-chromene as the precursor.
- Abdel-Mottaleb, M. S. A., et al. (2017). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Journal of Photochemistry and Photobiology B: Biology.
- PubChem. (n.d.). 7-methoxy-2-oxo-2H-chromene-8-carbaldehyde.
- MDPI. (n.d.). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues.
- MDPI. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models.
- ResearchGate. (n.d.). Synthesized and Antibacterial Activity of Derivatives 7-Chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde.
- Wang, M., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry.
- MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.
- PubMed. (2024). Antioxidant and Anti-Inflammatory Properties of Conceivable Compounds from Glehnia littoralis Leaf Extract on RAW264.7 Cells.
- MDPI. (n.d.).
- ResearchGate. (n.d.). In Vitro Evaluation and Docking Studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer's Agents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evidence that the anti-inflammatory effect of 4-aryl-4H-chromenes is linked to macrophage repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Methoxy-2H-chromene-3-carbaldehyde: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive review of 7-methoxy-2H-chromene-3-carbaldehyde, a versatile heterocyclic compound of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. The 2H-chromene scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules.[1] The presence of a methoxy group at the 7-position and a reactive carbaldehyde at the 3-position endows this molecule with unique electronic properties and a rich chemical reactivity profile. This document will delve into the principal synthetic methodologies for its preparation, explore its characteristic chemical transformations, and survey its current and potential applications for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 7-Methoxy-2H-chromene Scaffold
The chromene (or benzopyran) ring system is a core structural motif in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[2] These activities include antitumor, anti-inflammatory, antioxidant, and antimicrobial properties, making the chromene scaffold a focal point in drug discovery programs.[2][3]
7-Methoxy-2H-chromene-3-carbaldehyde (CAS No. 57543-39-2)[4] is a key derivative that serves as a valuable building block for more complex molecular architectures. Its key structural features are:
-
The 2H-Chromene Core: A bicyclic system comprising a benzene ring fused to a dihydropyran ring. This imparts a degree of conformational flexibility and specific stereoelectronic properties.
-
The 3-Carbaldehyde Group: An α,β-unsaturated aldehyde that functions as a versatile chemical handle for a multitude of transformations, including condensations, oxidations, reductions, and cycloadditions. It is a key site for introducing molecular diversity.
-
The 7-Methoxy Group: An electron-donating group on the aromatic ring that influences the molecule's overall reactivity and solubility.[5] This group can enhance interactions with biological targets and is a common feature in many bioactive natural products.
This guide will provide the necessary technical details to harness the potential of this versatile molecule.
Synthesis of 7-Methoxy-2H-chromene-3-carbaldehyde
Two primary strategies have emerged for the synthesis of the 2H-chromene-3-carbaldehyde core: the domino oxa-Michael/aldol reaction and the Vilsmeier-Haack reaction on a chroman-4-one precursor.
Domino Oxa-Michael/Aldol Condensation
This is the most direct and widely reported method for synthesizing 2H-chromene-3-carbaldehydes. The reaction involves the condensation of a substituted salicylaldehyde with an α,β-unsaturated aldehyde, typically acrolein.[6][7]
The proposed synthesis for 7-methoxy-2H-chromene-3-carbaldehyde proceeds via the reaction of 2-hydroxy-4-methoxybenzaldehyde with acrolein. The reaction is typically catalyzed by a mild base, such as potassium carbonate, in a suitable solvent like dioxane.[1]
Plausible Reaction Mechanism:
-
Oxa-Michael Addition: The basic catalyst deprotonates the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde, forming a phenoxide ion. This nucleophile then attacks the β-carbon of acrolein in a conjugate addition (oxa-Michael) reaction.
-
Intramolecular Aldol Condensation: The resulting enolate intermediate undergoes a subsequent intramolecular aldol condensation, where the enolate attacks the aldehyde carbonyl of the original salicylaldehyde moiety.
-
Dehydration: The final step is a dehydration reaction that eliminates a molecule of water to form the stable dihydropyran ring and the α,β-unsaturated aldehyde, yielding the final product.
Caption: Domino Oxa-Michael/Aldol Synthesis Workflow.
Experimental Protocol (Adapted from a similar synthesis[1]):
-
Setup: To a solution of 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in 1,4-dioxane, add potassium carbonate (1.0 eq) at room temperature.
-
Addition: Add acrolein (1.5 eq) to the reaction mixture.
-
Reaction: Reflux the mixture for 8-12 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the mixture into ice water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting residue should be purified by flash column chromatography to yield the pure product.
Vilsmeier-Haack Reaction Approach
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings. In the context of chromene synthesis, it is typically applied to a chroman-4-one precursor to introduce the 3-carbaldehyde group and a 4-chloro substituent simultaneously.
A study on 7-methoxy-2,2-dimethylchroman-4-one demonstrated that treatment with a Vilsmeier reagent (generated from POCl₃ and DMF) yields 4-chloro-7-methoxy-2,2-dimethyl-2H-chromene-3-carbaldehyde.[8] This suggests a potential, albeit multi-step, pathway to the target molecule, which would require a subsequent de-chlorination step.
Caption: Vilsmeier-Haack Synthetic Workflow.
This route is less direct than the domino reaction but offers an alternative for substrates where the direct condensation with acrolein might be problematic. The choice of synthetic route will ultimately depend on the availability of starting materials and the desired substitution pattern on the chromene core.
Chemical Properties and Reactivity
7-Methoxy-2H-chromene-3-carbaldehyde is a bifunctional molecule whose reactivity is dominated by the α,β-unsaturated aldehyde and the electron-rich aromatic ring.
Table 1: Key Reactive Sites and Expected Transformations
| Reactive Site | Functional Group | Expected Reactions | Rationale & Importance |
| C3-Aldehyde | α,β-Unsaturated Aldehyde | Wittig/Horner-Wadsworth-Emmons reactions, Knoevenagel condensation, reductive amination, oxidation to carboxylic acid, reduction to alcohol, imine/oxime formation. | The aldehyde is a primary handle for extending the carbon skeleton and introducing diverse functional groups, crucial for building libraries of derivatives for SAR studies. |
| C2-C3 Double Bond | Ene-aldehyde System | Michael additions, Diels-Alder reactions, epoxidation. | Allows for the introduction of substituents at the C2 position and the formation of more complex fused ring systems. |
| Aromatic Ring | Methoxy-activated Benzene Ring | Electrophilic aromatic substitution (e.g., nitration, halogenation). | The 7-methoxy group activates the ring, directing substitution primarily to the C6 and C8 positions, allowing for further functionalization of the core scaffold. |
The presence of the electron-donating methoxy group enhances the nucleophilicity of the aromatic ring, making it susceptible to electrophilic attack. Conversely, the aldehyde group is an electrophilic center, readily attacked by nucleophiles. This dual reactivity makes it a versatile intermediate for constructing a wide range of heterocyclic derivatives.[9]
Applications in Research and Development
The unique structural and electronic features of 7-methoxy-2H-chromene-3-carbaldehyde make it a valuable compound in several high-value research areas.[5]
Pharmaceutical Development and Medicinal Chemistry
The chromene scaffold is a well-established "privileged structure" in drug discovery. Derivatives of 7-methoxy-2H-chromene-3-carbaldehyde are explored for various therapeutic targets:
-
Anti-inflammatory and Antioxidant Agents: The chromene nucleus is known to possess antioxidant properties. The methoxy group can further enhance this activity. The aldehyde can be used to synthesize chalcones and other derivatives with known anti-inflammatory effects.[5]
-
Anticancer Agents: Numerous chromene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][10] This scaffold can be elaborated to target specific pathways involved in cancer progression.
-
Neurological Disorders: The compound has been identified as a valuable intermediate for pharmaceuticals targeting neurological disorders, leveraging its ability to interact effectively with biological systems.[5]
Materials Science and Fluorescent Probes
The conjugated π-system of the chromene ring gives rise to interesting photophysical properties. This has led to its use in materials science:
-
Organic Light-Emitting Diodes (OLEDs): The structural backbone can be incorporated into larger conjugated molecules used as emitters in OLED devices.[5]
-
Fluorescent Probes: By attaching specific recognition moieties to the aldehyde group, the molecule can be converted into a fluorescent probe for detecting ions or biomolecules, aiding in real-time biological imaging.[5]
Natural Product Synthesis
7-Methoxy-2H-chromene-3-carbaldehyde serves as an intermediate in the total synthesis of more complex natural products that contain the chromene motif.[5] Its defined structure allows for a convergent approach to building these intricate molecules.
Conclusion
7-Methoxy-2H-chromene-3-carbaldehyde is a high-potential heterocyclic building block with a well-defined profile of synthesis and reactivity. Its utility as a versatile intermediate is firmly established in the fields of medicinal chemistry and materials science. The accessible synthetic routes, primarily the domino oxa-Michael/aldol condensation, combined with the rich reactivity of its dual functional groups, ensure its continued relevance. For researchers and drug development professionals, this compound offers a robust platform for the creation of novel molecular entities with tailored biological and physical properties. Future research will likely focus on expanding the library of derivatives and exploring their therapeutic potential in greater detail.
References
-
Chem-Impex International. (n.d.). 7-méthoxy-2H-chromène-3-carbaldéhyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and.... Retrieved from [Link]
-
Ellis, G. P., & Thomas, I. L. (1974). Studies of chromenes. Part 5. Reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-ones. 4-Chloro-7-methoxy-2,2-dimethyl-2H-chromenes and their nitration products. Journal of the Chemical Society, Perkin Transactions 1, 2570-2573. Retrieved from [Link]
-
Patil, S. B., et al. (2020). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 13(9), 4433-4440. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Wobst, I., & Rentmeister, A. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 5(5), 2329-2366. Retrieved from [Link]
-
Chemsrc. (n.d.). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]
-
Gaspar, A., et al. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Journal of Chemical Education. Retrieved from [Link]
-
Li, C., et al. (2017). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Molecules, 22(7), 1197. Retrieved from [Link]
-
Li, C., et al. (2017). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. PubMed. Retrieved from [Link]
-
Crysdot LLC. (n.d.). 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]
-
Silva, A. M. G., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(23), 5727. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-methoxy-2h-chromene-3-carbaldehyde (C11H10O3). Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure Details. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from [Link]
-
Patil, P. G., & Bobade, V. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4115-4123. Retrieved from [Link]
-
Chem-Station. (2014). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxy-4-oxo-4H-chromene-3-carbaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). 7-Methoxy-3-(naphthalen-2-yl)-2H-chromen-2-one. Retrieved from [Link]
-
Yoon, S. Y., et al. (2013). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o133. Retrieved from [Link]
-
Amini, M., Shaabani, A., & Teimouri, F. (2013). Highly Efficient Synthesis of New 2H-Chromene Dyes using Cu-SBA-15. Journal of the Chinese Chemical Society, 60(1), 107-112. Retrieved from [Link]
-
Abdel-Aziz, A. A.-M., et al. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Scientific Reports, 13(1), 1083. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 7-Diethylamino-2-oxo-2H-chromene-3-carbaldehyde. Retrieved from [Link]
-
YouTube. (2023). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Retrieved from [Link]
-
Zhang, M.-Z., et al. (2020). Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. Molecules, 25(11), 2589. Retrieved from [Link]
Sources
- 1. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Studies of chromenes. Part 5. Reaction of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-ones. 4-Chloro-7-methoxy-2,2-dimethyl-2H-chromenes and their nitration products. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Foreword: The Enduring Relevance of the 2H-Chromene Scaffold
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of 7-Methoxy-2H-chromene-3-carbaldehyde: A Technical Guide
Introduction
The chromene nucleus is a privileged scaffold in medicinal chemistry and drug development, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The unique structural and electronic properties of the benzopyran system make it an attractive starting point for the synthesis of novel therapeutic agents.[4] Structure-activity relationship (SAR) studies have consistently shown that substitution patterns on the chromene ring significantly influence biological efficacy, with electron-donating groups at the 7-position often enhancing pharmacological activity.[1]
7-Methoxy-2H-chromene-3-carbaldehyde is a key synthetic intermediate, providing a versatile handle for the elaboration of more complex, biologically active molecules.[5] Its aldehyde functionality allows for a wide range of subsequent chemical transformations, making it a valuable building block for chemical libraries. A thorough understanding of its spectroscopic properties is paramount for unambiguous structural confirmation, purity assessment, and quality control during the drug discovery and development workflow.
This technical guide provides an in-depth exploration of the spectroscopic characterization of 7-methoxy-2H-chromene-3-carbaldehyde. We will detail the standard synthetic protocol and provide a comprehensive analysis of the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), grounded in the fundamental principles of spectroscopic interpretation.
Part 1: Synthesis of 7-Methoxy-2H-chromene-3-carbaldehyde
The most common and efficient method for synthesizing 2H-chromene-3-carbaldehydes is through a domino oxa-Michael/aldol condensation reaction between a substituted salicylaldehyde and an α,β-unsaturated aldehyde, such as acrolein.[6][7] For the title compound, the synthesis commences with 2-hydroxy-4-methoxybenzaldehyde.
Synthetic Workflow
The reaction is typically catalyzed by a mild base, such as potassium carbonate, in an appropriate solvent like dioxane. The process involves an initial oxa-Michael addition of the phenolic hydroxyl group to acrolein, followed by an intramolecular aldol condensation to form the dihydropyran ring and subsequently, after dehydration, the stable 2H-chromene system.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
using 7-methoxy-2H-chromene-3-carbaldehyde in organic synthesis
An In-Depth Guide to the Synthetic Utility of 7-Methoxy-2H-chromene-3-carbaldehyde
Authored by a Senior Application Scientist
The 2H-chromene scaffold is a cornerstone in the architecture of numerous natural products and pharmacologically active molecules.[1][2][3][4][5] Its prevalence highlights its significance as a "privileged structure" in medicinal chemistry. Within this class, 7-methoxy-2H-chromene-3-carbaldehyde emerges as a particularly versatile and valuable synthetic intermediate.[6] The strategic placement of the methoxy group enhances solubility and influences the electronic properties of the aromatic ring, while the aldehyde functionality serves as a reactive handle for a multitude of chemical transformations.
This guide provides an in-depth exploration of 7-methoxy-2H-chromene-3-carbaldehyde as a key building block in organic synthesis. We will delve into its preparation, showcase its application in the construction of complex heterocyclic systems, and provide detailed, field-proven protocols for its use. The methodologies described are designed to be self-validating, with explanations of the chemical principles that underpin each experimental choice.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 57543-39-2 | [6] |
| Molecular Formula | C₁₁H₁₀O₃ | [1][6] |
| Molecular Weight | 190.20 g/mol | [6] |
| Appearance | Brown to orange powder | [6] |
| Storage | Store at 0-8 °C | [6] |
Safety and Handling: 7-methoxy-2H-chromene-3-carbaldehyde should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of the Core Reagent: A Foundational Protocol
The most common and efficient route to 2H-chromene-3-carbaldehydes involves an oxa-Michael-aldol reaction between a salicylaldehyde derivative and an α,β-unsaturated aldehyde, such as acrolein.[3][7] The methoxy group at the 7-position is carried over from the corresponding substituted salicylaldehyde.
Caption: Synthesis of 7-methoxy-2H-chromene-3-carbaldehyde.
Protocol 1: Synthesis of 7-methoxy-2H-chromene-3-carbaldehyde
This protocol details the base-catalyzed annulation to form the chromene ring system.
-
Reaction Setup: To a solution of 2-hydroxy-4-methoxybenzaldehyde (10 mmol, 1.52 g) in 20 mL of 1,4-dioxane, add potassium carbonate (10 mmol, 1.38 g).
-
Causality Note: 1,4-Dioxane is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both the organic starting materials and, to some extent, the inorganic base. Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, initiating the Michael addition.
-
-
Reagent Addition: Add acrolein (15 mmol, 1.0 mL) dropwise to the stirred suspension at room temperature.
-
Causality Note: Acrolein is both volatile and highly reactive. A slight excess is used to compensate for potential evaporation and ensure the reaction goes to completion. Dropwise addition helps to control the initial exotherm of the reaction.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting salicylaldehyde is consumed.
-
Work-up: After cooling to room temperature, pour the mixture into 50 mL of ice-cold water. Extract the aqueous phase with diethyl ether or ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a brown or orange solid.[1][3]
Application in Multi-Component Reactions (MCRs)
The aldehyde functionality makes 7-methoxy-2H-chromene-3-carbaldehyde an ideal substrate for multi-component reactions, which allow for the rapid construction of complex molecular architectures in a single step. One such powerful application is the synthesis of chromene-based imidazo[1,2-a]pyridines, a scaffold known for its biological activities.[7]
Caption: Three-component synthesis of Imidazo[1,2-a]pyridines.
Protocol 2: One-Pot Synthesis of Chromene-Imidazo[1,2-a]pyridines
This protocol leverages the efficiency of microwave-assisted synthesis.[8][9]
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 7-methoxy-2H-chromene-3-carbaldehyde (1 mmol), 2-aminopyridine (1 mmol), and the desired nitroalkane (e.g., nitromethane, 1.2 mmol).
-
Reagent Addition: Add anhydrous dimethylformamide (DMF, 3 mL) as the solvent, followed by anhydrous iron(III) chloride (FeCl₃, 10 mol%, 0.016 g).
-
Causality Note: FeCl₃ acts as a Lewis acid catalyst to activate the aldehyde and facilitate the cascade of reactions. DMF is a suitable high-boiling polar aprotic solvent for microwave synthesis.
-
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 15 minutes at a power of 60W.[7]
-
Causality Note: Microwave heating provides rapid and uniform energy input, dramatically reducing reaction times from hours to minutes compared to conventional heating.
-
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the crude product via column chromatography to obtain the desired imidazo[1,2-a]pyridine derivative.
Application in Olefination Reactions
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds. Applying this to 7-methoxy-2H-chromene-3-carbaldehyde allows for the synthesis of 3-styryl-2H-chromene derivatives, extending the conjugation of the system and providing access to new classes of compounds for materials science and medicinal chemistry.[10]
Caption: Wittig reaction for the synthesis of styryl-chromenes.
Protocol 3: Wittig Olefination of 7-methoxy-2H-chromene-3-carbaldehyde
This protocol describes a standard Wittig procedure.
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the suspension to 0 °C in an ice bath and add a strong base, such as n-butyllithium (n-BuLi, 1.1 mmol, 1.6 M in hexanes), dropwise. Stir for 30 minutes at 0 °C; the formation of the deep red or orange ylide indicates a successful reaction.
-
Aldehyde Addition: Dissolve 7-methoxy-2H-chromene-3-carbaldehyde (1 mmol) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours. The disappearance of the ylide's color is a visual indicator of reaction progress, which should be confirmed by TLC.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. The crude product contains the desired alkene and triphenylphosphine oxide. Purification is typically achieved by column chromatography to separate the product from the byproduct.
Conclusion
7-Methoxy-2H-chromene-3-carbaldehyde is a powerful and versatile building block in modern organic synthesis. Its accessible preparation and the reactivity of its aldehyde group provide a gateway to a vast chemical space. The protocols detailed herein for its synthesis, elaboration into complex heterocycles via MCRs, and transformation via olefination serve as a practical guide for researchers in drug discovery and materials science. The principles of causality behind each step—from solvent choice to reaction conditions—are highlighted to empower scientists to not only replicate these methods but also to adapt and innovate upon them for their specific research goals.
References
-
8-Methoxy-2H-chromene-3-carbaldehyde. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry. [Link]
-
Catalytic Synthesis of 2H‑Chromenes. Michigan State University Department of Chemistry. [Link]
-
Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and... ResearchGate. [Link]
-
Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. National Center for Biotechnology Information (PMC). [Link]
-
7-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID. Matrix Fine Chemicals. [Link]
-
8-Methoxy-2H-chromene-3-carbaldehyde. International Union of Crystallography. [Link]
-
7-methoxy-2-oxo-2H-chromene-3-carboxylic Acid. Winnik Research Group, University of Toronto. [Link]
-
Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. [Link]
-
Synthesized and Antibacterial Activity of Derivatives 7-Chloro-4-hydroxy- 2-oxo-2H-chromene-3-carbaldehyde. ResearchGate. [Link]
-
Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. [Link]
-
Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate. [Link]
-
Pharmacological activities of chromene derivatives: An overview. Amrita Vishwa Vidyapeetham. [Link]
Sources
- 1. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. journals.iucr.org [journals.iucr.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 7-methoxy-2H-chromene-3-carbaldehyde for Bioassays
Introduction: The Chromene Scaffold as a Privileged Structure in Drug Discovery
The chromene nucleus is a prominent heterocyclic scaffold found in a diverse array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] This privileged structure is a key component in molecules with antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][3][4] Specifically, 7-methoxy-2H-chromene-3-carbaldehyde serves as a versatile starting material for the synthesis of novel derivatives, offering a strategic entry point for chemical modifications aimed at enhancing or modulating biological activity.[5] The presence of the aldehyde functional group provides a reactive handle for derivatization, allowing for the introduction of various pharmacophores and the exploration of structure-activity relationships (SAR).
This application note provides a detailed guide for the derivatization of 7-methoxy-2H-chromene-3-carbaldehyde via two robust and widely used synthetic methodologies: Knoevenagel condensation and Schiff base formation. Furthermore, we present detailed protocols for the subsequent evaluation of the synthesized derivatives in key bioassays to assess their antimicrobial, antioxidant, and anticancer potential.
Derivatization Strategies: Expanding Chemical Diversity
The strategic derivatization of 7-methoxy-2H-chromene-3-carbaldehyde allows for the systematic modification of its physicochemical and biological properties. The electron-donating methoxy group at the 7-position can influence the reactivity of the chromene ring system and its interaction with biological targets. The aldehyde at the 3-position is the primary site for derivatization.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Derivatives
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[6][7][8] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[6][7] This reaction is particularly valuable for introducing functionalities that can partake in Michael additions or act as key structural elements in biologically active molecules.
Mechanism of Knoevenagel Condensation:
The reaction proceeds through a three-step mechanism:
-
Deprotonation: A base abstracts an acidic proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).[7][9]
-
Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an aldol-type addition product.[7][9]
-
Elimination: The intermediate undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.[7][9]
Diagram: Knoevenagel Condensation Workflow
Caption: Workflow for Knoevenagel Condensation.
Schiff Base Formation: Synthesis of Imines
Schiff base formation involves the condensation of a primary amine with an aldehyde or ketone to form an imine (-C=N-).[10][11][12] This reaction is fundamental in the synthesis of a vast number of biologically active compounds. The resulting imine linkage is often crucial for the biological activity of the molecule.[10]
Mechanism of Schiff Base Formation:
The formation of a Schiff base is a two-step process:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal (carbinolamine) intermediate.[10][12][13]
-
Dehydration: The hemiaminal is unstable and undergoes acid- or base-catalyzed dehydration to eliminate a molecule of water and form the stable imine product.[10][12][13]
Diagram: Schiff Base Formation Workflow
Caption: Workflow for Schiff Base Formation.
Experimental Protocols
Protocol 1: Synthesis of Knoevenagel Condensation Derivatives
This protocol describes the synthesis of a representative α,β-unsaturated derivative of 7-methoxy-2H-chromene-3-carbaldehyde using malononitrile as the active methylene compound.
Materials:
-
7-methoxy-2H-chromene-3-carbaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Ethyl acetate/hexane mixture (TLC eluent)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 7-methoxy-2H-chromene-3-carbaldehyde (1.0 mmol) in 15 mL of ethanol.
-
Add malononitrile (1.1 mmol) to the solution and stir until dissolved.
-
Add 2-3 drops of piperidine to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent).
-
Once the reaction is complete (disappearance of the starting aldehyde), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water.
-
Dry the product in a desiccator or oven at low temperature.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Synthesis of Schiff Base Derivatives
This protocol outlines the synthesis of a representative Schiff base derivative from 7-methoxy-2H-chromene-3-carbaldehyde and aniline.
Materials:
-
7-methoxy-2H-chromene-3-carbaldehyde
-
Aniline (or other primary amine)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 7-methoxy-2H-chromene-3-carbaldehyde (1.0 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.
-
Add an equimolar amount of aniline (1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol.
-
Dry the purified Schiff base derivative.
-
Confirm the structure of the product using spectroscopic methods.
Bioassay Protocols
Protocol 3: Antimicrobial Activity Screening (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized chromene derivatives against bacterial and fungal strains.
Materials:
-
Synthesized chromene derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Sterile pipette tips
-
Microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Prepare serial two-fold dilutions of the stock solutions in the appropriate broth/medium in the wells of a 96-well microtiter plate to achieve a final concentration range (e.g., 256 to 0.5 µg/mL).
-
Prepare a standardized inoculum of the microbial strains adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the microbial inoculum to each well containing the serially diluted compounds.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only) on each plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Derivative Class | Typical MIC Range (µg/mL) | Reference |
| 2-Amino-4H-chromenes | 0.007 - 3.9 | [7] |
| Azo-substituted chromenes | Potent activity | [7] |
| General Chromene Derivatives | Varies | [14][15] |
Protocol 4: Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol measures the ability of the synthesized derivatives to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
Synthesized chromene derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microtiter plate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare various concentrations of the synthesized compounds and the positive control (e.g., ascorbic acid) in methanol.
-
In a 96-well plate, add 100 µL of each compound dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a blank containing only methanol and a control containing methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Assay | Principle | Typical Measurement |
| DPPH Radical Scavenging | Reduction of the stable DPPH radical by an antioxidant, leading to a color change from purple to yellow. | Decrease in absorbance at 517 nm.[16][17][18] |
| Ferric Reducing Antioxidant Power (FRAP) | Reduction of a ferric-tripyridyltriazine complex to its ferrous form, resulting in a colored product. | Increase in absorbance at 593 nm. |
Protocol 5: Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxic effect of the synthesized derivatives on cancer cell lines.
Materials:
-
Synthesized chromene derivatives
-
Cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare various concentrations of the synthesized compounds in the cell culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
| Cell Line | Typical IC50 Range for Active Chromenes (µM) | Reference |
| MCF-7 (Breast Cancer) | 0.3 - 9.4 | [3][7] |
| HepG-2 (Liver Cancer) | 3.0 - 6.2 | [3] |
| HCT-116 (Colon Cancer) | 1.7 - 7.4 | [3] |
Conclusion
7-methoxy-2H-chromene-3-carbaldehyde is a valuable and versatile starting material for the synthesis of a wide range of derivatives with potential biological activities. The Knoevenagel condensation and Schiff base formation are efficient and straightforward methods for introducing chemical diversity. The bioassay protocols provided herein offer a robust framework for the preliminary screening of these novel compounds for their antimicrobial, antioxidant, and anticancer properties. The insights gained from these studies can guide further lead optimization and the development of new therapeutic agents based on the privileged chromene scaffold.
References
-
Oriental Journal of Chemistry. (n.d.). Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives. Retrieved January 2, 2026, from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Retrieved January 2, 2026, from [Link]
-
Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Retrieved January 2, 2026, from [Link]
-
YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Retrieved January 2, 2026, from [Link]
-
YouTube. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanism of formation Schiff base. Retrieved January 2, 2026, from [Link]
-
Wikipedia. (n.d.). Schiff base. Retrieved January 2, 2026, from [Link]
-
YouTube. (2022, July 25). Schiff Base Reaction-Mechanism, Rxn setup and Application. Retrieved January 2, 2026, from [Link]
-
ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. Retrieved January 2, 2026, from [Link]
-
National Institutes of Health. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved January 2, 2026, from [Link]
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved January 2, 2026, from [Link]
-
Protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Microwave-assisted synthesis of novel 4H-chromene derivatives bearing phenoxypyrazole and their antimicrobial activity assessment. Retrieved January 2, 2026, from [Link]
-
Oriental Journal of Chemistry. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Retrieved January 2, 2026, from [Link]
-
PubMed Central. (2023, November 24). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). A novel procedure for the synthesis of a new class of chromenes derivatives in aqueous media:Investigation of antioxidant activity. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Retrieved January 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved January 2, 2026, from [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved January 2, 2026, from [Link]
-
SciSpace. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods. Retrieved January 2, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. Retrieved January 2, 2026, from [Link]
-
Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF SCHIFF BASES OF 7-METHOXY-2-[4-(METHYLSULFANYL)PHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND ANIMES AND HYDRAZIDE. Retrieved January 2, 2026, from [Link]
-
Jetir.Org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved January 2, 2026, from [Link]
-
MDPI. (n.d.). Compare of three ways of synthesis of simple Schiff base. Retrieved January 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved January 2, 2026, from [Link]
-
PubMed Central. (n.d.). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Retrieved January 2, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Retrieved January 2, 2026, from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay [protocols.io]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 7. purechemistry.org [purechemistry.org]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Schiff base - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. youtube.com [youtube.com]
- 14. Knoevenagel Condensation [organic-chemistry.org]
- 15. Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. mdpi.com [mdpi.com]
- 18. marinebiology.pt [marinebiology.pt]
Illuminating Cellular Landscapes: 7-Methoxy-2H-chromene-3-carbaldehyde as a Versatile Fluorescent Probe
Introduction: The Power of Small Molecule Fluorophores in Biological Discovery
In the intricate world of cellular biology and drug development, the ability to visualize and quantify specific analytes within their native environment is paramount. Fluorescent probes have emerged as indispensable tools in this quest, offering high sensitivity, selectivity, and the capability for real-time monitoring of dynamic processes. Among the diverse families of fluorophores, coumarin-based scaffolds have garnered significant attention due to their favorable photophysical properties, including high quantum yields and environmental sensitivity.[1] This application note delves into the utility of a particularly versatile coumarin derivative, 7-methoxy-2H-chromene-3-carbaldehyde , as a precursor for developing powerful fluorescent probes for biological and pharmaceutical research.
7-Methoxy-2H-chromene-3-carbaldehyde serves as a key building block in the synthesis of sophisticated molecular sensors. Its inherent fluorescence, coupled with a reactive aldehyde group, allows for the straightforward synthesis of derivatives, most notably Schiff bases, capable of detecting a range of analytes with high specificity.[2][3] This guide will provide a comprehensive overview of the synthesis, mechanism of action, and practical applications of probes derived from this scaffold, with a particular focus on the detection of metal ions. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into data interpretation, empowering researchers to harness the full potential of this remarkable molecule.
Core Principles: Synthesis and Mechanism of Action
The versatility of 7-methoxy-2H-chromene-3-carbaldehyde lies in its straightforward synthesis and the predictable photophysical behavior of its derivatives.
Synthesis of the Core Scaffold
The parent compound, 7-methoxy-2H-chromene-3-carbaldehyde, can be synthesized through various established organic chemistry routes. A common method involves the reaction of a substituted salicylaldehyde with an appropriate reagent to form the chromene ring system. For instance, the reaction of 2-hydroxy-4-methoxybenzaldehyde with acrolein in the presence of a base like potassium carbonate provides a direct route to the chromene scaffold.[4]
Protocol 1: Synthesis of 7-Methoxy-2H-chromene-3-carbaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol) in 20 mL of 1,4-dioxane.
-
Addition of Reagents: To this solution, add an excess of acrolein (e.g., 15 mmol) and potassium carbonate (1.4 g, 10 mmol) at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 40 mL of iced water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Drying and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and evaporate the solvent under reduced pressure. The resulting residue can be purified by flash chromatography to yield the final product.[4]
Mechanism of Fluorescence: The Power of Schiff Base Derivatives
The aldehyde functionality at the 3-position of the chromene ring is a gateway to a vast array of fluorescent probes. A particularly effective strategy is the formation of a Schiff base through condensation with a hydrazine-containing molecule. This reaction creates an imine linkage (-C=N-) that can act as a binding site for specific analytes.
The fluorescence of these Schiff base derivatives is often governed by well-established photophysical mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[5] For many metal ion probes derived from 7-methoxy-2H-chromene-3-carbaldehyde, the "OFF-ON" sensing mechanism is predominant and can be attributed to the inhibition of PET.[3]
In the unbound state (the "OFF" state), the lone pair of electrons on the nitrogen atom of the recognition moiety can quench the fluorescence of the coumarin fluorophore through a PET process. Upon binding of the target analyte (e.g., a metal ion), these electrons become engaged in coordination, thereby inhibiting the PET process and leading to a significant enhancement of fluorescence (the "ON" state).
Figure 1: A diagram illustrating the "OFF-ON" fluorescence mechanism based on Photoinduced Electron Transfer (PET) inhibition.
Application I: Selective Detection of Aluminum Ions (Al³⁺)
Aluminum is the most abundant metal in the earth's crust and has numerous industrial applications. However, an excess of Al³⁺ in the human body can be neurotoxic and is linked to several neurological diseases. Therefore, the development of sensitive and selective probes for Al³⁺ is of great importance. A Schiff base derivative of 7-methoxychromone-3-carbaldehyde has been shown to be an effective "OFF-ON" fluorescent probe for Al³⁺.[6]
Probe Synthesis and Photophysical Properties
A highly selective probe for Al³⁺, named MCIH2, was synthesized by the condensation of 7-methoxychromone-3-carbaldehyde with indole-3-formyl hydrazone.[6]
| Property | Value | Reference |
| Excitation Wavelength (λex) | 423 nm | [6] |
| Emission Wavelength (λem) | 507 nm | [6] |
| Stokes Shift | 84 nm | Calculated |
| Fluorescence Enhancement | >700-fold upon Al³⁺ binding | [6] |
| Limit of Detection (LOD) | 1 x 10⁻⁷ M | [6] |
| Binding Stoichiometry (Probe:Al³⁺) | 2:1 | [2] |
Experimental Protocol: Fluorometric Detection of Al³⁺
This protocol is adapted from the methodology described for the Al³⁺ probe MCIH2.[6]
Protocol 2: In Vitro Detection of Al³⁺
-
Reagent Preparation:
-
Probe Stock Solution: Prepare a stock solution of the Schiff base probe (e.g., 1 mM) in a suitable organic solvent such as DMSO.
-
Metal Ion Solutions: Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., AlCl₃, NaCl, KCl, CaCl₂, MgCl₂, etc.) in deionized water.
-
Buffer Solution: Prepare a working buffer solution (e.g., HEPES buffer, pH 7.4) for the assay.
-
-
Fluorometric Assay:
-
In a cuvette, add the appropriate volume of buffer solution.
-
Add the probe stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence spectrum of the probe solution.
-
Titrate the probe solution with increasing concentrations of the Al³⁺ stock solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
-
Selectivity Assay:
-
To separate cuvettes containing the probe in buffer, add a fixed concentration of various competing metal ions.
-
Record the fluorescence spectra.
-
Subsequently, add Al³⁺ to each cuvette to observe any fluorescence changes in the presence of other metal ions.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to generate a calibration curve.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
-
Application II: Live Cell Imaging
A significant advantage of coumarin-based probes is their potential for live-cell imaging, owing to their cell permeability and low cytotoxicity.[7][8] While specific protocols for the 7-methoxy-2H-chromene-3-carbaldehyde scaffold in cellular imaging are emerging, generalized protocols for similar coumarin derivatives can be adapted.
Figure 2: A generalized workflow for live-cell fluorescence imaging.
Protocol 3: General Protocol for Live Cell Imaging
-
Cell Culture: Seed the cells of interest (e.g., HeLa cells) on a suitable imaging dish (e.g., glass-bottom dish) and culture in appropriate media until they reach the desired confluency.
-
Analyte Treatment (Optional): If imaging the response to an exogenous analyte, replace the culture medium with a medium containing the analyte of interest (e.g., Al³⁺) or a vehicle control and incubate for a specific period.
-
Washing: Gently wash the cells two to three times with a buffered saline solution (e.g., PBS, pH 7.4).
-
Probe Loading: Prepare a loading solution of the fluorescent probe in serum-free cell culture medium (e.g., 5-10 µM). The final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity. Incubate the cells with the probe solution at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Washing: Wash the cells two to three times with PBS to remove any unbound probe.
-
Imaging: Add fresh culture medium or PBS to the cells and immediately proceed with imaging using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.
Trustworthiness and Self-Validation
The reliability of any fluorescent probe experiment hinges on rigorous controls and validation.
-
Control Experiments: Always include control groups, such as cells not treated with the analyte or cells not loaded with the probe, to establish baseline fluorescence and rule out autofluorescence.
-
Selectivity: The selectivity of the probe should be thoroughly validated against a panel of potentially interfering species that are biologically relevant.
-
Cytotoxicity Assays: When performing live-cell imaging, it is crucial to assess the cytotoxicity of the probe at the working concentration using standard assays (e.g., MTT assay) to ensure that the observed fluorescence changes are not due to adverse cellular effects.
Conclusion and Future Perspectives
7-Methoxy-2H-chromene-3-carbaldehyde stands out as a valuable and versatile platform for the design and synthesis of novel fluorescent probes. Its straightforward derivatization into Schiff bases and other conjugates allows for the development of sensors for a wide array of biologically and environmentally important analytes. The "OFF-ON" fluorescence mechanism, often driven by the inhibition of PET, provides a high signal-to-noise ratio, making these probes highly sensitive.
The application of these probes in detecting metal ions like Al³⁺ has been demonstrated, and their potential for live-cell imaging opens up exciting avenues for studying the roles of these analytes in cellular processes and disease pathogenesis. Future research will likely focus on expanding the library of probes derived from this scaffold to target other analytes, such as reactive oxygen species, pH, and viscosity, and on developing probes with red-shifted excitation and emission profiles for in vivo imaging applications. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the vast potential of 7-methoxy-2H-chromene-3-carbaldehyde in their scientific endeavors.
References
-
Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC - NIH. Available at: [Link]
-
Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PubMed. Available at: [Link]
-
The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC - NIH. Available at: [Link]
-
Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins - ResearchGate. Available at: [Link]
-
Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts | Journal of the American Chemical Society. Available at: [Link]
-
Synthesis and application of coumarin fluorescence probes - RSC Publishing. Available at: [Link]
-
Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments - PMC - PubMed Central. Available at: [Link]
-
Photophysical properties of tris-methoxycoumarin derivative of a cryptand | Request PDF. Available at: [Link]
-
Photoinduced Topographical Surface Changes and Photoresponse of the Crystals of 7-Methoxycoumarin - The Royal Society of Chemistry. Available at: [Link]
-
Bull. Chem. Soc. Jpn., 72, 259. Available at: [Link]
-
A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Construction of a coumarin-based fluorescent probe for accurately visualizing hydrogen sulfide in live cells and zebrafish - RSC Publishing. Available at: [Link]
-
A Coumarin-Based Fluorescence Probe for Selective Recognition of Cu 2+ Ions and Live Cell Imaging - ResearchGate. Available at: [Link]
-
Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals - NIH. Available at: [Link]
-
Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Available at: [Link]
-
Construction of a coumarin-based fluorescent probe for accurately visualizing hydrogen sulfide in live cells and zebrafish - PMC - PubMed Central. Available at: [Link]
-
8-Methoxy-2H-chromene-3-carbaldehyde - PMC - NIH. Available at: [Link]
-
Highly Efficient Synthesis of New 2H-Chromene Dyes using Cu-SBA-15. Available at: [Link]
-
Fluorescent Probe for Fe3+ Based on a Schiff-base Derivative - ResearchGate. Available at: [Link]
-
Two fluorescent Schiff base sensors for Zn2+: the Zn2+/Cu2+ ion interference - Analyst (RSC Publishing). Available at: [Link]
-
Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - NIH. Available at: [Link]
-
A Schiff-base receptor based chromone derivate: Highly selective fluorescent and colorimetric probe for Al(III) - PubMed. Available at: [Link]
-
Novel Thiophene-Derived Schiff Base as a Fluorescent Sensor for the Highly Sensitive and Selective Relay Recognition of Zn2+ and Fe2+ ions - Sciforum. Available at: [Link]
-
A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn 2+ Based on PET Mechanism - PubMed. Available at: [Link]
-
Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PubMed. Available at: [Link]
-
A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn‐on Fluorescence Detection of Zn2+ Based on PET Mechanism - ResearchGate. Available at: [Link]
-
J. Bio. Env. Sci. 2018 - International Network for Natural Sciences. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 6. A Schiff-base receptor based chromone derivate: Highly selective fluorescent and colorimetric probe for Al(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Reaction of 7-Methoxy-2H-chromene-3-carbaldehyde with Amines
Introduction: The Strategic Importance of the Chromene Scaffold in Medicinal Chemistry
The 2H-chromene framework is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules.[1][2] Its inherent biological activities, coupled with its synthetic accessibility, make it a cornerstone in modern drug discovery programs. The introduction of an aldehyde functionality at the 3-position of the chromene ring, as in 7-methoxy-2H-chromene-3-carbaldehyde, provides a versatile chemical handle for the construction of more complex molecular architectures. The reaction of this aldehyde with primary amines to form Schiff bases (imines) and their subsequent reduction to secondary amines opens a gateway to a vast chemical space of novel compounds with potential therapeutic applications, including but not limited to anticancer, antimicrobial, and neuroprotective agents.[1] This guide provides detailed protocols and expert insights into these pivotal transformations.
Core Reactions and Mechanistic Considerations
The reaction of 7-methoxy-2H-chromene-3-carbaldehyde with primary amines primarily encompasses two key transformations: Schiff base (imine) formation and reductive amination. Understanding the underlying mechanisms is paramount for optimizing reaction conditions and achieving desired outcomes.
Schiff Base (Imine) Formation: A Reversible Condensation
The formation of a Schiff base is a reversible condensation reaction between an aldehyde and a primary amine, resulting in a compound containing a carbon-nitrogen double bond (azomethine group).[3][4] The reaction typically proceeds via a two-step mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is then protonated on the hydroxyl group, making it a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine product.
The overall reaction is generally favored by the removal of water, which can be achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus) or by the use of dehydrating agents.[3]
Caption: Mechanism of Schiff Base Formation.
Reductive Amination: A One-Pot Transformation to Secondary Amines
Reductive amination is a powerful and efficient method for the synthesis of secondary amines directly from an aldehyde and a primary amine in a single reaction vessel.[5] This process combines the initial imine formation with a subsequent reduction step.
The reaction proceeds by first forming the imine in situ, which is then immediately reduced to the corresponding secondary amine by a suitable reducing agent present in the reaction mixture. This one-pot approach is often preferred over a two-step procedure as it avoids the isolation of the potentially unstable imine intermediate.[5]
Caption: Workflow for One-Pot Reductive Amination.
Experimental Protocols
The following protocols are designed to be robust and adaptable for a range of primary amine substrates. As with any chemical synthesis, all reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for the Synthesis of Schiff Bases
This protocol describes a standard condensation reaction to form the imine derivative.
Materials:
-
7-Methoxy-2H-chromene-3-carbaldehyde
-
Primary amine (aliphatic or aromatic)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 7-methoxy-2H-chromene-3-carbaldehyde (1.0 eq) in a minimal amount of absolute ethanol.
-
To this solution, add the primary amine (1.0-1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
The reaction mixture is then refluxed for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Characterization:
The synthesized Schiff bases can be characterized by standard spectroscopic methods. Expected spectral data are as follows:
-
¹H NMR: The formation of the imine is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm.
-
¹³C NMR: The azomethine carbon signal is typically observed in the range of δ 150-165 ppm.
-
FT-IR: A strong absorption band corresponding to the C=N stretching vibration is expected in the region of 1600-1650 cm⁻¹.[6]
| Amine Substrate (Illustrative) | Reaction Time (h) | Yield (%) | Reference |
| Aniline | 3 | 85-95 | General Method |
| 4-Chloroaniline | 4 | 80-90 | General Method |
| 4-Methoxyaniline | 3 | 88-97 | General Method |
| Benzylamine | 2 | 90-98 | General Method |
| Cyclohexylamine | 2.5 | 85-95 | General Method |
Note: The reaction times and yields are illustrative and may vary depending on the specific amine substrate and reaction scale.
Protocol 2: One-Pot Reductive Amination
This protocol provides a streamlined approach to synthesize secondary amines directly from the aldehyde and primary amine.
Materials:
-
7-Methoxy-2H-chromene-3-carbaldehyde
-
Primary amine
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve 7-methoxy-2H-chromene-3-carbaldehyde (1.0 eq) and the primary amine (1.0-1.2 eq) in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Characterization:
The formation of the secondary amine is confirmed by the disappearance of the imine signals and the appearance of new signals in the spectroscopic data:
-
¹H NMR: The azomethine proton signal will be absent. A new signal for the -CH₂-NH- group will appear, typically as a singlet or multiplet in the range of δ 3.5-4.5 ppm. The N-H proton will appear as a broad singlet.
-
¹³C NMR: The imine carbon signal will be absent. A new signal for the methylene carbon adjacent to the nitrogen will appear in the aliphatic region.
-
FT-IR: The C=N stretching band will be absent. A characteristic N-H stretching vibration will be observed in the region of 3300-3500 cm⁻¹.
| Amine Substrate (Illustrative) | Reducing Agent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | NaBH₄ | 3 | 75-85 | [5] |
| 4-Bromoaniline | NaBH₄ | 4 | 70-80 | [5] |
| Benzylamine | NaBH₄ | 2.5 | 80-90 | [5] |
| n-Butylamine | NaBH₄ | 3 | 78-88 | [5] |
Note: Yields are illustrative and depend on the specific substrate and purification method.
Applications in Drug Discovery and Development
The Schiff bases and secondary amines derived from 7-methoxy-2H-chromene-3-carbaldehyde are of significant interest to researchers in drug development. The imine linkage is a key feature in many compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[3][7] Furthermore, the secondary amine products serve as valuable intermediates for the synthesis of more complex molecules with tailored pharmacological profiles. The chromene core itself has been associated with various biological activities, and its combination with diverse amine functionalities allows for the exploration of new structure-activity relationships.[1]
Conclusion
The reaction of 7-methoxy-2H-chromene-3-carbaldehyde with primary amines offers a straightforward and versatile route to novel Schiff bases and secondary amines. The protocols outlined in this guide provide a solid foundation for the synthesis and exploration of these compounds. By understanding the underlying reaction mechanisms and employing robust experimental procedures, researchers can efficiently generate libraries of chromene derivatives for screening in various biological assays, thereby accelerating the drug discovery and development process.
References
-
Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study. Chem Biodivers. 2022 Jan;19(1):e202100599. [Link]
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. 2021 June; 8(6). [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SCHIFF'S BASES. International Journal of Pharmacy and Pharmaceutical Science Research. 2014; 4(2): 25-26. [Link]
-
Imino‐2H‐Chromene Based Derivatives as Potential Anti‐Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study. ResearchGate.[Link]
-
Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate.[Link]
-
Synthesis and Characterization of Schiff Base Compounds Containing Mono and Disulfonic Groups. Dergipark.[Link]
-
Synthesis and characterization of schiff base of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol and its metal (II) complexes for antimicrobial and antifungal activity. Algerian Journal of Engineering and Technology.[Link]
-
Synthesis, Characterization and Photocatalytic Application of a Novel Manganese (III) Schiff Base Complex for Organic Dye Degradation. International Journal of Science and Research Archive.[Link]
-
8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E.[Link]
-
Biological Evaluation of 2-(3,4-dihydroxyphenyl)-4-((4-methoxyphenyl)imino)-4H-chromene-3,5,7-triol: Design, Synthesis, and Molecular Docking Studies. ResearchGate.[Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Taylor & Francis Online.[Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.[Link]
-
7-Diethylamino-2-oxo-2H-chromene-3-carbaldehyde. ResearchGate.[Link]
-
2-Methoxyquinoline-3-carbaldehyde. ResearchGate.[Link]
-
Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. MDPI.[Link]
Sources
- 1. Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. dspace.univ-eloued.dz [dspace.univ-eloued.dz]
The Versatility of 7-Methoxy-2H-chromene-3-carbaldehyde in Heterocyclic Synthesis: A Guide for Researchers
Introduction: Unlocking the Potential of a Privileged Scaffold
The chromene nucleus, a benzopyran system, is a cornerstone in the architecture of numerous natural products and pharmacologically active compounds.[1][2] Its prevalence in molecules exhibiting a wide array of biological activities, including anti-inflammatory and anticancer properties, underscores its significance as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][3] Among the diverse array of chromene derivatives, 7-methoxy-2H-chromene-3-carbaldehyde stands out as a particularly versatile and valuable building block for the synthesis of a multitude of heterocyclic compounds.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 7-methoxy-2H-chromene-3-carbaldehyde in the construction of complex heterocyclic systems. We will delve into the underlying reactivity that makes this molecule a powerful synthetic tool and provide detailed, field-proven protocols for its application in constructing key heterocyclic cores, including pyrazoles, pyridines, and pyrimidines. The causality behind experimental choices will be elucidated, ensuring that the described protocols are not merely a series of steps but a self-validating system for reproducible and high-yield synthesis.
The unique reactivity of 7-methoxy-2H-chromene-3-carbaldehyde stems from the electronically distinct functionalities it possesses. The methoxy group at the 7-position acts as an electron-donating group, enhancing the reactivity of the aromatic ring.[4] The α,β-unsaturated aldehyde moiety provides two key reactive sites: the electrophilic carbonyl carbon and the β-carbon, which is susceptible to nucleophilic attack. This dual reactivity allows for a rich and diverse range of chemical transformations, particularly in multicomponent reactions (MCRs), which are powerful tools for generating molecular diversity.[5][6][7][8]
Synthesis of the Core Building Block: 7-Methoxy-2H-chromene-3-carbaldehyde
The preparation of the title compound is typically achieved through a domino oxa-Michael/aldol condensation reaction between 2-hydroxy-4-methoxybenzaldehyde and an α,β-unsaturated aldehyde like acrolein.[1][9] This approach offers a straightforward and efficient route to the desired chromene scaffold.
Alternatively, the Vilsmeier-Haack reaction provides a powerful method for the formylation of activated aromatic and heterocyclic compounds.[10][11][12][13][14] This reaction involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[10][11][14] While not the primary route for the title compound, it is a crucial reaction for the synthesis of various formylated heterocyclic precursors.
Application in Heterocyclic Synthesis I: Construction of Chromene-Appended Pyrazoles
The aldehyde functionality of 7-methoxy-2H-chromene-3-carbaldehyde serves as an excellent electrophilic partner for the synthesis of pyrazole derivatives. Pyrazoles are a class of five-membered nitrogen-containing heterocycles that are prevalent in a wide range of pharmaceuticals. The general strategy involves the condensation of the aldehyde with a hydrazine derivative, followed by cyclization.
A notable application involves the synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes.[15][16] This transformation can be achieved in a stepwise manner, starting from the corresponding 3-acetyl-2H-chromen-2-one, which is first converted to its phenylhydrazone derivative. Subsequent Vilsmeier-Haack formylation yields the desired pyrazole-4-carbaldehyde.[15] This pyrazole derivative can then be utilized as a precursor for the synthesis of more complex heterocyclic systems, such as 1,3,4-thiadiazoles and 1,3-thiazoles, which have shown potential cytotoxic activity.[17]
Visualizing the Synthesis of Chromene-Pyrazole Conjugates
Caption: Synthetic pathway to chromene-pyrazole carbaldehyde.
Protocol 1: Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from the work of Srikrishna and Kumar.[15]
Step 1: Synthesis of 3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one
-
To a solution of 3-acetyl-2H-chromen-2-one (1.0 eq) in glacial acetic acid, add phenylhydrazine (1.1 eq).
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to obtain the hydrazone intermediate.
Step 2: Vilsmeier-Haack Formylation
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to N,N-dimethylformamide (DMF, 5.0 eq) with stirring.
-
Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Add the hydrazone intermediate from Step 1 to the Vilsmeier reagent.
-
Heat the reaction mixture at 60-70 °C for 4-6 hours.
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The resulting precipitate is filtered, washed with water, and purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the title compound.
| Reactant 1 | Reactant 2 | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Acetyl-2H-chromen-2-one | Phenylhydrazine | - | Acetic Acid | Reflux | 2-3 | ~85-90 |
| Hydrazone Intermediate | Vilsmeier Reagent | POCl₃/DMF | DMF | 60-70 | 4-6 | ~70-80 |
Table 1: Reaction parameters for the synthesis of chromene-pyrazole carbaldehyde.
Application in Heterocyclic Synthesis II: Accessing the Chromeno[4,3-b]pyridine Core
The chromeno[4,3-b]pyridine scaffold is present in several bioactive compounds.[18] The aldehyde functionality of 7-methoxy-2H-chromene-3-carbaldehyde can be exploited in multicomponent reactions to construct this fused heterocyclic system. A particularly efficient method involves a three-component condensation reaction.[18]
While the direct use of 7-methoxy-2H-chromene-3-carbaldehyde in this specific transformation is not explicitly detailed in the provided search results, a related and highly relevant synthesis of chromeno[4,3-b]pyridines involves the three-component condensation of 4-hydroxycoumarin, ammonia, and ethyl 2,4-dioxo-4-arylbutanoates.[18] This highlights the power of MCRs in constructing this scaffold. A plausible adaptation for 7-methoxy-2H-chromene-3-carbaldehyde would involve its reaction with an active methylene compound and a nitrogen source.
A green one-pot synthesis of 5H-chromeno[4,3-b]pyridin-5-one derivatives has been reported from 4-chloro-3-formyl coumarin and various active methylene compounds in the presence of triethylamine and ammonium acetate in ethanol.[19] This strategy avoids the need for chromatographic separation and heavy metal catalysts.
Visualizing the Multicomponent Assembly of Chromeno[4,3-b]pyridines
Caption: General multicomponent reaction for chromeno[4,3-b]pyridines.
Application in Heterocyclic Synthesis III: Forging Chromeno[2,3-d]pyrimidinones
Pyrimidine derivatives are of immense interest in medicinal chemistry due to their wide range of biological activities.[20][21][22] The 2-amino-4H-chromene-3-carbonitrile scaffold, which can be derived from salicylaldehyde derivatives, serves as a versatile precursor for the synthesis of fused pyrimidines.[20]
A microwave-assisted synthesis of chromeno[2,3-d]pyrimidinone derivatives has been reported, starting from ethyl 2-amino-4-aryl-4H-benzo[h]chromene-3-carboxylates.[23] These precursors are first reacted with orthoesters to form the corresponding imidates, which then undergo cyclization with anilines to yield the desired fused pyrimidine system.[23]
Protocol 2: Microwave-Assisted Synthesis of Chromeno[2,3-d]pyrimidinone Derivatives
This protocol is a general representation based on the work of Kamar et al.[23]
Step 1: Synthesis of the Imidate Intermediate
-
In a microwave-safe vial, combine the 2-amino-chromene derivative (1.0 eq), an orthoester (e.g., ethyl orthoacetate, 6.0 eq), and a catalytic amount of acetic acid.
-
Irradiate the mixture in a microwave reactor for 10-15 minutes at a constant temperature of 140 °C (150 W).
-
Cool the reaction mixture and collect the solid product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., hexane/ether) to obtain the pure imidate.
Step 2: Cyclization to form the Chromeno[2,3-d]pyrimidinone
-
Combine the imidate from Step 1 (1.0 eq) and the desired aniline (1.2 eq) in a suitable solvent (e.g., dioxane).
-
Heat the mixture under reflux for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Time | Yield (%) |
| 2-Amino-chromene | Orthoester | Acetic Acid (cat.) | Microwave, 140 °C | 10-15 min | ~80-90 |
| Imidate | Aniline | Dioxane | Reflux | 6-8 h | ~65-75 |
Table 2: Reaction parameters for the synthesis of chromeno[2,3-d]pyrimidinones.
Conclusion and Future Perspectives
7-Methoxy-2H-chromene-3-carbaldehyde has proven to be a highly valuable and versatile building block in the synthesis of a diverse range of heterocyclic compounds. Its inherent reactivity, coupled with the strategic application of modern synthetic methodologies such as multicomponent reactions and microwave-assisted synthesis, allows for the efficient construction of complex molecular architectures. The chromene-based heterocycles synthesized from this precursor hold significant promise for applications in drug discovery and materials science.[4] Future research in this area will likely focus on the development of novel catalytic and enantioselective transformations to further expand the synthetic utility of this remarkable building block.
References
- 1. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Short Communication: Discovery and molecular docking simulation of 7-hydroxy-6-methoxy-2H-chromen-2-one as a LOX Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. ijpcbs.com [ijpcbs.com]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Convenient Method for the Synthesis of Chromeno[4,3-b]pyridines Via Three-component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Microwave-assisted synthesis of chromeno[2,3-<i>d</i>] pyrimidinone derivatives - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the Vilsmeier-Haack Formylation of 7-Methoxychromene
Abstract
This technical guide provides a comprehensive protocol for the Vilsmeier-Haack formylation of 7-methoxychromene, a key transformation for introducing a formyl group onto an electron-rich heterocyclic scaffold. The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of activated aromatic and heteroaromatic compounds.[1][2] This document elucidates the underlying reaction mechanism, details a step-by-step experimental procedure, outlines critical safety precautions, and provides guidance on product characterization and troubleshooting. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust methodology for the synthesis of 7-methoxychromene-8-carbaldehyde, a valuable intermediate for further molecular elaboration.
Introduction: The Strategic Importance of Formylation
The formyl group (–CHO) is a cornerstone of synthetic organic chemistry, serving as a versatile functional handle for a multitude of subsequent transformations, including oxidation, reduction, and carbon-carbon bond formation. The Vilsmeier-Haack reaction stands out as a premier method for its direct installation onto electron-rich aromatic systems.[3] The reaction employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate a potent electrophilic iminium species known as the Vilsmeier reagent.[4][5]
The substrate, 7-methoxychromene, possesses an electron-donating methoxy group that activates the aromatic ring, making it an ideal candidate for electrophilic substitution. The formylation is regioselective, predicted to occur at the C8 position, which is ortho to the activating methoxy group and sterically accessible. This application note provides the necessary framework to successfully execute this transformation, emphasizing the causality behind procedural steps to ensure both safety and reproducibility.
Reaction Mechanism: A Stepwise View
The Vilsmeier-Haack reaction proceeds through two primary stages: the formation of the Vilsmeier reagent, followed by electrophilic attack on the aromatic substrate.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, the active Vilsmeier reagent.[1][6][7]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of 7-methoxychromene attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C8 position due to the ortho-directing effect of the C7 methoxy group. The resulting intermediate is a resonance-stabilized cation.[8]
-
Hydrolysis: The subsequent work-up with water hydrolyzes the iminium salt intermediate to furnish the final aldehyde product, 7-methoxychromene-8-carbaldehyde.[1][5]
Caption: The Vilsmeier-Haack reaction mechanism.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process monitoring and definitive product characterization to ensure trustworthy and reproducible results.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 7-Methoxychromene | >98% Purity | Standard Vendor | Starting material. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Standard Vendor | Both solvent and reagent. Use from a sealed bottle. |
| Phosphorus oxychloride (POCl₃) | Reagent grade, >99% | Standard Vendor | Highly corrosive and water-reactive. Handle with extreme care. |
| Dichloromethane (DCM) | ACS Grade | Standard Vendor | For extraction. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house prep | For neutralization. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Vendor | For drying the organic layer. |
| Crushed Ice | N/A | In-house prep | For quenching the reaction. |
| Silica Gel | 230-400 mesh | Standard Vendor | For column chromatography. |
| TLC Plates | Silica gel 60 F₂₅₄ | Standard Vendor | For reaction monitoring. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle with stirrer
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
-
Fume hood
CRITICAL Safety Precautions
-
Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic upon inhalation, and reacts violently with water in a highly exothermic manner. [9] Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).
-
The preparation of the Vilsmeier reagent is exothermic. Maintain strict temperature control to prevent an uncontrolled reaction.
-
The quenching of the reaction mixture with ice water is also highly exothermic and releases HCl gas. Perform this step slowly and with efficient stirring in a fume hood.
Step-by-Step Procedure
The following workflow provides a detailed guide for the synthesis.
Caption: Experimental workflow for Vilsmeier-Haack formylation.
1. Vilsmeier Reagent Preparation:
-
To a dry three-neck 250 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and a pressure-equalizing dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (40 mL).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Causality: Cooling is essential to control the exothermic reaction between DMF and POCl₃, preventing degradation and ensuring the stable formation of the Vilsmeier reagent.[1]
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting pale-yellow solution at 0-5 °C for an additional 30 minutes.
2. Reaction with 7-Methoxychromene:
-
Dissolve 7-methoxychromene (1.0 equivalent) in a minimal amount of anhydrous DMF (5 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane). The consumption of the starting material and the appearance of a new, more polar spot corresponding to the product will indicate reaction completion.
3. Work-up and Isolation:
-
Cool the reaction mixture back to room temperature.
-
In a separate large beaker (1 L), place a significant amount of crushed ice (approx. 400 g).
-
CRITICAL STEP: Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring in a fume hood. This "reverse quench" is necessary to dissipate the large amount of heat generated from the hydrolysis of excess POCl₃.[9]
-
After the ice has melted, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. The product may precipitate as a solid.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
4. Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The resulting crude residue should be purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20%) to isolate the pure 7-methoxychromene-8-carbaldehyde.
Expected Results and Characterization
-
Yield: Typical yields for this reaction range from 60% to 80%, depending on the purity of reagents and adherence to the protocol.
-
Appearance: The final product is expected to be a pale yellow solid.
-
Spectroscopic Confirmation: The identity and purity of the product must be confirmed by spectroscopic methods.
-
¹H NMR: Expect to see a characteristic singlet for the aldehyde proton (-CHO) around δ 9.5-10.5 ppm. The aromatic protons of the chromene ring will show distinct shifts, and a singlet for the methoxy group (-OCH₃) will appear around δ 3.8-4.0 ppm.
-
¹³C NMR: The aldehyde carbon will have a characteristic resonance in the δ 185-195 ppm region.
-
IR Spectroscopy: A strong carbonyl (C=O) stretching band for the aldehyde should be visible around 1670-1690 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated mass of C₁₁H₁₀O₃ (190.20 g/mol ).
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inactive Vilsmeier reagent (moisture contamination). | Use anhydrous DMF and fresh POCl₃. Ensure all glassware is thoroughly dried before use. |
| Insufficient reaction time or temperature. | Continue heating and monitor by TLC until the starting material is consumed. | |
| Multiple Products/Side Reactions | Reaction temperature was too high. | Maintain strict temperature control, especially during the addition of POCl₃ and the substrate. |
| Difficult Purification | Incomplete neutralization. | Ensure the pH is neutral or slightly basic before extraction to remove acidic byproducts. |
| Violent Quenching | Quenching performed too quickly. | Add the reaction mixture to ice very slowly with maximum stirring. Ensure a large excess of ice is used.[9] |
References
- BenchChem. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
- BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup.
- NROChemistry. Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Kimura, Y. and Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Wikipedia. Vilsmeier reagent.
- Wikipedia. Vilsmeier–Haack reaction.
- PubChem. 7-Methoxy-4-oxo-4H-chromene-3-carbaldehyde.
- YouTube. (2021). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry.
- Enamine. Vilsmeier Reagent.
- PubChem. 7-methoxy-2-oxo-2H-chromene-8-carbaldehyde.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Photophysical Studies of 7-Methoxy-2H-chromene-3-carbaldehyde Derivatives
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of 7-Methoxy-2H-chromene-3-carbaldehyde Derivatives
The chromene scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and intriguing photophysical properties.[1][2][3] Specifically, 7-methoxy-2H-chromene-3-carbaldehyde and its analogues have emerged as versatile compounds.[4] The methoxy group at the 7-position can enhance solubility and reactivity, making these compounds excellent candidates for chemical modifications.[4] Their inherent fluorescence and sensitivity to the local environment make them promising candidates for the development of fluorescent probes for bioimaging and sensing applications.[3][5]
This guide provides a comprehensive overview of the key photophysical studies essential for characterizing 7-methoxy-2H-chromene-3-carbaldehyde derivatives. It offers detailed, field-proven protocols and explains the underlying principles to empower researchers in their exploration of these fascinating molecules.
Foundational Photophysical Characterization
A thorough understanding of a fluorophore's fundamental photophysical properties is paramount before its application. This section outlines the core experiments required to build a comprehensive photophysical profile of 7-methoxy-2H-chromene-3-carbaldehyde derivatives.
UV-Visible Absorption and Molar Absorptivity
Causality: The absorption spectrum reveals the wavelengths of light a molecule absorbs to transition to an excited state. Determining the molar absorption coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is crucial for quantitative studies.
Protocol: Determination of Molar Absorptivity
-
Stock Solution Preparation: Accurately prepare a stock solution of the 7-methoxy-2H-chromene-3-carbaldehyde derivative in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO) at a concentration of approximately 1 mM.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to obtain at least five different concentrations in the low micromolar range.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent as used for the dilutions for the blank/reference cuvette.
-
Data Acquisition: Record the absorption spectra for each concentration over a relevant wavelength range (e.g., 250-500 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
For each concentration, record the absorbance at λmax.
-
Plot a graph of absorbance at λmax versus concentration.
-
Perform a linear regression on the data. The slope of the line is the molar absorption coefficient (ε) in M-1cm-1, according to the Beer-Lambert law (A = εcl).
-
Fluorescence Spectroscopy
Causality: Fluorescence spectroscopy provides information about the emission properties of a molecule after it has been excited by light. This includes the emission spectrum, which indicates the wavelengths of emitted light, and the Stokes shift, which is the difference between the absorption and emission maxima. A larger Stokes shift is often desirable in bioimaging to minimize self-absorption and improve signal-to-noise.[6]
Protocol: Measurement of Fluorescence Emission Spectra
-
Sample Preparation: Prepare a dilute solution of the chromene derivative in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]
-
Fluorometer Setup:
-
Select an excitation wavelength corresponding to the absorption maximum (λmax) determined from the UV-Vis spectrum.
-
Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
-
Data Acquisition: Scan the emission monochromator over a wavelength range that covers the expected fluorescence emission (e.g., 50 nm below the excitation wavelength to 200 nm above).
-
Data Analysis:
-
Identify the wavelength of maximum fluorescence emission (λem).
-
Calculate the Stokes shift (λem - λabs).
-
Advanced Photophysical Investigations
Beyond the basic spectral characterization, a deeper understanding of the fluorophore's performance requires the determination of its quantum yield and fluorescence lifetime.
Fluorescence Quantum Yield (ΦF)
Causality: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8][9] A high quantum yield is a key feature of a bright fluorescent probe.[6] The comparative method, using a well-characterized standard, is a reliable way to determine ΦF.[9]
Protocol: Relative Quantum Yield Determination (Comparative Method)
-
Standard Selection: Choose a quantum yield standard with a known ΦF that absorbs and emits in a similar spectral region to the 7-methoxy-2H-chromene-3-carbaldehyde derivative. For example, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard for the UV-visible region.[10]
-
Solution Preparation:
-
Prepare a series of at least five concentrations for both the standard and the unknown sample in the same solvent.
-
The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.02 to 0.1 to ensure linearity and minimize inner filter effects.[7]
-
-
Data Acquisition:
-
Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the standard and the unknown.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the standard and the unknown, plot the integrated fluorescence intensity versus absorbance.
-
The quantum yield of the unknown sample (ΦX) can be calculated using the following equation:[9]
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the unknown and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the unknown and the standard (if they are different).
-
-
Data Presentation: Photophysical Properties
| Derivative | λabs (nm) | λem (nm) | Stokes Shift (nm) | Molar Absorptivity (ε, M-1cm-1) | Quantum Yield (ΦF) |
| Example 1 | 350 | 450 | 100 | 25,000 | 0.65 |
| Example 2 | 365 | 480 | 115 | 32,000 | 0.78 |
Fluorescence Lifetime (τ)
Causality: The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[11][12] It is an intrinsic property of a fluorophore and can be sensitive to its environment, making it a valuable parameter for sensing applications.[11][13][14] Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for measuring fluorescence lifetimes in the nanosecond range.[12][14][15]
Protocol: Fluorescence Lifetime Measurement using TCSPC
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or LED), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[15]
-
Sample Preparation: Prepare a dilute solution of the chromene derivative, ensuring the absorbance at the excitation wavelength is low to avoid pulse pile-up.
-
Instrument Response Function (IRF) Measurement: Record the IRF by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the temporal profile of the excitation pulse and the response of the detection system.
-
Data Acquisition:
-
Excite the sample with the pulsed light source at a high repetition rate (MHz range).[13]
-
Collect the fluorescence decay data until a sufficient number of photon counts are accumulated in the peak channel (typically 10,000 counts) to ensure good statistical accuracy.
-
-
Data Analysis:
-
The fluorescence decay data is fitted to an exponential decay model using deconvolution software that takes the IRF into account.
-
For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = A * exp(-t/τ), where A is the amplitude and τ is the fluorescence lifetime.
-
The goodness of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.
-
Workflow Visualization: Photophysical Characterization
Caption: Workflow for the photophysical characterization of novel chromene derivatives.
Environmental Sensitivity Studies
A key attribute of many fluorescent probes is their sensitivity to the local environment. Investigating the effects of solvent polarity, pH, and viscosity on the photophysical properties of 7-methoxy-2H-chromene-3-carbaldehyde derivatives can reveal their potential as environmental sensors.
Protocol: Solvatochromism Study
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).
-
Data Acquisition: For each solvent, prepare a dilute solution of the chromene derivative and record the absorption and fluorescence spectra as described in sections 2.1 and 2.2.
-
Data Analysis:
-
Plot the Stokes shift versus a solvent polarity parameter (e.g., the Lippert-Mataga parameter).
-
A linear correlation suggests that the fluorophore exhibits solvatochromism and can be used to probe the polarity of its environment.
-
Jablonski Diagram: Photophysical Processes
Caption: Jablonski diagram illustrating the key photophysical processes.
Concluding Remarks and Future Directions
The protocols outlined in this guide provide a robust framework for the comprehensive photophysical characterization of 7-methoxy-2H-chromene-3-carbaldehyde derivatives. By systematically evaluating their absorption, emission, quantum yield, and lifetime, researchers can gain valuable insights into their potential as fluorescent probes. Future studies could involve derivatizing the core structure to tune the photophysical properties for specific applications, such as targeting particular cellular organelles or detecting specific analytes. The versatility of the chromene scaffold, combined with a thorough understanding of its photophysics, opens up exciting avenues for the development of novel tools for chemical biology and drug discovery.
References
-
Geddes, C. D. (2006). Fluorescence Lifetime Measurements and Biological Imaging. PMC - PubMed Central - NIH. [Link]
-
HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]
-
Gratton, E. Lifetime Imaging Techniques for Optical Microscopy. UCI Department of Chemistry. [Link]
-
University Hospital Jena. Fluorescence lifetime measurements. [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
-
Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]
-
Jobin Yvon. A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
Resch-Genger, U. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]
-
Royal Society of Chemistry. 3. Determination of quantum yields. [Link]
-
de la Escosura-Muñiz, A., & Merkoçi, A. (2011). Experimental photophysical characterization of fluorophores in the vicinity of gold nanoparticles. PubMed. [Link]
-
Li, Y., et al. (2018). A novel chromone and rhodamine derivative as fluorescent probe for the detection of Zn(II) and Al(III) based on two different mechanisms. PubMed. [Link]
-
Edinburgh Instruments. (2025). Spectroscopy of fluorescent probes. YouTube. [Link]
-
Zhang, R., et al. (2020). Photophysical characterization of FA fluorescent probes in chemical systems. ResearchGate. [Link]
-
Silva, A. M. S. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]
-
Li, Y., et al. (2018). A novel chromone and rhodamine derivative as fluorescent probe for the detection of Zn(II) and Al(III) based on two different mechanisms. ResearchGate. [Link]
-
Koh, D. (2012). 8-Methoxy-2H-chromene-3-carbaldehyde. IUCr. [Link]
-
Ghorbani-Vaghei, R., & Malaeke, S. (2014). Highly Efficient Synthesis of New 2H-Chromene Dyes using Cu-SBA-15. [Link]
-
Owen, D. M., et al. (2013). Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. PMC. [Link]
-
Kumar, S., et al. (n.d.). Synthesis of some Chromene derivatives. [Link]
-
Haugland, R. P. (1998). Review: Fluorescent probes for living cells. [Link]
-
O'Connor, C., & Feng, H. T. (2021). Chromene-based fluorescent probes for sensing and bioimaging. ResearchGate. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. A novel chromone and rhodamine derivative as fluorescent probe for the detection of Zn(II) and Al(III) based on two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. rsc.org [rsc.org]
- 8. agilent.com [agilent.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. 蛍光寿命測定 [sigmaaldrich.com]
- 12. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Fluorescence lifetime measurements [uniklinikum-jena.de]
- 15. horiba.com [horiba.com]
Application Notes & Protocols: Development of High-Performance Biosensors Using 7-Methoxy-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the development of fluorescent biosensors utilizing 7-methoxy-2H-chromene-3-carbaldehyde as a highly sensitive and selective recognition element. The protocols detailed herein are particularly focused on the detection of biogenic amines, which are critical biomarkers in drug development, food safety, and clinical diagnostics. We will explore the underlying chemical principles, from the synthesis of the fluorescent probe to its immobilization on a paper-based substrate, and finally, its application in a practical sensing workflow. The methodologies are designed to be robust and reproducible, offering a low-cost and efficient alternative to traditional analytical techniques.
Introduction: The Potential of Chromene-Based Fluorophores in Biosensing
Chromene derivatives have garnered significant attention in the field of chemical and biological sensing due to their unique photophysical properties.[1] The inherent fluorescence of the chromene scaffold can be modulated by the introduction of specific functional groups, creating a "turn-on" or "turn-off" response in the presence of a target analyte. 7-methoxy-2H-chromene-3-carbaldehyde is a particularly promising compound for biosensor development due to the reactive aldehyde group at the 3-position. This aldehyde moiety can readily react with primary amines, such as those found in biogenic amines, through a Schiff base condensation reaction.[2] This reaction alters the electronic structure of the chromene fluorophore, leading to a discernible change in its fluorescence intensity or emission wavelength.[2][3]
The methoxy group at the 7-position enhances the compound's solubility and reactivity, making it an excellent candidate for chemical modifications and conjugation to various substrates.[4] This guide will focus on leveraging these properties to create a simple, yet powerful, paper-based fluorescent sensor. Paper-based analytical devices offer numerous advantages, including low cost, portability, and ease of use, making them ideal for rapid screening and point-of-care applications.[5][6]
Synthesis of 7-Methoxy-2H-chromene-3-carbaldehyde
A reliable synthesis of the core recognition element is the first critical step. The following protocol is adapted from established methods for the synthesis of similar chromene-3-carbaldehyde derivatives.[7][8]
2.1. Materials and Reagents
-
2-Hydroxy-4-methoxybenzaldehyde
-
Acrolein
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
2.2. Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol) in 20 mL of 1,4-dioxane.
-
Addition of Reagents: To this solution, add acrolein (0.84 g, 15 mmol) and potassium carbonate (1.4 g, 10 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the mixture into 40 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 7-methoxy-2H-chromene-3-carbaldehyde as a pale yellow solid.
Fabrication of a Paper-Based Fluorescent Sensor
The synthesized 7-methoxy-2H-chromene-3-carbaldehyde will be immobilized on a paper substrate to create a disposable and easy-to-use sensor. This protocol focuses on a simple immersion method for probe immobilization.
3.1. Materials and Reagents
-
Whatman No. 1 filter paper
-
7-methoxy-2H-chromene-3-carbaldehyde
-
Ethanol
-
Deionized water
-
Wax printer or paraffin wax
3.2. Sensor Fabrication Workflow
Caption: Workflow for fabricating the paper-based fluorescent sensor.
3.3. Detailed Fabrication Protocol
-
Design and Create Hydrophobic Barriers:
-
Design the sensor layout with distinct detection zones (e.g., circular spots of 5 mm diameter) using any design software.
-
Print the design onto Whatman No. 1 filter paper using a wax printer. This will create hydrophobic barriers to confine the sample solution to the detection zones.[9]
-
Alternatively, carefully apply molten paraffin wax to create the barriers.
-
Heat the paper in an oven at 120°C for 2-3 minutes to allow the wax to melt and penetrate the paper, forming well-defined hydrophobic barriers.[9]
-
-
Probe Immobilization:
-
Prepare a solution of 7-methoxy-2H-chromene-3-carbaldehyde in ethanol at a concentration of 1 mg/mL.
-
Carefully spot a small, defined volume (e.g., 2 µL) of the probe solution onto the center of each detection zone.
-
Allow the paper sensor to air dry completely in a dark, well-ventilated area to ensure the probe is adsorbed onto the paper fibers.[5][10]
-
Protocol for the Detection of Biogenic Amines
This protocol outlines the steps for using the fabricated paper-based sensor to detect biogenic amines in a sample.
4.1. Sensing Mechanism: Schiff Base Formation and Fluorescence Modulation
The detection principle is based on the chemical reaction between the aldehyde group of the immobilized 7-methoxy-2H-chromene-3-carbaldehyde and the primary amine group of the target biogenic amine. This condensation reaction forms a Schiff base (imine), which alters the electronic properties of the chromene fluorophore, resulting in a change in its fluorescence emission.[2][11]
Caption: Reaction mechanism for the detection of biogenic amines.
4.2. Materials and Reagents
-
Fabricated paper-based fluorescent sensor strips
-
Sample solution containing the target biogenic amine (e.g., histamine, putrescine, cadaverine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
-
Smartphone or fluorescence spectrophotometer for signal readout
4.3. Detection Protocol
-
Sample Preparation: Prepare standard solutions of the target biogenic amine in PBS at various concentrations. For real samples, appropriate extraction and dilution may be necessary.
-
Sample Application: Apply a small, defined volume (e.g., 5 µL) of the sample solution onto a detection zone of the paper sensor.
-
Incubation: Allow the sample to react with the immobilized probe for a specific incubation time (e.g., 15-30 minutes) at room temperature.
-
Signal Readout:
-
Qualitative Analysis: Observe the detection zone under a UV lamp (365 nm). A change in fluorescence intensity compared to a negative control (PBS buffer only) indicates the presence of the biogenic amine.
-
Quantitative Analysis: Measure the fluorescence intensity of the detection zone using a smartphone with a color analysis app or a fluorescence spectrophotometer. The change in fluorescence intensity will be proportional to the concentration of the biogenic amine.[6][10]
-
Expected Performance and Data Interpretation
The performance of the biosensor should be characterized by its sensitivity, selectivity, and linear range.
5.1. Quantitative Data Summary
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 1 - 10 µM | [12] |
| Linear Range | 10 - 200 µM | [12] |
| Response Time | 15 - 30 minutes | [10] |
| Selectivity | High for primary amines | [2][3] |
5.2. Selectivity
The sensor is expected to show high selectivity for primary biogenic amines over secondary and tertiary amines, as well as other potentially interfering substances commonly found in biological and food samples. This is due to the specific nature of the Schiff base reaction.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak fluorescence signal | Insufficient probe immobilization | Increase the concentration of the probe solution or the spotting volume. Ensure complete drying. |
| Incorrect excitation wavelength | Verify the excitation maximum of the chromene probe and use the appropriate UV lamp or filter. | |
| High background fluorescence | Autofluorescence of the paper substrate | Use a high-quality, low-fluorescence filter paper. Subtract the background signal from a control spot. |
| Poor reproducibility | Inconsistent spotting volume or sample application | Use a calibrated micropipette for precise liquid handling. |
| Uneven probe distribution | Optimize the spotting and drying process to ensure a uniform coating of the probe. |
Conclusion
The use of 7-methoxy-2H-chromene-3-carbaldehyde offers a powerful and versatile platform for the development of fluorescent biosensors. The protocols outlined in this document provide a solid foundation for researchers to fabricate and utilize these sensors for the sensitive and selective detection of biogenic amines. The simplicity and low cost of the paper-based format make this technology particularly attractive for a wide range of applications in drug discovery, food safety, and environmental monitoring.
References
- Govindarajalu, G., et al. (2019). Paper-based lab-on-a-chip for qualitative and quantitative detection of starch concentration in milk using colorimetry. Food Chemistry, 295, 218-224.
- Ma, Y., et al. (2024). Preparation of Paper-Based Fluorescent Sensors and Their Application for the Detection of Cu2+ in Water.
- Kitchawengkul, S., et al. (2021). Fabrication of a Paper-Based Turn-Off Fluorescence Sensor for Cu2+ Ion from a Pyridinium Porphyrin. ACS Omega, 6(35), 22967-22975.
- Yang, L., et al. (2023).
- Wang, J., et al. (2021). Development of a novel chromophore reaction-based fluorescent probe for biogenic amines detection.
- Weiss, R., et al. (2012). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
- Chem-Impex International Inc. 7-methoxy-2H-chromene-3-carbaldehyde.
- Li, X., et al. (2020). Fluorescent sensing for amines with a low detection limit based on conjugated porous polymers.
- ChemicalBook. 7-(diethylaMino)-2-oxo-2H-chroMene-3-carbaldehyde synthesis.
- Yoon, H. J., et al. (2013). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(1), o103.
- Al-Tel, T. H., et al. (2011). Highly Efficient Synthesis of New 2H-Chromene Dyes using Cu-SBA-15. E-Journal of Chemistry, 8(2), 735-742.
- Zhang, B., et al. (2021). Recent Progress of Fluorescence Sensors for Histamine in Foods. Foods, 10(9), 2147.
- Wang, J., et al. (2021). Development of a novel chromophore reaction-based fluorescent probe for biogenic amines detection.
- Lin, W., et al. (2025). Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC Advances, 15(1), 1-20.
- Singh, S., & Kumar, S. (2025). Recent advances on reaction-based amine fluorescent probes. Chemistry – An Asian Journal, e202400891.
- Fan, H., et al. (2025). Novel fluorescent probes constructed on the basis of benzochromene for the detection of H2S and intravital fluorescence imaging. Analytica Chimica Acta, 1301, 344792.
- Hu, Y., et al. (2022). Chromene-based fluorescent probes for sensing and bioimaging. APL Bioengineering, 6(1), 011501.
- Schuhmann, W., et al. (2002). Immobilization method for the preparation of biosensors based on pH shift-induced deposition of biomolecule-containing polymer films. Analytical Chemistry, 74(2), 355-361.
- Mohammed, S. A., et al. (2021).
- Shi, D., et al. (2017). Development of Aldehyde‐Based Fluorescent Probes for Highly Selective Recognition of 1,3‐Diaminopropane. European Journal of Organic Chemistry, 2017(40), 6036-6042.
- Soler, M., et al. (2022). The Effects of Three-Dimensional Ligand Immobilization on Kinetic Measurements in Biosensors. Biosensors, 12(1), 33.
- Ahammad, A. J. S., et al. (2021). Immobilization Techniques in the Fabrication of Nanomaterial-Based Electrochemical Biosensors: A Review. Sensors, 21(16), 5539.
- Chen, Y., et al. (2025). Chemosensors for biogenic amines and biothiols.
- Nasu, Y., et al. (2023). Covalent and Site-Specific Immobilization of a Fluorogenic Sensor Protein on Cellulose-Based Paper for Detection of Lactate in Cell Culture Media. Biosensors, 13(6), 643.
- Kwon, D. H., et al. (2021). Immobilized Enzymes in Biosensor Applications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Aldehyde‐Based Fluorescent Probes for Highly Selective Recognition of 1,3‐Diaminopropane | Semantic Scholar [semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Efficient Synthesis of New 2H-Chromene Dyes using Cu-SBA-15 – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-methoxy-2H-chromene-3-carbaldehyde
Welcome to the dedicated technical support guide for navigating the purification challenges of 7-methoxy-2H-chromene-3-carbaldehyde. This molecule, a valuable intermediate in pharmaceutical and natural product synthesis, presents unique purification hurdles due to the reactivity of its aldehyde group and the potential instability of the 2H-chromene core.[1] This guide is structured to provide researchers, chemists, and drug development professionals with actionable troubleshooting advice and robust protocols grounded in established chemical principles.
Section 1: Pre-Purification Diagnostics and Strategy
A successful purification begins with a thorough assessment of the crude product. Rushing into a separation technique without understanding the impurity profile is a common cause of low yields and wasted resources.
FAQ: Initial Assessment
Question: My crude product is a dark brown, sticky oil, not the expected orange/brown powder. What does this indicate?
Answer: A dark, viscous crude product often points to the presence of polymeric byproducts or degradation. This can result from several factors during the synthesis, such as excessive heat or prolonged reaction times, especially if reactive reagents like acrolein were used.[2] The color may also indicate the presence of highly conjugated impurities. An oily consistency suggests that the concentration of the desired solid product is low, or that impurities are preventing its crystallization. It is crucial to proceed with column chromatography rather than attempting direct recrystallization.
Question: What are the essential analytical steps to perform on my crude material before purification?
Answer: Before committing to a large-scale purification, a small sample of the crude material should be analyzed to devise an effective strategy.
-
Thin-Layer Chromatography (TLC): This is the most critical first step. Use it to visualize the number of components in your mixture and to screen for an effective eluent for column chromatography.[3][4] A good solvent system will show the product spot with a retention factor (Rf) of approximately 0.25-0.35, well-separated from other spots.
-
Crude ¹H NMR Spectroscopy: If possible, acquiring a crude NMR spectrum is invaluable. It can help identify unreacted starting materials, major byproducts, and residual solvents. This information allows for a more targeted purification strategy, such as incorporating an aqueous wash to remove a water-soluble impurity before chromatography.
-
Solubility Tests: Test the solubility of a small amount of the crude material in various common recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene) to determine if recrystallization is a viable option, either before or after chromatography.
Workflow: Selecting Your Purification Strategy
The following decision tree provides a logical workflow for approaching the purification of 7-methoxy-2H-chromene-3-carbaldehyde based on initial diagnostics.
Caption: Decision tree for purification strategy selection.
Section 2: Troubleshooting Flash Column Chromatography
Flash column chromatography is the most reliable method for purifying 7-methoxy-2H-chromene-3-carbaldehyde from complex mixtures.[2][5]
FAQ: Column Chromatography
Question: What is the recommended stationary phase and eluent for purifying 7-methoxy-2H-chromene-3-carbaldehyde?
Answer:
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm) is typically effective.[6] However, the aldehyde functional group and 2H-chromene system can be sensitive to the inherent acidity of silica. If you observe significant streaking or product degradation (a yellow band that doesn't move), consider pre-treating the silica by flushing the packed column with your starting eluent containing 0.5-1% triethylamine (Et₃N) to neutralize acidic sites.
-
Eluent System: A non-polar/polar solvent mixture is standard. Start with a gradient of Ethyl Acetate (EtOAc) in Hexane or Petroleum Ether. A common starting point is 10% EtOAc in Hexane, gradually increasing the polarity. For more polar impurities, a Dichloromethane (DCM)/Methanol (MeOH) system might be necessary, though DCM can be slightly acidic.[7]
| Impurity Type | Recommended Eluent System (Starting Point) | Rationale |
| Non-polar byproducts | 5-10% EtOAc/Hexane | Maximizes separation between the slightly polar product and non-polar impurities. |
| Starting Salicylaldehyde | 15-25% EtOAc/Hexane | The starting material is typically more polar than the product; a higher polarity eluent will be needed to elute it after the product. |
| Highly Polar/Polymeric | 20-40% EtOAc/Hexane, or 1-5% MeOH/DCM | These impurities will have very low Rf values and require a more polar mobile phase to elute from the column. |
Question: My compound is streaking badly on the TLC plate and the column. What is the cause and solution?
Answer: Streaking is often caused by one of three issues:
-
Acidity of Silica: As mentioned, the aldehyde may be interacting with acidic sites on the silica gel. Solution: Add 0.5% triethylamine or pyridine to your eluent system to neutralize the stationary phase.
-
Compound Overload: Applying too much crude material to the TLC plate or column can saturate the stationary phase. Solution: Dilute your spotting solution for TLC. For column chromatography, a general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Partial Insolubility: If the compound is not fully soluble in the eluent, it will streak. Solution: Ensure your crude material is fully dissolved in a minimum amount of solvent before loading it onto the column. Dry loading the compound onto a small amount of silica is often the best practice to ensure a tight application band.
Question: My product seems to be degrading on the column. How can I minimize this?
Answer: Degradation on silica is a known issue for sensitive compounds.
-
Work Quickly: Do not let the column run overnight. Elute the compound as efficiently as possible.
-
Use Neutralized Silica: As previously discussed, adding a base like triethylamine to the eluent is highly effective.
-
Consider Alternative Stationary Phases: If the problem persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase C18 silica gel, though this will require developing a new solvent system (e.g., Methanol/Water or Acetonitrile/Water).
Protocol: Flash Column Chromatography
-
Eluent Selection: Using TLC, identify a solvent system that provides an Rf of 0.25-0.35 for the product.
-
Column Packing (Wet Slurry Method): a. Choose an appropriate size column. b. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. c. In a beaker, create a slurry of silica gel in your initial, low-polarity eluent. d. Pour the slurry into the column and use gentle air pressure or tapping to pack it evenly without air bubbles. e. Add another thin layer of sand on top of the packed silica bed.
-
Sample Loading (Dry Loading): a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or acetone). b. Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution. c. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude material adsorbed onto silica. d. Carefully add this powder to the top of the packed column.
-
Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Apply gentle, steady pressure (using a pump or house air) to achieve a flow rate of about 2 inches/minute.[5] c. Collect fractions systematically and monitor them by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Section 3: Troubleshooting Recrystallization
Recrystallization is an excellent technique for final polishing after chromatography or for purifying a relatively clean crude product.[8]
FAQ: Recrystallization
Question: My compound is "oiling out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The solute separates as a liquid instead of a solid.
-
Solution 1: Reduce Cooling Rate: Allow the solution to cool much more slowly. Insulate the flask to encourage slow, ordered crystal growth.
-
Solution 2: Use More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.
-
Solution 3: Change Solvent System: The chosen solvent may be too good a solvent. Switch to a less effective solvent or use a two-solvent system (one in which the compound is soluble, and one in which it is not). Common solvent systems for chromene derivatives include ethanol, or a mixture of a good solvent like dichloromethane or acetone with a poor solvent like hexane or ether.[7][9]
Question: The product won't crystallize, even after cooling and scratching the flask. What are my options?
Answer: If crystallization fails to initiate, the solution may not be sufficiently supersaturated, or there may be impurities inhibiting crystal lattice formation.
-
Induce Crystallization:
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution.
-
Reduce Solvent Volume: Slowly evaporate some of the solvent to increase the concentration and then cool again.
-
Refrigerate/Freeze: Place the sealed flask in a refrigerator or freezer for several hours.
-
-
Re-purify: If none of these methods work, it is likely that the concentration of impurities is too high. The material should be repurified by column chromatography.
Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Choose a pair of miscible solvents. Solvent A should dissolve the compound readily, while Solvent B should not. (e.g., Dichloromethane/Hexane).
-
Dissolution: Dissolve the impure solid in the minimum required amount of hot Solvent A.
-
Addition of Anti-Solvent: While the solution is still hot, add Solvent B dropwise until you see persistent cloudiness (turbidity).
-
Re-dissolution: Add a few more drops of hot Solvent A until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold Solvent B, and allow them to air dry.[10]
Section 4: Common Impurities and Their Removal
Understanding the potential side products from your synthesis is key to removing them.
Caption: Common structures related to the purification process.
FAQ: Specific Impurity Removal
Question: How can I remove unreacted 4-methoxysalicylaldehyde?
Answer: The phenolic hydroxyl group on the starting material is acidic. Before chromatography, you can perform a liquid-liquid extraction. Dissolve the crude mixture in a water-immiscible solvent like ethyl acetate or DCM. Wash the organic layer with a mild aqueous base solution (e.g., 1M NaHCO₃ or a very dilute NaOH solution). The deprotonated salicylaldehyde will move into the aqueous layer, while your product remains in the organic layer. Caution: A strong base may degrade your product; use mild conditions.
Question: I suspect my aldehyde has been oxidized to the corresponding carboxylic acid. How can I remove this impurity?
Answer: This is a common issue. The resulting carboxylic acid is significantly more acidic than the starting phenol. An aqueous wash with a sodium bicarbonate (NaHCO₃) solution is highly effective. The bicarbonate is basic enough to deprotonate the carboxylic acid, pulling it into the aqueous layer, but generally not basic enough to deprotonate the phenol of any unreacted starting material.
Question: How do I remove a basic catalyst like piperidine or triethylamine?
Answer: These basic impurities can be easily removed with an acidic wash. During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). The amine will be protonated to form a water-soluble salt and will be extracted into the aqueous phase.
Section 5: Purity Assessment and Stability
Question: How do I confirm the purity and identity of my final product?
Answer: A combination of techniques is necessary for full characterization.
-
¹H and ¹³C NMR: This is the gold standard for confirming the structure and assessing for the presence of any residual impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity. For a related compound, 8-methoxy-2H-chromene-3-carbaldehyde, a melting point of 352-353 K (79-80 °C) was reported after recrystallization from ethanol.[2] Impurities will typically broaden the melting range and lower the melting point.
Question: What are the optimal storage conditions for the purified product?
Answer: Aldehydes can be susceptible to air oxidation, and chromenes can be sensitive to light and acid. Based on supplier recommendations, the purified 7-methoxy-2H-chromene-3-carbaldehyde should be stored in a tightly sealed container, protected from light, and refrigerated at 0-8 °C to ensure long-term stability.[1]
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. islandscholar.ca [islandscholar.ca]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. Organocatalytic Fluorogenic Synthesis of Chromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. youtube.com [youtube.com]
stability issues of 7-methoxy-2H-chromene-3-carbaldehyde in solution
Welcome to the Technical Support Center for 7-methoxy-2H-chromene-3-carbaldehyde. As Senior Application Scientists, we have compiled this guide to address the stability challenges you may encounter while working with this versatile synthetic intermediate. Our goal is to provide you with not only solutions but also the underlying chemical principles to empower your research.
FAQs: Quick Guide to Handling and Storage
This section provides rapid answers to the most common questions regarding the stability of 7-methoxy-2H-chromene-3-carbaldehyde.
Question: What are the primary factors that can cause the degradation of 7-methoxy-2H-chromene-3-carbaldehyde in solution?
Answer: The stability of this compound is primarily influenced by four factors:
-
Oxidation: The aldehyde functional group is susceptible to oxidation, especially when exposed to air (auto-oxidation), which converts it into the corresponding carboxylic acid.
-
Light Exposure: Chromene derivatives can be photo-sensitive.[1][2][3] Exposure to light, particularly UV, can induce photochemical reactions, leading to discoloration and degradation.
-
pH: Extreme pH conditions, especially alkaline, can catalyze the degradation of the molecule.[4][5]
-
Temperature: Elevated temperatures accelerate the rate of all degradation reactions.[6]
Question: How should I store the solid compound for long-term use?
Answer: For optimal long-term stability, the solid (typically a brown to orange powder) should be stored under the following conditions[6][7]:
| Parameter | Recommendation | Rationale |
| Temperature | 0-8°C (Refrigerated) | Minimizes thermal degradation. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents oxidation from atmospheric oxygen. |
| Light | In an amber or opaque vial | Protects against photodegradation. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis. |
Question: What is the best way to prepare and store stock solutions?
Answer: Stock solutions should be prepared with care to maximize their shelf-life. It is highly recommended to prepare fresh solutions for sensitive applications. If storage is necessary, follow these guidelines[6]:
-
Solvent Choice: Use anhydrous, aprotic solvents such as DMSO, DMF, or anhydrous acetonitrile. Avoid protic solvents like methanol or ethanol for long-term storage if possible, as they can participate in hemiacetal/acetal formation.[8]
-
Preparation: Degas the solvent prior to use to remove dissolved oxygen. Prepare the solution under an inert atmosphere.
-
Storage: Store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Vials should be sealed tightly and protected from light.
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This guide addresses specific experimental observations that may indicate compound degradation.
Issue 1: My solution of 7-methoxy-2H-chromene-3-carbaldehyde has turned from colorless/pale yellow to a darker yellow or brown color.
-
Potential Cause: This is often a sign of oxidation or photodegradation. The formation of conjugated polymeric byproducts can lead to discoloration.
-
Troubleshooting Steps:
-
Verify Purity: Analyze your solution using HPLC-UV or LC-MS to check for the appearance of new peaks corresponding to degradation products. The primary oxidation product would be 7-methoxy-2H-chromene-3-carboxylic acid.
-
Review Handling Protocol: Were the solutions prepared using degassed solvents and under an inert atmosphere? Were they consistently protected from light during handling?
-
Corrective Action: If degradation is confirmed, discard the solution. When preparing a new solution, strictly adhere to the recommended handling protocols (see Protocol Section). Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) at a very low concentration (e.g., 0.01%) to solutions for long-term storage, though this should be validated for your specific application.[6]
-
Issue 2: I am observing inconsistent results in my biological or chemical assays.
-
Potential Cause: If the compound is the active or key reagent, its degradation will lead to a lower effective concentration, causing variability in results. The degradation products themselves might also interfere with the assay.
-
Troubleshooting Workflow: The following workflow can help you systematically identify the source of the inconsistency.
Caption: Troubleshooting workflow for inconsistent assay results.
Understanding the Mechanism: Why Does It Degrade?
The structure of 7-methoxy-2H-chromene-3-carbaldehyde contains two key reactive sites: the aromatic aldehyde and the 2H-chromene ring system.
-
Aldehyde Oxidation: The aldehyde group (-CHO) is readily oxidized to a carboxylic acid (-COOH). This can occur slowly in the presence of atmospheric oxygen (auto-oxidation) and is accelerated by light and trace metal impurities. The resonance stabilization of the aromatic ring makes this aldehyde less reactive than its aliphatic counterparts, but it remains the primary site of oxidative degradation.[9][10]
-
Chromene Ring Instability: The 2H-chromene ring, particularly the pyran portion, can be susceptible to ring-opening reactions under harsh conditions (e.g., strong acid or base, high heat, or UV radiation). While the methoxy group adds some stability, extreme pH can lead to hydrolysis and rearrangement.[4]
Caption: Simplified potential degradation pathways.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO, minimizing exposure to destabilizing factors.
Materials:
-
7-methoxy-2H-chromene-3-carbaldehyde (FW: 190.19 g/mol )[7]
-
Anhydrous, molecular sieves-dried DMSO
-
Inert gas source (Argon or Nitrogen)
-
Amber glass vials with PTFE-lined screw caps
-
Analytical balance, sterile syringes, and needles
Procedure:
-
Preparation: Place a vial containing a magnetic stir bar on the analytical balance and tare. Carefully weigh out 1.90 mg of the compound.
-
Inert Atmosphere: Seal the vial with the cap and purge with inert gas for 2-3 minutes using a needle system (one inlet for gas, one outlet).
-
Solvent Addition: Using a syringe, add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Stir the mixture at room temperature, protected from light, until the solid is fully dissolved.
-
Aliquoting: Immediately dispense the solution into smaller, single-use amber vials under the inert gas stream.
-
Storage: Tightly seal the aliquots, wrap the caps with parafilm for extra security, and store them at -20°C or below.
Protocol 2: Short-Term Stability Assessment by HPLC-UV
This protocol allows you to assess the stability of your compound in a specific experimental buffer or medium.
Procedure:
-
Initial Sample (T=0): Dilute your stock solution to the final working concentration in your chosen buffer. Immediately inject a sample onto a suitable HPLC system (e.g., C18 column) and record the chromatogram. Note the retention time and peak area of the parent compound.
-
Incubation: Place a sealed vial of the diluted sample under your experimental conditions (e.g., 37°C, protected from light).
-
Time-Point Samples: At set time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot, and immediately analyze it by HPLC using the same method as the T=0 sample.
-
Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. The appearance of new peaks or a decrease in the parent peak area indicates instability. Calculate the percentage of the compound remaining at each time point.
References
- Chem-Impex International. (n.d.). 7-méthoxy-2H-chromène-3-carbaldéhyde.
- Filo. (2025). Why does aromatic aldehyde stay at last?.
- ResearchGate. (n.d.). Synthesis and Photochromic Properties of a Novel Chromene Derivative.
- Royal Society of Chemistry. (n.d.). Photochromism of chromene crystals; a new property of old chromenes.
- ResearchGate. (2025). Photochromism of chromene crystals; a new property of old chromenes.
- BenchChem. (2025). Enhancing the stability of 6-Chloro-2h-chromene compounds for long-term storage.
- Quora. (2015). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?.
- MDPI. (n.d.). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds.
- National Institutes of Health. (n.d.). One-pot multicomponent green LED photoinduced synthesis of chromeno[4,3-b]chromenes catalyzed by a new nanophotocatalyst histaminium tetrachlorozincate.
- Wikipedia. (n.d.). Aldehyde.
- eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS.
- ResearchGate. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.
- ResearchGate. (n.d.). General procedure for the preparation of chromene derivatives.
- Alfa Chemistry. (n.d.). CAS 57543-39-2 7-Methoxy-2H-chromene-3-carbaldehyde.
- Online Chemistry notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties.
- PubMed. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.
- PubMed. (n.d.). Effect of pH on the stability of plant phenolic compounds.
- MDPI. (n.d.). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment.
- National Institutes of Health. (n.d.). 8-Methoxy-2H-chromene-3-carbaldehyde.
- ResearchGate. (2025). Crystal structure of 7-(diethylamino)-2-oxo-2H-chromene-3- carbaldehyde, C14H15NO3.
- MDPI. (n.d.). 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde.
- National Center for Biotechnology Information. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold.
- MDPI. (2022). Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters.
- Oriental Journal of Chemistry. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.
- ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives.
- MSU chemistry. (2015). Catalytic Synthesis of 2H‑Chromenes.
- National Institutes of Health. (n.d.). 7-Diethylamino-2-oxo-2H-chromene-3-carbaldehyde.
- ResearchGate. (n.d.). Syntheses of three 8-methoxyisoflavans from newly developed 7-benzyloxy-3-chloro-8-methoxy-2H-chromene as the precursor.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photochromism of chromene crystals; a new property of old chromenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Aldehyde - Wikipedia [en.wikipedia.org]
- 9. Why does aromatic aldehyde stay at last? | Filo [askfilo.com]
- 10. quora.com [quora.com]
Technical Support Center: Optimizing Reaction Conditions for Chromene Synthesis
Welcome to the technical support center for chromene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions and troubleshooting common experimental hurdles. Chromene and its derivatives are privileged scaffolds in medicinal chemistry, and achieving high yields and purity is paramount.[1][2] This resource combines established protocols with field-proven insights to ensure your synthesis is both efficient and reproducible.
Troubleshooting Guide: Addressing Common Challenges in Chromene Synthesis
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting a three-component synthesis of a 2-amino-4H-chromene derivative, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?
Answer: Low yield is a frequent challenge in organic synthesis and can stem from several factors.[3][4] A systematic approach to troubleshooting is crucial.
1. Catalyst Inactivity or Inappropriateness: The choice and condition of your catalyst are critical.
-
Causality: The catalyst's role is to activate the reactants and facilitate the reaction cascade, often starting with a Knoevenagel condensation.[5] If the catalyst is inappropriate for the specific substrates or is inactive, the initial steps of the reaction will not proceed efficiently, leading to poor yields.
-
Troubleshooting Steps:
-
Catalyst Screening: A variety of catalysts have been successfully employed for chromene synthesis, including basic catalysts (e.g., piperidine, DABCO), Lewis acids, and solid-supported catalysts.[6] If you are using a specific catalyst without success, consider screening others. For instance, L-proline has been shown to be an effective and reusable organocatalyst for the synthesis of 2-amino-chromenes.[7]
-
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. It is advisable to perform a catalyst loading study to determine the optimal concentration. For example, in one study, increasing the L-proline catalyst from 0.01 g to 0.03 g dramatically increased the product yield from 56% to 96%.[7]
-
Catalyst Quality: Ensure your catalyst is pure and has not degraded. Some catalysts are sensitive to air and moisture.[4]
-
2. Suboptimal Reaction Temperature: Temperature plays a pivotal role in reaction kinetics.
-
Causality: Many chromene syntheses can proceed at room temperature, but some require heating to overcome the activation energy barrier.[6][8] Conversely, excessive heat can lead to side product formation or decomposition of reactants and products.
-
Troubleshooting Steps:
-
Temperature Screening: If your reaction is sluggish at room temperature, try gradually increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) will help you find the sweet spot where the product is formed efficiently without significant byproduct formation. For some solvent-free reactions, temperatures around 100-120°C have been found to be optimal.[9]
-
3. Inappropriate Solvent: The solvent's polarity and nature can profoundly influence the reaction.
-
Causality: The solvent can affect the solubility of reactants and catalysts, as well as stabilize intermediates. Protic solvents like ethanol and water are commonly used and often promote the reaction.[6][10] However, in some cases, aprotic solvents or even solvent-free conditions can be more effective.[9][11]
-
Troubleshooting Steps:
4. Purity of Reactants: The quality of your starting materials is non-negotiable.
-
Causality: Impurities in your reactants, especially the aldehyde, can poison the catalyst or participate in side reactions, leading to a complex reaction mixture and low yield of the desired chromene.[6]
-
Troubleshooting Steps:
-
Purification of Starting Materials: Ensure all your reactants are of high purity. If necessary, purify them by distillation, recrystallization, or column chromatography before use.
-
5. Incomplete Reaction: The reaction may simply need more time.
-
Causality: Chemical reactions proceed at different rates depending on the substrates and conditions. It's possible the reaction has not yet reached completion.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC to monitor the progress of the reaction. If you still see significant amounts of starting materials after the initially planned reaction time, allow it to proceed for longer, checking periodically.
-
Below is a workflow to guide your troubleshooting process for low product yield:
Caption: A troubleshooting workflow for addressing low product yield in chromene synthesis.
Issue 2: Formation of Multiple Side Products
Question: My reaction is producing the desired chromene, but I am also getting several side products, which makes purification difficult. How can I improve the selectivity of my reaction?
Answer: The formation of side products is often a result of non-optimal reaction conditions or the inherent reactivity of the substrates.
1. Reaction Temperature Too High:
-
Causality: As mentioned earlier, high temperatures can provide enough energy for alternative reaction pathways to become competitive, leading to a variety of side products.
-
Troubleshooting Steps:
-
Lower the Temperature: Try running the reaction at a lower temperature, even if it requires a longer reaction time. This can often improve the selectivity for the desired product.
-
2. Incorrect Stoichiometry:
-
Causality: The ratio of reactants can influence the reaction outcome. An excess of one reactant might lead to the formation of byproducts.
-
Troubleshooting Steps:
-
Optimize Reactant Ratios: Systematically vary the stoichiometry of your reactants to find the optimal ratio that maximizes the yield of the desired product while minimizing side reactions.
-
3. Catalyst-Induced Side Reactions:
-
Causality: While catalysts are meant to accelerate the desired reaction, they can sometimes catalyze unwanted side reactions as well. The nature of the catalyst (acidic vs. basic) can influence the reaction pathway.
-
Troubleshooting Steps:
-
Screen Different Catalysts: A different catalyst might offer better selectivity. For instance, if a strong base is causing side reactions, a milder base or an organocatalyst might be a better choice.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of chromene synthesis.
Q1: What are the key advantages of using a multi-component reaction (MCR) for chromene synthesis?
A1: Multi-component reactions are highly valued for their efficiency and atom economy.[8][9] They allow for the synthesis of complex molecules in a single step, which reduces the need for isolating intermediates, saves time and resources, and often leads to higher overall yields.[11] Many MCRs for chromene synthesis are also conducted under environmentally friendly conditions, such as using green solvents or solvent-free systems.[12][13]
Q2: How do electron-donating and electron-withdrawing groups on the aromatic aldehyde affect the reaction?
A2: The electronic nature of the substituents on the aromatic aldehyde can have a noticeable effect on the reaction rate. Generally, aldehydes with electron-withdrawing groups (e.g., nitro, halo) are more electrophilic and tend to react faster.[11] Conversely, aldehydes with electron-donating groups (e.g., methoxy, methyl) are less electrophilic and may require longer reaction times or more forcing conditions to achieve high yields.[11]
Q3: Are there any "green" or environmentally friendly approaches to chromene synthesis?
A3: Yes, there is a strong emphasis on developing green synthetic methodologies for chromenes.[12] Key strategies include:
-
Use of Green Solvents: Water and ethanol are excellent green solvents for many chromene syntheses.[13]
-
Solvent-Free Reactions: Conducting reactions in the absence of a solvent reduces waste and can sometimes improve reaction rates.[9][11]
-
Reusable Catalysts: Employing catalysts that can be easily recovered and reused for multiple reaction cycles, such as magnetic nanoparticle-supported catalysts or some organocatalysts, is a cornerstone of green chemistry.[7][11][14]
-
Alternative Energy Sources: Microwave irradiation and ultrasound have been used to accelerate reactions, often leading to shorter reaction times and higher yields under milder conditions.[12]
Q4: Can you provide a general experimental protocol for a common chromene synthesis?
A4: Below is a general procedure for the L-proline catalyzed three-component synthesis of 2-amino-4H-chromenes, based on a published method.[7]
Experimental Protocol: L-Proline Catalyzed Synthesis of 2-amino-4H-chromenes
-
Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and a phenol derivative (e.g., resorcinol, 1 mmol).
-
Solvent and Catalyst Addition: Add a 1:1 mixture of ethanol and water (10 mL) followed by L-proline (0.03 g).
-
Reaction: Stir the mixture at 60 °C. Monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, remove the ethanol by rotary evaporation. Add ethyl acetate and water to the residue and transfer to a separatory funnel.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from ethanol and water.
Note: This is a general protocol and may require optimization for different substrates.
Data Presentation
Table 1: Comparison of Reaction Conditions for Chromene Synthesis
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| 1-allyl-3-methyl-imidazolium iodide (10 mol%) | Solvent-free | 80 | 95 | [11] |
| L-proline (0.03 g) | EtOH/H₂O (1:1) | 60 | 96 | [7] |
| DABCO (10 mol%) | Solvent-free | 100 | 90-98 | [9] |
| TiO₂ doped Ag | Ethanol | Room Temp (Visible Light) | High | [15] |
| Fe₃O₄@SiO₂-SO₃H | Methanol | 80 | 98 | [5] |
Visualized Mechanisms
Below is a diagram illustrating the generally accepted mechanism for the base-catalyzed three-component synthesis of 2-amino-4H-chromenes.
Caption: A generalized mechanism for the synthesis of 2-amino-4H-chromenes.
References
- ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. (n.d.).
- Synthesis of chromene and its derivatives | Download Scientific Diagram - ResearchGate. (n.d.).
- Proposed mechanism for the synthesis of 2H-chromenes - ResearchGate. (n.d.).
- Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. (2025, June 11).
- Catalytic Synthesis of 2H-Chromenes - ACS Publications - American Chemical Society. (n.d.).
- Optimization of reaction conditions for the synthesis of 2-amino-3-cyano-4H-chromenes. (n.d.).
- Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Chromene Derivatives - Benchchem. (n.d.).
- Organocatalytic Fluorogenic Synthesis of Chromenes - PMC - NIH. (2017, February 21).
- Eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized WO 3 /ZnO@NH 2 -EY nanocatalyst - RSC Publishing. (2021, May 18).
- Solvent effect on the synthesis of benzo[g]chromene derivatives catalyzed by lipase. Reaction condition - ResearchGate. (n.d.).
- 3,4-Dihydropyrano [C] chromene Synthesis Using Fe3O4@SiO2-SO3H Magnetic Nanocatalyst - Journal of Water and Environmental Nanotechnology. (n.d.).
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.).
- Solvent-Free Green and Efficient One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives - PMC - NIH. (2013, October 24).
- (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - ResearchGate. (n.d.).
- Recent advances in the synthesis chromenes and its derivatives. (2024, September 3).
- What could be reason for getting a very low yield in organic chemistry? - Quora. (2015, January 21).
- A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. (2023, April 20).
- One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst - Journal of Medicinal and Chemical Sciences. (2018, October 21).
Sources
- 1. Organocatalytic Fluorogenic Synthesis of Chromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 3. Troubleshooting [chem.rochester.edu]
- 4. quora.com [quora.com]
- 5. 3,4-Dihydropyrano [C] chromene Synthesis Using Fe3O4@SiO2-SO3H Magnetic Nanocatalyst [jwent.net]
- 6. benchchem.com [benchchem.com]
- 7. jmchemsci.com [jmchemsci.com]
- 8. Eco-friendly synthesis of chromeno[4,3- b ]chromenes with a new photosensitized WO 3 /ZnO@NH 2 -EY nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09737C [pubs.rsc.org]
- 9. Solvent-Free Green and Efficient One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the synthesis chromenes and its derivatives [wisdomlib.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
Chromene Aldehyde Derivatives: Technical Support & Troubleshooting Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for chromene aldehyde derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with these versatile heterocyclic compounds. Here, we address common challenges related to their reactivity, providing in-depth, field-tested solutions and the scientific rationale behind them.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial queries regarding the reactivity of chromene aldehydes.
Question 1: Why is my chromene aldehyde derivative showing lower than expected reactivity compared to a simple aromatic aldehyde like benzaldehyde?
Answer: The reactivity of the aldehyde group on a chromene scaffold is fundamentally modulated by the electronic properties of the fused heterocyclic ring system. The oxygen atom in the pyran ring is a powerful electron-donating group. Through resonance, it increases the electron density of the entire aromatic system, including the formyl substituent.
This electron-donating effect has two primary consequences:
-
Reduced Electrophilicity: The carbonyl carbon of the aldehyde becomes less electron-deficient (less electrophilic). This disfavors nucleophilic attack, which is the crucial first step in many key reactions like Knoevenagel condensations, Wittig reactions, and reductive aminations.
-
Stabilization of the Starting Material: The overall molecule is stabilized by this resonance, making it less inclined to react.
In contrast, benzaldehyde lacks this potent, ring-fused electron-donating group, rendering its carbonyl carbon significantly more electrophilic and thus more reactive towards nucleophiles.
Question 2: I observe significant starting material recovery even after extended reaction times and increased temperatures. What is the likely cause?
Answer: Recovering a large amount of unreacted starting material is a classic indicator of an activation energy barrier that has not been overcome. While increasing temperature and time is a common first step, with chromene aldehydes, the issue often lies with insufficient activation of the carbonyl group.
Possible causes include:
-
Inappropriate Catalyst: The chosen catalyst may be too weak to sufficiently enhance the electrophilicity of the electron-rich aldehyde. For instance, a mild base like triethylamine (TEA) might be insufficient for a Knoevenagel condensation, where a stronger base like piperidine or a Lewis acid co-catalyst might be required.
-
Catalyst Poisoning: Trace impurities in your starting material or solvent (e.g., water in a moisture-sensitive reaction, or acidic/basic impurities) can neutralize or inhibit your catalyst.
-
Steric Hindrance: Substituents near the aldehyde group on the chromene ring can physically block the approach of the nucleophile or catalyst.
Before resorting to drastic temperature increases, which can lead to decomposition and side-product formation, a systematic evaluation of your catalytic system is the recommended approach.
Part 2: Troubleshooting Specific Reactions
This section provides detailed guides for troubleshooting common synthetic transformations involving chromene aldehydes.
Scenario 1: Low Yield in Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a cornerstone reaction for extending chromene aldehyde scaffolds. Low yields are a frequent challenge.
Problem: A Knoevenagel condensation between a 4-oxo-4H-chromene-3-carbaldehyde and malononitrile, using piperidine as a catalyst in ethanol, is resulting in less than 30% yield.
The workflow below outlines a systematic approach to diagnosing and solving this issue, starting with the most likely and easiest-to-fix problems.
Caption: Troubleshooting Decision Tree for Knoevenagel Condensation.
This protocol provides a framework for systematically identifying a more effective catalyst.
Objective: To determine an optimal catalyst for the condensation of a chromene aldehyde with an active methylene compound.
Materials:
-
Chromene aldehyde derivative (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, 1.1 mmol)
-
Anhydrous solvents (Ethanol, Toluene, Dichloromethane)
-
Catalyst candidates (See table below)
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates and appropriate eluent system
Procedure:
-
Set up a parallel reaction block or a series of identical reaction vials under an inert atmosphere.
-
To each vial, add the chromene aldehyde (1.0 mmol) and the active methylene compound (1.1 mmol).
-
Add 5 mL of the chosen anhydrous solvent (e.g., Toluene) to each vial.
-
To each respective vial, add the catalyst candidate (5-10 mol%).
-
Run the reactions at a set temperature (e.g., 80 °C) for a predetermined time (e.g., 6 hours).
-
Monitor the reaction progress by TLC at regular intervals.
-
After the reaction time, quench the reactions appropriately, perform a standard aqueous workup, and isolate the crude product.
-
Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield for each catalyst.
The following table summarizes typical results from such a screening, illustrating how changing conditions can dramatically improve yields.
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (10) | Ethanol | Reflux | 12 | < 30 |
| 2 | Pyrrolidine (10) | Toluene | 80 | 8 | 45 |
| 3 | DBU (10) | DCM | RT | 6 | 62 |
| 4 | Proline (10) | DMSO | 60 | 4 | 75 |
| 5 | TiCl₄ (20), TEA (30) | DCM | 0 to RT | 5 | 88 |
| 6 | Piperidine (10) | Toluene | Reflux (Dean-Stark) | 6 | 92 |
Analysis:
-
Entry 1 represents the initial failed reaction.
-
Comparing Entries 1, 2, and 3 shows that stronger bases can improve the yield even in different solvents.
-
Entry 4 demonstrates the effectiveness of bifunctional organocatalysts like proline, which can activate both reaction partners.
-
Entry 5 highlights the power of Lewis acid catalysis to strongly activate the aldehyde carbonyl towards nucleophilic attack.
-
Entry 6 shows a critical insight: the reaction produces water as a byproduct. Removing it via a Dean-Stark trap can drive the equilibrium towards the product and dramatically increase the yield, even with the original weak catalyst. This is often the most effective and overlooked solution.
Scenario 2: Failure of a Wittig Reaction
The Wittig reaction is essential for converting aldehydes into alkenes, but it is sensitive to steric hindrance and the electronic nature of the substrate.
Problem: An attempt to react a chromene aldehyde with a stabilized ylide (e.g., (Triphenylphosphoranylidene)acetonitrile) results in complete recovery of the starting aldehyde and triphenylphosphine oxide.
The Wittig reaction's success hinges on the initial nucleophilic attack of the ylide on the aldehyde carbonyl. The electron-rich nature of the chromene aldehyde makes this step sluggish. For stabilized ylides, which are less nucleophilic than non-stabilized ylides, this problem is magnified.
Caption: Troubleshooting Workflow for Failed Wittig Olefination.
The HWE reaction is a powerful alternative to the Wittig for reactions with less reactive aldehydes and stabilized carbanions. The phosphonate carbanion used in the HWE reaction is significantly more nucleophilic than the corresponding phosphorane ylide.
Objective: To synthesize an α,β-unsaturated ester from a chromene aldehyde using an HWE reagent.
Materials:
-
Chromene aldehyde (1.0 mmol)
-
Triethyl phosphonoacetate (1.1 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere setup (Argon)
-
Ice bath (0 °C)
Procedure:
-
Carefully wash the NaH dispersion with anhydrous hexanes (x3) under argon to remove the mineral oil.
-
Suspend the washed NaH in 5 mL of anhydrous THF in a flame-dried flask under argon.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the triethyl phosphonoacetate (1.1 mmol) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve and the solution should become clear or slightly hazy.
-
In a separate flask, dissolve the chromene aldehyde (1.0 mmol) in 3 mL of anhydrous THF.
-
Add the aldehyde solution dropwise to the phosphonate anion solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting α,β-unsaturated ester by column chromatography.
This HWE protocol reliably overcomes the low reactivity of the chromene aldehyde, providing excellent yields of the desired E-alkene product.
Part 3: References
-
Title: Lewis Acid-Catalyzed Knoevenagel Condensation: A Green and Efficient Protocol. Source: Journal of Chemical Sciences, 2011. URL: --INVALID-LINK--
-
Title: The Knoevenagel Condensation in Organic Synthesis. Source: Organic Reactions, 1967. URL: --INVALID-LINK--
-
Title: The Horner-Wadsworth-Emmons Reaction. Source: Chemical Reviews, 1989. URL: --INVALID-LINK--
Technical Support Center: Degradation Pathways of 2H-Chromene Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2H-chromene compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying mechanistic insights to help you anticipate and resolve experimental challenges.
Introduction to 2H-Chromene Stability
The 2H-chromene scaffold is a privileged structure in medicinal chemistry and materials science, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] However, the inherent reactivity of the 2H-chromene ring system can lead to degradation under various experimental and storage conditions, impacting data reproducibility and the overall viability of a drug candidate. Understanding these degradation pathways is crucial for designing stable formulations, defining appropriate storage conditions, and ensuring the integrity of your experimental results.[4][5][6]
This guide is structured in a question-and-answer format to directly address the common issues you may encounter.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: My 2H-chromene solution changes color (e.g., to yellow or red) upon exposure to light. What is happening?
Answer: This is a classic characteristic of many 2H-chromene derivatives and is related to a phenomenon called photochromism. The primary degradation pathway initiated by light is photodegradation.
Causality & Mechanism: The core issue is the light-induced reversible opening of the pyran ring.[7] Specifically, UV or visible light can cause the cleavage of the O-C2 bond in the 2H-chromene ring. This electrocyclic reaction transforms the colorless (or lightly colored) closed-ring form into a highly conjugated, open-ring species known as a merocyanine.[7] These merocyanines absorb light at longer wavelengths, appearing deeply colored (typically yellow, red, or even blue/purple depending on the substitution pattern).[7]
While this ring-opening can be reversible in some cases, prolonged exposure to light, especially in the presence of oxygen, leads to irreversible degradation. The colored merocyanine intermediate is often more susceptible to oxidation, leading to the formation of various oxygenated derivatives, which can cause permanent yellowing of the material or solution.[7][8]
dot
Caption: Photodegradation pathway of 2H-chromenes.
Recommended Actions:
-
Protect from Light: Always store 2H-chromene compounds, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil.
-
Minimize Exposure During Experiments: Conduct experimental manipulations in a dimly lit area or under yellow light to minimize exposure to UV and short-wavelength visible light.
-
Degas Solvents: For sensitive compounds, using solvents that have been degassed to remove dissolved oxygen can help slow down secondary photo-oxidative processes.[9]
-
Inhibitors: In formulation studies, the inclusion of radical process inhibitors or UV absorbers can be evaluated to mitigate photodegradation.[7][8]
Issue 2: My assay results are inconsistent, and I suspect the compound is degrading in my DMSO stock solution. Is this possible?
Answer: Yes, this is a very common and often overlooked problem. While DMSO is a versatile solvent, it is not always inert, and 2H-chromenes can exhibit significant instability in it, even during storage.
Causality & Mechanism: Inconsistent results are frequently traced back to the degradation of the compound in stock solutions.[10] Several factors can contribute to this:
-
Hydrolysis: Although DMSO is an aprotic solvent, technical grades can contain residual water. Furthermore, DMSO is hygroscopic and can absorb moisture from the atmosphere. This water can be sufficient to cause slow hydrolysis of sensitive functional groups on your 2H-chromene derivative over time.
-
Oxidation: The 2H-chromene ring can be susceptible to oxidation. The process can be accelerated by impurities in the solvent, exposure to air (oxygen) each time the vial is opened, and repeated freeze-thaw cycles which can introduce more dissolved oxygen.[11][12]
-
Acid/Base Catalyzed Degradation: The stability of the chromene ring can be pH-dependent. Trace acidic or basic impurities in the solvent or on the surface of the storage container can catalyze ring-opening or other degradation reactions.[13]
Recommended Actions:
-
Prepare Fresh Solutions: The most reliable practice is to prepare fresh stock solutions immediately before each experiment.
-
Proper Aliquoting and Storage: If stock solutions must be stored, dissolve the compound in high-purity, anhydrous DMSO. Immediately aliquot the solution into single-use volumes in tightly sealed, light-protecting vials. Store these aliquots at -20°C or preferably -80°C to minimize degradation. This strategy prevents repeated freeze-thaw cycles.[14]
-
Conduct a Simple Stability Study: To confirm if your compound is stable in your specific storage conditions, analyze a freshly prepared solution via HPLC. Then, analyze it again after the typical storage duration (e.g., 24 hours at room temperature, or one week at -20°C). A decrease in the main peak area or the appearance of new peaks confirms instability.
Issue 3: How do I systematically determine the degradation pathways for my specific 2H-chromene derivative?
Answer: The most effective way to understand the stability of your compound is to perform a forced degradation study (also known as stress testing). This is a systematic process where the compound is exposed to a variety of harsh conditions to accelerate its degradation.[4][5][15][16] The results are invaluable for identifying potential degradants, developing stability-indicating analytical methods, and understanding the intrinsic liabilities of the molecule.[5][6]
dot
Sources
- 1. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Copper-catalyzed oxidative cross-dehydrogenative coupling of 2H-chromenes and terminal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-catalyzed oxidative cross-dehydrogenative coupling of 2H-chromenes and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Technical Support Center: Enhancing the Solubility of Chromene Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and critical challenge in medicinal chemistry and drug development: the poor aqueous solubility of chromene derivatives. Chromene scaffolds are vital pharmacophores found in numerous bioactive compounds, but their therapeutic potential is often hindered by low solubility, which can lead to poor absorption and variable bioavailability.[1][2]
This document is structured as a series of questions and answers to directly address the issues you may encounter during your experiments. It moves from foundational concepts to specific, hands-on protocols, explaining not just what to do, but why each step is scientifically sound.
Section 1: Foundational Concepts & Initial Troubleshooting
This section addresses the fundamental questions surrounding the solubility issues of chromene derivatives.
Q1: Why do many of my synthesized chromene derivatives have such low water solubility?
A: The solubility challenge with chromene derivatives is rooted in their fundamental molecular structure. Several factors contribute:
-
Aromaticity and Rigidity: The fused benzene and pyran rings create a rigid, largely planar aromatic system.[3] This structural rigidity facilitates strong intermolecular interactions (e.g., π-π stacking) in the solid state, leading to a highly stable crystal lattice. A stable crystal lattice requires more energy to break apart, resulting in a higher melting point and lower solubility.[4]
-
Lipophilicity: The benzopyran core is predominantly nonpolar and hydrophobic. While various substituents can be added, many synthetic strategies involve adding other lipophilic groups to enhance biological activity, which inadvertently decreases aqueous solubility.[5]
-
Lack of Ionizable Groups: Unless specifically designed to include acidic or basic functional groups, the core chromene structure is neutral. Neutral compounds cannot be readily converted into more soluble salt forms, a common and effective solubilization strategy.[4][6]
Q2: What are the immediate consequences of poor solubility in my experiments?
A: Poor aqueous solubility is a critical bottleneck that impacts nearly every stage of research and development.[7] Consequences include:
-
Inaccurate Bioassay Results: In in vitro screening, the compound may precipitate out of the assay medium, leading to artificially low potency measurements and unreliable structure-activity relationship (SAR) data.[5]
-
Poor Bioavailability: For a drug to be effective, especially when administered orally, it must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[7][8] Low solubility is a primary cause of low and erratic oral bioavailability.[9][10]
-
Formulation Difficulties: Developing parenteral (injectable) formulations becomes extremely challenging, as these require the drug to be fully dissolved in a pharmaceutically acceptable vehicle.[7]
-
Increased Dosing Requirements: To achieve a therapeutic concentration in the plasma, higher doses of a poorly soluble drug may be needed, which can increase the risk of off-target side effects.[9]
Section 2: Method-Specific Solubility Enhancement Guides
This section provides detailed, protocol-driven answers to the question, "How can I improve the solubility of my chromene derivative?" We explore several common and effective techniques.
Q3: My chromene derivative is a weak acid/base. Can I use pH modification, and what is the protocol?
A: Yes, pH adjustment is one of the most effective and straightforward methods if your chromene derivative possesses an ionizable functional group (e.g., a carboxylic acid, a phenol, or an amine). The principle is to convert the neutral, less soluble form of the compound into its ionized, more soluble salt form.[8][9]
-
Preparation of Buffers: Prepare a series of biocompatible buffers across a relevant pH range (e.g., phosphate or citrate buffers from pH 2 to pH 8).
-
Stock Solution: Prepare a concentrated stock solution of your chromene derivative in a water-miscible organic solvent (e.g., DMSO or ethanol).
-
Equilibrium Solubility Measurement:
-
Add a small aliquot of the stock solution to each buffer solution to create a supersaturated system (a precipitate should be visible).
-
Ensure the final concentration of the organic co-solvent is low (<1-2%) to minimize its effect on solubility.
-
Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow them to reach equilibrium. .
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant, filter it through a 0.22 µm syringe filter to remove any remaining particulates, and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. This will generate a pH-solubility profile for your compound.
For a weakly acidic compound, solubility will increase as the pH rises above its pKa. For a weakly basic compound, solubility will increase as the pH falls below its pKa. This profile is crucial for predicting how the compound will behave in different physiological environments (e.g., the stomach vs. the intestine).
Q4: I need to dissolve my neutral chromene derivative for an in vitro assay. How can I use co-solvents effectively?
A: Co-solvency is a widely used technique, especially for preparing stock solutions for biological screening. It involves adding a water-miscible organic solvent (a co-solvent) to water to create a solvent mixture with reduced polarity.[6] This reduction in polarity lowers the interfacial tension between the aqueous environment and the hydrophobic solute, thereby increasing solubility.[7][9]
| Co-solvent | Typical Use Concentration | Advantages | Disadvantages |
| DMSO | < 0.5% (Cell-based assays) | High solubilizing power | Can be toxic to cells at higher concentrations |
| Ethanol | Variable | Biocompatible, less toxic | Can precipitate proteins, less powerful than DMSO |
| PEG 400 | Up to 40% (Formulations) | Low toxicity, widely used in formulations | High viscosity |
| Propylene Glycol | Up to 60% (Formulations) | Good safety profile | Can cause irritation at high concentrations |
-
Prepare Solvent Systems: Create a range of co-solvent/water mixtures (e.g., 10%, 20%, 40%, 60% v/v of ethanol in water).
-
Determine Solubility: Add an excess amount of your solid chromene derivative to each solvent system in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature for 24-48 hours.
-
Analyze: Centrifuge, filter the supernatant, and quantify the dissolved compound concentration via HPLC or a similar method.
-
Select System: Choose the co-solvent system that provides the required solubility with the lowest possible percentage of the organic solvent to minimize potential artifacts in your experiment (e.g., cytotoxicity or off-target effects).
Q5: My compound is highly lipophilic and intended for oral delivery. Would complexation with cyclodextrins be a good strategy?
A: Absolutely. Complexation with cyclodextrins (CDs) is a sophisticated and highly effective technique for improving the solubility, dissolution rate, and bioavailability of poorly soluble drugs.[8][10] Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic inner cavity.
The nonpolar chromene derivative (the "guest") is encapsulated within the nonpolar cavity of the cyclodextrin ("host"), forming a water-soluble inclusion complex.[8] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.
Caption: Relationship between particle size and dissolution rate.
Section 3: Advanced Strategies & FAQs
Q7: I'm in the early stages of lead optimization. How can I use structural modification to improve solubility from the start?
A: This is the most proactive and often most effective long-term strategy. Building solubility into your molecular design early can save significant time and resources later. [4]This approach focuses on modifying the chemical structure to favorably alter its physicochemical properties.
-
Introduce Polar/Ionizable Groups: Strategically add hydrogen bond donors/acceptors (e.g., -OH, -NH2) or small heterocyclic rings (e.g., pyridine, morpholine) to increase polarity and interaction with water. [4][5]If SAR allows, introducing a weakly acidic or basic center enables pH modification and salt formation.
-
Disrupt Crystal Packing: Introduce conformational flexibility or bulky groups that disrupt the planarity of the molecule. This can interfere with efficient crystal lattice packing, lowering the melting point and increasing solubility. [4]3. Reduce Lipophilicity (logP): Systematically replace lipophilic moieties with more polar ones. For example, replacing a phenyl ring with a pyridine ring can sometimes maintain biological activity while improving solubility. [5]4. Prodrug Approach: Convert the parent drug into a bioreversible derivative with improved solubility. A classic example is adding a phosphate group to a hydroxyl moiety, creating a highly water-soluble phosphate ester that is cleaved in vivo by phosphatases to release the active drug. [10][11]
Q8: How do I choose the right solubility enhancement technique for my specific situation?
A: The selection depends on your compound's properties and your end goal.
-
For in vitro screening: Co-solvents (like DMSO) are standard, but be mindful of concentration limits.
-
For oral formulation development: Cyclodextrin complexation, solid dispersions, and nanosuspensions are powerful options to improve both dissolution and bioavailability. [8][9]* For parenteral formulations: pH adjustment, co-solvents (PEG, propylene glycol), and complexation are the primary methods used.
-
If your compound is ionizable: Always explore pH adjustment and salt formation first, as they are often the most effective and scalable solutions. [9]* If your compound is neutral and crystalline: Focus on methods that disrupt the crystal lattice, such as forming an amorphous solid dispersion or using cyclodextrins.
References
- Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [URL: https://www.ijpca.org/abstract.php?article_id=141]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3357112/]
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [URL: https://ijmsdr.com/index.php/ijmsdr/article/view/170]
- Ferreira, O., et al. (2004). Solubilities of Some 2H-Chromene Derivatives in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data, 49(3), 612-616. [URL: https://pubs.acs.org/doi/abs/10.1021/je034221d]
- Al-Bazzaz, F. Y., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(12), 2786. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9786431/]
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 58-66. [URL: https://globalresearchonline.net/journalcontents/v7-1/11.pdf]
- Al-Ostath, A. I., et al. (2023). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. Molecules, 28(5), 2056. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10004245/]
- Solubility of Things. (n.d.). Coumarin. [URL: https://www.solubilityofthings.
- Hu, T., et al. (2018). Exploring the structure activity relationship and mechanism of a chromene scaffold (CXL series) for its selective anti-proliferative activity towards multidrug resistant cancer cells. European Journal of Medicinal Chemistry, 156, 839-854. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6133742/]
- Khadka, P., et al. (2018). Improving solubility via structural modification. ResearchGate. [URL: https://www.researchgate.
- Ahmad, A., et al. (2019). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 12(11), 5566-5574. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2019-12-11-50.html]
- Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [URL: https://www.ascendiapharma.com/blog/5-novel-techniques-for-solubility-enhancement/]
- Al-Zoubi, R. M., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules, 28(23), 7793. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10708530/]
- Sharma, G., et al. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 39(5). [URL: https://orientjchem.org/vol39no5/a-comprehensive-review-on-chromene-derivatives-potent-anti-cancer-drug-development-and-therapeutic-potential/]
- Ahmad, A., et al. (2019). Review on Chromen derivatives and their Pharmacological Activities. ResearchGate. [URL: https://www.researchgate.net/publication/337194165_Review_on_Chromen_derivatives_and_their_Pharmacological_Activities]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the structure activity relationship and mechanism of a chromene scaffold (CXL series) for its selective anti-proliferative activity towards multidrug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
Validation & Comparative
comparative analysis of 7-methoxy-2H-chromene-3-carbaldehyde with other aldehydes
An In-Depth Comparative Analysis of 7-Methoxy-2H-chromene-3-carbaldehyde and Other Aromatic Aldehydes for Researchers and Drug Development Professionals
Introduction
Aldehydes are a cornerstone class of organic compounds, characterized by a formyl group (-CHO), that serve as pivotal intermediates in organic synthesis and as key pharmacophores in medicinal chemistry. Their reactivity and diverse biological activities make them a subject of continuous investigation. Within this class, 7-methoxy-2H-chromene-3-carbaldehyde represents a molecule of significant interest. It integrates the reactive aldehyde functionality with a chromene scaffold, a privileged heterocyclic system found in numerous natural products and biologically active molecules.[1][2][3] The presence of the methoxy group further modulates its electronic properties and potential for biological interactions.[4]
This guide provides a comprehensive comparative analysis of 7-methoxy-2H-chromene-3-carbaldehyde against three other widely studied and industrially significant aldehydes: the simple aromatic benzaldehyde, the ortho-hydroxylated salicylaldehyde, and the α,β-unsaturated cinnamaldehyde. This comparison aims to elucidate the unique structural, reactive, and biological attributes conferred by the chromene-based framework, offering researchers and drug development professionals a detailed perspective for leveraging this compound in their work. We will delve into their structural properties, synthetic accessibility, chemical reactivity, and comparative biological profiles, supported by experimental data and protocols.
Structural and Physicochemical Properties: A Comparative Overview
The fundamental differences in the chemical architecture of these four aldehydes dictate their physical properties, solubility, and ultimately, their reactivity and biological interactions. 7-Methoxy-2H-chromene-3-carbaldehyde's structure is the most complex, featuring a bicyclic heterocyclic system, which imparts a greater degree of rigidity compared to the other acyclic or simple aromatic aldehydes.
Caption: Relative reactivity of aldehydes based on electrophilicity.
-
Benzaldehyde: The benzene ring stabilizes the molecule through resonance, making it less reactive than aliphatic aldehydes but a standard baseline for aromatic aldehydes. [5]It readily undergoes condensation, oxidation, and reduction reactions. [6]* Salicylaldehyde: The ortho-hydroxyl group is weakly electron-donating and can form an intramolecular hydrogen bond with the aldehyde, influencing its conformation and reactivity. It is a key precursor for coumarins and Schiff bases used to form Salen ligands. [7][8][9]* Cinnamaldehyde: As an α,β-unsaturated aldehyde, it possesses two electrophilic sites: the carbonyl carbon and the β-carbon of the double bond. [10]This allows for both 1,2- and 1,4-addition (Michael addition) reactions, making it a highly versatile chemical intermediate. [11]* 7-Methoxy-2H-chromene-3-carbaldehyde: The reactivity is complex. The aldehyde is attached to a double bond, similar to cinnamaldehyde. However, the electron-donating effects of the methoxy group and the ring ether oxygen, which are in conjugation with the aldehyde, are expected to reduce the electrophilicity of the carbonyl carbon compared to unsubstituted analogs. [4][12]This modulation can be exploited for selective synthetic transformations.
Comparative Biological Activities
The diverse structures of these aldehydes translate into a wide spectrum of biological activities. The chromene scaffold, in particular, is associated with a range of pharmacological effects. [3][13] Antioxidant Activity: Antioxidants mitigate cellular damage from reactive oxygen species (ROS). The activity of phenolic and related compounds is often linked to their ability to donate a hydrogen atom.
-
7-Methoxy-2H-chromene-3-carbaldehyde: Chromene derivatives are known for their antioxidant potential. [3]For instance, chalcones synthesized from the related 6-methoxy-2H-chromene-3-carbaldehyde showed notable antioxidant activity in DPPH and FRAP assays. [14]The methoxy group is known to enhance the antioxidant capacity of phenolic compounds.
-
Salicylaldehyde: Possesses antioxidant properties, which are attributed to the phenolic hydroxyl group.
-
Cinnamaldehyde: Exhibits antioxidant activity, contributing to its role as a natural preservative. [15][16]* Benzaldehyde: Shows weaker antioxidant activity compared to phenolic aldehydes.
Antimicrobial Activity: The ability to inhibit the growth of bacteria and fungi is a critical property for drug development and preservation.
-
7-Methoxy-2H-chromene-3-carbaldehyde: The broader class of chromene derivatives has demonstrated significant antibacterial and antifungal properties. [17][18][19]The lipophilicity imparted by the chromene ring and methoxy group can facilitate membrane disruption in microbes.
-
Salicylaldehyde: Derivatives like coumarins, synthesized from salicylaldehyde, exhibit antibacterial activities. [20]* Cinnamaldehyde: It is a well-documented antimicrobial agent with broad-spectrum activity against bacteria and fungi, believed to function by damaging cell membranes and inhibiting enzymes. [10][16]* Benzaldehyde: Has some antimicrobial and antifungal uses but is generally less potent than cinnamaldehyde.
Cytotoxic and Anticancer Activity: Investigating the effect of these compounds on cancer cell lines is a key area of research.
-
7-Methoxy-2H-chromene-3-carbaldehyde: Chromenes are a rich source of anticancer lead compounds. [2]For example, novel derivatives of 7-methoxychroman-4-one (a related structure) demonstrated significant cytotoxic profiles against breast cancer (MDA-MB-231) and neuroblastoma (SK-N-MC) cell lines. [21]Other halogenated dihydropyrano[3,2-b]chromene derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells. [22]* Cinnamaldehyde: Has been shown to induce apoptosis in various cancer cell lines, partly through the generation of reactive oxygen species (ROS). [16][23]* Salicylaldehyde & Benzaldehyde: While not typically primary anticancer agents themselves, they serve as scaffolds for the synthesis of more complex molecules with cytotoxic properties.
Experimental Protocols: A Practical Guide
To ensure scientific integrity and reproducibility, standardized protocols are essential. Here, we provide a detailed methodology for a common assay used to evaluate one of the key biological activities discussed: the DPPH free radical scavenging assay for antioxidant capacity.
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol provides a reliable method to screen and compare the in vitro antioxidant activity of the subject aldehydes. The principle lies in the decolorization of the stable free radical DPPH• upon reduction by an antioxidant compound.
Caption: Workflow for the DPPH antioxidant assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Prepare stock solutions of the test compounds (7-methoxy-2H-chromene-3-carbaldehyde and other aldehydes) and a standard antioxidant (e.g., ascorbic acid or trolox) in methanol, typically at a concentration of 1 mg/mL.
-
-
Assay Procedure:
-
In a set of test tubes, add 1.0 mL of various concentrations of the test compound (prepared by serial dilution from the stock solution) to 2.0 mL of the DPPH solution.
-
Prepare a blank by mixing 1.0 mL of methanol with 2.0 mL of the DPPH solution.
-
The reaction mixtures are vortexed and then incubated in the dark at room temperature for 30 minutes.
-
-
Data Collection:
-
After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
-
Data Analysis:
-
The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample. A lower IC₅₀ value indicates a higher antioxidant activity. [24] Causality and Validation: The inclusion of a positive control like ascorbic acid is crucial for validating the assay's performance. The 30-minute incubation period is optimized to allow the reaction to reach a steady state. Performing the assay in the dark is mandatory as DPPH is light-sensitive.
-
Conclusion
This comparative analysis highlights that 7-methoxy-2H-chromene-3-carbaldehyde is not merely another aromatic aldehyde but a structurally sophisticated molecule with a unique profile. While sharing the fundamental reactivity of the aldehyde group, its behavior is significantly modulated by the fused heterocyclic chromene ring and the electron-donating methoxy substituent.
-
Structural Uniqueness: The rigid, bicyclic chromene framework provides a distinct scaffold for drug design compared to the simpler phenyl rings of benzaldehyde and salicylaldehyde.
-
Modulated Reactivity: The electronic contributions from the methoxy and ether groups reduce the electrophilicity of the aldehyde, offering potential for selective chemical transformations distinct from the highly reactive α,β-unsaturated system of cinnamaldehyde.
-
Promising Biological Potential: The chromene moiety is consistently linked to potent biological activities, including antioxidant, antimicrobial, and particularly cytotoxic effects. [3][13]This suggests that 7-methoxy-2H-chromene-3-carbaldehyde is a highly promising starting point for the development of novel therapeutic agents, especially in oncology. [21][22] For researchers and drug development professionals, 7-methoxy-2H-chromene-3-carbaldehyde represents a valuable building block. Its unique combination of a privileged heterocyclic core and a reactive aldehyde handle makes it an attractive candidate for library synthesis and the exploration of new chemical space in the quest for more effective and selective medicines.
References
A comprehensive list of all sources cited within this guide is provided below.
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind the Scent: Cinnamaldehyde's Chemical Properties and Applications.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Benzaldehyde Derivatives.
- Guidechem. What is Salicylaldehyde and its Applications? - FAQ.
- Wikipedia. Salicylaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Role of Salicylaldehyde in Organic Synthesis.
- Science Info. Salicylaldehyde: Preparation, Properties, Reactions, Applications. (2023-10-29).
- Summary: Synthesis of Salicylaldehyde and its Applications.
- Wikipedia. Benzaldehyde.
- Wikipedia. Cinnamaldehyde.
- PMC - NIH. Cinnamaldehyde-Contained Polymers and Their Biomedical Applications. (2023-03-18).
- MDPI. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications.
- ChemicalBook. Cinnamaldehyde: Biosynthesis, applications, derivatives and metabolism. (2023-05-18).
- Quora. Why is benzaldehyde less reactive than aliphatic aldehyde? (2022-07-12).
- PubChem - NIH. Benzaldehyde | C6H5CHO | CID 240.
- Benchchem. Reactivity of the Aldehyde Group in 4-(Hexyloxy)benzaldehyde: An In-depth Technical Guide.
- Chem-Impex. 7-méthoxy-2H-chromène-3-carbaldéhyde.
- The Royal Society of Chemistry. Supporting Information.
- Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
- Synthesis of Chromene Derivatives from α,β‐Unsaturated Aldehydes: A Review.
- Synthesis and Evaluation of Antioxidant Activity of 6-Methoxy-2H-chromenes.
- chemicalbook. 7-(diethylaMino)-2-oxo-2H-chroMene-3-carbaldehyde synthesis.
- Synthesis and Antibacterial Activities of Some 2H-Chromen-2-one Derivatives. (2025-08-06).
- SpectraBase. 7-Methoxy-3-(naphthalen-2-yl)-2H-chromen-2-one.
- PMC - NIH. 8-Methoxy-2H-chromene-3-carbaldehyde.
- MSU chemistry. Catalytic Synthesis of 2H‑Chromenes. (2015-02-26).
- MDPI. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation.
- PMC - PubMed Central. Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives. (2013-04-12).
- ResearchGate. Microwave Synthesis, Characterization and Antimicrobial activity of some Chromene derivatives.
- Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H.
- PubMed. Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2- b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. (2023-04-18).
- Oriental Journal of Chemistry. Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives.
- ResearchGate. Antioxidant activity of 2H-chromen-2-one derivatives. (2025-08-06).
- ResearchGate. EVALUATION OF ANTIOXIDANT ACTIVITY OF 2H-CHROMENE DERIVATIVES THROUGH OPTIMIZED GREEN SYNTHESIS. (2025-08-07).
- Semantic Scholar. Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic Acid Ethyl Ester. (2015-12-12).
- Crystal structure of 7-(diethylamino)-2-oxo-2H-chromene-3- carbaldehyde, C14H15NO3. (2025-08-06).
- ResearchGate. (PDF) Evaluating the Cytotoxic Effects of Some Chlorinated Substituted 2-Amino-3-carbonitrile Chromene Derivatives on 3T3 and MCF-7 Cell Lines. (2025-12-01).
- MDPI. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria.
- Comparison of analytical techniques for the determination of aldehydes in test chambers.
- PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW.
- MDPI. Aldehydes: What We Should Know About Them.
- Comparison of analytical techniques for the determination of aldehydes in test chambers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. quora.com [quora.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
- 8. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 14. asianpubs.org [asianpubs.org]
- 15. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 16. Cinnamaldehyde-Contained Polymers and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 20. hkasme.org [hkasme.org]
- 21. Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2- b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cinnamaldehyde: Biosynthesis, applications, derivatives and metabolism_Chemicalbook [chemicalbook.com]
- 24. Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H -chromen-2-one derivatives - Shatokhin - Pharmacy & Pharmacology [journals.eco-vector.com]
A Comparative Analysis for the Synthetic Chemist: 7-Methoxy-2H-chromene-3-carbaldehyde vs. 7-Hydroxy-2H-chromene-3-carbaldehyde
In the landscape of heterocyclic chemistry, chromene scaffolds are prized intermediates, serving as the foundation for a diverse array of biologically active molecules and functional materials. Within this class, the substitution pattern on the benzopyran ring dramatically influences the molecule's physicochemical properties and reactivity. This guide offers a detailed comparison of two closely related yet functionally distinct chromene derivatives: 7-methoxy-2H-chromene-3-carbaldehyde and 7-hydroxy-2H-chromene-3-carbaldehyde. This analysis is tailored for researchers, scientists, and drug development professionals, providing insights into their synthesis, properties, and potential applications, supported by experimental data and established chemical principles.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the core physical and chemical characteristics of these compounds is essential for their effective application in research and development. The following table summarizes their key properties.
| Property | 7-Methoxy-2H-chromene-3-carbaldehyde | 7-Hydroxy-2H-chromene-3-carbaldehyde |
| Molecular Formula | C₁₁H₁₀O₃[1] | C₁₀H₆O₄[2] |
| Molecular Weight | 190.20 g/mol [1] | 190.15 g/mol [2] |
| Appearance | Brown to orange powder[3] | Not explicitly stated, likely a solid |
| CAS Number | 57543-39-2[1] | 277313-50-5[2] |
| Predicted pKa | Not applicable | 7.35 ± 0.20[2] |
Synthetic Strategies: A Tale of Two Precursors
The synthesis of both target molecules typically originates from a common precursor, 2,4-dihydroxybenzaldehyde. The divergence in the synthetic pathway lies in the strategic protection or alkylation of the hydroxyl groups.
Synthesis of 7-Hydroxy-2H-chromene-3-carbaldehyde
The construction of the 2H-chromene-3-carbaldehyde core from 2,4-dihydroxybenzaldehyde is commonly achieved through a condensation reaction with an α,β-unsaturated aldehyde, such as acrolein. This reaction proceeds via an oxa-Michael addition followed by an intramolecular aldol condensation.
Caption: Synthetic route to 7-Hydroxy-2H-chromene-3-carbaldehyde.
A general protocol for this type of transformation involves refluxing the salicylaldehyde derivative with acrolein in a solvent like dioxane with a base catalyst such as potassium carbonate[4].
Synthesis of 7-Methoxy-2H-chromene-3-carbaldehyde
The synthesis of the 7-methoxy analog requires an additional step: the regioselective methylation of the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde prior to the chromene ring formation. Direct alkylation of 2,4-dihydroxybenzaldehyde can be challenging due to the presence of two nucleophilic hydroxyl groups. However, employing a bulky base or specific reaction conditions can favor alkylation at the more acidic 4-position[5].
Step 1: Regioselective Methylation of 2,4-Dihydroxybenzaldehyde
A plausible method involves the use of a methylating agent like methyl iodide or dimethyl sulfate in the presence of a suitable base that promotes selective O-methylation at the 4-position.
Step 2: Chromene Ring Formation
The resulting 2-hydroxy-4-methoxybenzaldehyde is then subjected to the same condensation reaction with acrolein as described for the hydroxy derivative.
Caption: Synthetic pathway to 7-Methoxy-2H-chromene-3-carbaldehyde.
Alternatively, 7-hydroxy-2H-chromene-3-carbaldehyde can be directly methylated to yield the 7-methoxy derivative.
Comparative Performance and Experimental Data
The choice between the 7-hydroxy and 7-methoxy analogs often depends on the desired downstream application, as the seemingly minor structural difference imparts distinct chemical behaviors.
Reactivity
Electrophilic Aromatic Substitution: The hydroxyl group is a more strongly activating ortho-, para-director in electrophilic aromatic substitution reactions compared to the methoxy group[6][7][8]. This is attributed to the ability of the hydroxyl group to be deprotonated to the more strongly electron-donating phenoxide ion. Consequently, 7-hydroxy-2H-chromene-3-carbaldehyde is expected to be more susceptible to electrophilic attack on the aromatic ring, for instance, in halogenation or nitration reactions.
Nucleophilicity: The phenolic hydroxyl group in the 7-hydroxy derivative provides a site for nucleophilic attack, allowing for further functionalization through etherification or esterification. This versatility is absent in the 7-methoxy analog.
Aldehyde Reactivity: The electronic nature of the 7-substituent can influence the reactivity of the aldehyde group at the 3-position. The electron-donating hydroxyl group (and to a slightly lesser extent, the methoxy group) increases the electron density of the entire ring system, which could have a modest impact on the electrophilicity of the aldehyde carbonyl carbon.
Solubility
The methoxy group in 7-methoxy-2H-chromene-3-carbaldehyde generally enhances its solubility in organic solvents compared to its hydroxy counterpart[3]. The hydroxyl group in the 7-hydroxy derivative can participate in hydrogen bonding, which can influence its solubility profile, making it more soluble in protic solvents.
Spectroscopic Properties
¹H NMR: The chemical shifts of the aromatic protons will be influenced by the 7-substituent. The electron-donating nature of both -OH and -OCH₃ groups will cause an upfield shift of the aromatic protons compared to the unsubstituted chromene. The aldehydic proton will appear as a singlet in the downfield region, typically around 9-10 ppm.
¹³C NMR: The carbon chemical shifts will also reflect the electronic effects of the 7-substituent. The carbon atom attached to the oxygen (C-7) will be significantly downfield.
Fluorescence: 7-Hydroxycoumarins are well-known for their fluorescent properties, and this characteristic is expected to extend to 7-hydroxy-2H-chromene-3-carbaldehyde[9][10][11]. The fluorescence is often pH-dependent due to the equilibrium between the phenol and phenoxide forms[9]. The methoxy derivative is also likely to be fluorescent, though its properties may differ in terms of quantum yield and emission wavelength.
Experimental Protocols
General Procedure for the Synthesis of 2H-Chromene-3-carbaldehydes
The following is a general experimental protocol that can be adapted for the synthesis of both target compounds from their respective salicylaldehyde precursors.
Materials:
-
Substituted Salicylaldehyde (2-hydroxy-4-methoxybenzaldehyde or 2,4-dihydroxybenzaldehyde)
-
Acrolein
-
Potassium Carbonate (K₂CO₃)
-
Dioxane
Procedure:
-
To a solution of the substituted salicylaldehyde (1 equivalent) in dioxane, add potassium carbonate (1.2 equivalents).
-
To this mixture, add acrolein (1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2H-chromene-3-carbaldehyde.
Applications in Research and Development
Both 7-methoxy- and 7-hydroxy-2H-chromene-3-carbaldehyde are valuable intermediates in the synthesis of more complex molecules.
-
Pharmaceutical and Agrochemical Synthesis: The chromene scaffold is a privileged structure in medicinal chemistry, and these compounds serve as building blocks for the synthesis of novel therapeutic and agrochemical agents[3]. The 7-hydroxy derivative, in particular, has been identified as a feasible skeleton for the design of selective estrogen receptor degraders (SERDs) for breast cancer therapy[12].
-
Fluorescent Probes and Dyes: The inherent fluorescence of the 7-hydroxy-chromene system makes it an attractive core for the development of fluorescent sensors and probes for biological imaging and assays[10].
-
Organic Synthesis: The aldehyde functionality provides a handle for a wide range of chemical transformations, including Wittig reactions, Knoevenagel condensations, and reductive aminations, allowing for the facile introduction of diverse functional groups[4].
Conclusion
The choice between 7-methoxy-2H-chromene-3-carbaldehyde and 7-hydroxy-2H-chromene-3-carbaldehyde is dictated by the specific synthetic goal. The 7-hydroxy derivative offers greater reactivity for electrophilic aromatic substitution and a handle for further functionalization at the 7-position, along with pronounced fluorescent properties. In contrast, the 7-methoxy analog provides enhanced solubility in organic media and a protected hydroxyl group, which can be advantageous in multi-step syntheses where the reactivity of the phenolic hydroxyl is not desired. A thorough understanding of their distinct chemical personalities, as outlined in this guide, is paramount for their strategic deployment in the synthesis of novel and functional molecules.
References
-
Anonymous. (2015, February 26). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution? Chemistry Stack Exchange. [Link]
-
Wyzant. (2019, June 26). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?[Link]
-
ResearchGate. (n.d.). Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and...[Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information.[Link]
-
Beddard, G. S., Carlin, S., & Davidson, R. S. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (2), 262-267. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction.[Link]
-
ACS Publications. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor.[Link]
-
University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.[Link]
-
Westin, J. (n.d.). Organic Chemistry: Phenols in Electrophilic Aromatic Substitution. Jack Westin. [Link]
-
The Royal Society of Chemistry. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and...[Link]
-
NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.[Link]
-
NIH. (n.d.). 7-Methoxy-4-methylcoumarin: Standard Molar Enthalpy of Formation Prediction in the Gas Phase Using Machine Learning and Its Comparison to the Experimental Data.[Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction.[Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.[Link]
-
Anonymous. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.[Link]
-
PubMed. (2021). Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders (SERDs): Design, synthesis and biological evaluation.[Link]
-
Worldresearchersassociations.Com. (n.d.). Synthesis of fluorescent compound, 7-Hydroxy-4- methyl-2H-chroman-2-one via Pechmann condensation of citric acid and resorcinol.[Link]
-
Highly Efficient Synthesis of New 2H-Chromene Dyes using Cu-SBA-15. Oriental Journal of Chemistry, 31(3), 1541-1548. [Link]
-
NIH. (n.d.). Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists.[Link]
-
UniCA IRIS. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic an...[Link]
-
NIH. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry.[Link]
-
Wikipedia. (n.d.). 2,4-Dihydroxybenzaldehyde.[Link]
-
NIH. (n.d.). The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one.[Link]
-
PubChem. (n.d.). 7-hydroxy-2-oxo-2H-chromene-3-carboxamide.[Link]
-
SpectraBase. (n.d.). 7-Methoxy-3-(naphthalen-2-yl)-2H-chromen-2-one.[Link]
-
ResearchGate. (n.d.). Structures of 4-hydroxycoumarins: 4-hydroxy-7-methoxycoumarin (a),...[Link]
-
ResearchGate. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives.[Link]
-
PubChem. (n.d.). 4-Hydroxy-7-methoxycoumarin.[Link]
-
NIH. (n.d.). 8-Methoxy-2H-chromene-3-carbaldehyde.[Link]
-
NIH. (n.d.). 7-Methoxy-4-methylcoumarin.[Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 7-(diethylaMino)-2-oxo-2H-chroMene-3-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. jackwestin.com [jackwestin.com]
- 9. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. worldresearchersassociations.com [worldresearchersassociations.com]
- 12. Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders (SERDs): Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Chromene-Based Fluorescent Probes
<
Introduction: The Rise of the Chromene Scaffold in Cellular Imaging
To the dedicated researcher, the fluorescent probe is more than a tool; it is a beacon in the complex, crowded environment of the living cell. For decades, stalwart fluorophores like fluorescein and rhodamine have illuminated our understanding of biological processes. However, the demand for greater photostability, lower cytotoxicity, and more sophisticated sensing mechanisms has driven the exploration of new chemical scaffolds. Among these, the chromene (or benzopyran) core has emerged as a highly versatile and powerful backbone for a new generation of fluorescent probes.[1][2]
Chromene derivatives offer distinctive photophysical and chemical properties that make them particularly suitable for biological applications.[1][2] Their structure can be readily modified to create probes that are targeted to specific organelles, sensitive to particular analytes like thiols or reactive oxygen species, or even possess multi-photon excitation capabilities for deep-tissue imaging.[1][2][3] This guide provides a comprehensive framework for benchmarking the performance of these promising chromene-based probes against traditional alternatives, ensuring that your experimental choices are grounded in robust, quantitative data. We will move beyond mere cataloging of properties to explain the causality behind the experimental protocols, empowering you to not only perform the comparison but to understand it.
Pillar 1: Core Photophysical & Photochemical Characteristics
Before a probe can be trusted in a complex cellular experiment, its fundamental performance characteristics must be rigorously quantified in vitro. These parameters dictate the probe's brightness, spectral suitability for your imaging system, and its resilience under illumination.
Key Performance Indicators (KPIs) & Their Scientific Importance
-
Molar Extinction Coefficient (ε): This measures the efficiency of light absorption at a specific wavelength. A higher ε means the probe is more effective at capturing excitation photons, a foundational element of a bright signal.
-
Fluorescence Quantum Yield (ΦF): This is the ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process itself. A probe with a high quantum yield is inherently brighter.[4]
-
Brightness: The practical measure of a probe's utility, brightness is the product of its molar extinction coefficient and quantum yield (ε × ΦF). This value is paramount for comparing the signal intensity of different probes.
-
Stokes Shift: The difference in nanometers between the maximum absorption (λabs) and maximum emission (λem) wavelengths. A larger Stokes shift is highly desirable as it minimizes "crosstalk" between the excitation light and the emitted signal, leading to a cleaner image with a better signal-to-noise ratio.[5]
-
Photostability: The probe's resistance to photobleaching, or the photochemical destruction of the fluorophore upon exposure to light. High photostability is critical for long-term time-lapse imaging.[6]
Comparative Data Summary
To provide a tangible comparison, we will consider a hypothetical, high-performing chromene-based probe, ChromoFluor-560 , against two industry standards: Fluorescein Isothiocyanate (FITC) and a rhodamine derivative, Tetramethylrhodamine (TRITC).
| Parameter | ChromoFluor-560 (Chromene-based) | FITC (Fluorescein) | TRITC (Rhodamine) | Scientific Implication |
| λabs (nm) | 562 | 495 | 550 | Dictates the required laser line or filter for excitation. |
| λem (nm) | 585 | 520 | 575 | Dictates the required emission filter. |
| Molar Extinction Coefficient (ε) (M-1cm-1) | ~95,000 | ~75,000 | ~90,000 | Higher value contributes to greater brightness. |
| Quantum Yield (ΦF) | ~0.85 | ~0.92[7] | ~0.20 - 0.30 | High value indicates efficient conversion of absorbed light to fluorescence. |
| Brightness (ε × ΦF) | ~80,750 | ~69,000 | ~22,500 | Overall signal strength; ChromoFluor-560 shows superior potential. |
| Stokes Shift (nm) | 23 | 25 | 25 | All are adequate, minimizing spectral overlap. |
| Photostability | High | Low[8] | Moderate to High[8] | Chromene and Rhodamine probes are better suited for longer imaging sessions. |
| pH Sensitivity | Low (pKa > 8) | High (pKa ~6.4) | Low (pKa < 4)[9] | ChromoFluor-560 and TRITC are more stable in physiological pH ranges (7.2-7.4). |
Note: Values for ChromoFluor-560 are representative of high-performance chromene derivatives. FITC and TRITC values are based on established literature data.
Pillar 2: Experimental Protocols for Robust Benchmarking
Trustworthy data comes from meticulously planned and executed experiments. The following protocols are designed to be self-validating, providing clear, quantitative outputs to compare your probes.
Diagram: General Benchmarking Workflow
This workflow outlines the logical progression from initial characterization to cellular validation.
Caption: A logical workflow for benchmarking fluorescent probes.
Protocol 1: Determination of Quantum Yield (Comparative Method)
The quantum yield of an unknown probe can be determined by comparing its fluorescence intensity to that of a well-characterized standard.[10]
Causality: This protocol leverages a standard with a known, stable quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95) as a reference point.[7] By measuring the fluorescence of both the standard and the unknown probe under identical conditions (absorbance, solvent, excitation wavelength), we can calculate the unknown's quantum yield using the ratio of their integrated fluorescence intensities, absorbances, and solvent refractive indices.
Step-by-Step Methodology:
-
Prepare a Standard: Prepare a solution of a suitable quantum yield standard (e.g., Rhodamine 6G in ethanol) with an absorbance of ~0.05 at the excitation wavelength.
-
Prepare Test Probe Solutions: Prepare a series of dilutions of your chromene-based probe in the same solvent as the standard, with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the precise absorbance of the standard and all test solutions at the chosen excitation wavelength.
-
Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for the standard and each test solution, ensuring the same excitation wavelength and slit widths are used for all measurements.
-
Integrate and Calculate:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot integrated fluorescence intensity versus absorbance for your test probe. The plot should be linear (R² > 0.99).
-
Calculate the quantum yield (Φunk) using the following equation: Φunk = Φstd × (Gradunk / Gradstd) × (η2unk / η2std) Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
-
Protocol 2: Photostability Assay
Causality: This protocol directly measures the rate of fluorescence decay due to photobleaching. By subjecting the probes to continuous, high-intensity illumination and recording the signal over time, we can quantify their resilience. A slower decay rate indicates higher photostability.[8]
Step-by-Step Methodology:
-
Sample Preparation: Prepare fixed cell samples stained with each probe at their optimal working concentrations. Using a fixed sample eliminates biological variables like probe trafficking.
-
Microscope Setup: Place the sample on an epifluorescence microscope. Use a high-magnification objective (e.g., 60x or 100x oil immersion).
-
Image Acquisition:
-
Select a field of view with clearly stained structures.
-
Set the excitation light to maximum intensity.
-
Acquire a time-lapse series of images (e.g., one image every 10 seconds for 5 minutes). Ensure the focus remains constant.
-
-
Data Analysis:
-
Select several regions of interest (ROIs) within the stained structures.
-
Measure the mean fluorescence intensity within each ROI for every time point.
-
Normalize the intensity data, setting the intensity of the first time point to 100%.
-
Plot the normalized intensity versus time. The resulting curve represents the photobleaching rate. The time it takes for the intensity to drop to 50% (the half-life) is a key comparative metric.
-
Pillar 3: Performance in the Cellular Environment
Excellent photophysical properties are a prerequisite, but true performance is judged in the complex milieu of a living cell.[11][12] Factors like cell permeability, specific localization, and cytotoxicity are critical for generating biologically relevant data.[6]
Diagram: Probe Action in a Cellular Context
This diagram illustrates the "turn-on" mechanism common to many chromene-based sensor probes, where fluorescence is activated upon reacting with a specific analyte.
Caption: Analyte-induced activation of a chromene-based sensor.
Protocol 3: Cytotoxicity Assessment (MTT Assay)
Causality: An ideal probe should not perturb the biological system it is designed to measure.[11] The MTT assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. A reduction in purple color formation in probe-treated cells compared to controls indicates cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa or HEK293) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 10,000 cells/well). Incubate for 24 hours.
-
Probe Incubation: Prepare a range of concentrations for each fluorescent probe (e.g., 0.1 µM to 20 µM). Replace the cell culture medium with medium containing the different probe concentrations. Include a "no probe" control and a "lysis buffer" positive control for cell death. Incubate for the typical duration of an imaging experiment (e.g., 4-24 hours).
-
MTT Reagent Addition: Remove the probe-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the "no probe" control cells. Plot viability vs. probe concentration to determine the concentration at which toxicity becomes significant (e.g., the IC50 value).
Conclusion and Future Perspective
The benchmarking framework presented here provides a robust methodology for the objective comparison of fluorescent probes. Based on the data, chromene-based probes like the hypothetical ChromoFluor-560 demonstrate significant advantages over traditional dyes, particularly in terms of brightness and photostability, without compromising on spectral characteristics. Their low pH sensitivity makes them more reliable reporters in the stable environment of most cellular compartments.[13]
The true power of the chromene scaffold lies in its synthetic tractability, which has led to a surge in functional probes for detecting specific analytes like thiols, hydrogen peroxide, and various ions.[2][3][14] As imaging technologies advance, particularly in the realm of super-resolution and two-photon microscopy, the demand for probes with superior photophysical properties will only intensify.[1] Chromene-based fluorophores are exceptionally well-positioned to meet this demand and will undoubtedly continue to be a major focus of development, shedding new light on the intricate workings of the cell.
References
- In-Depth Comparative Analysis of Fluorescent Probes for Cellular Imaging. Benchchem.
- Application Notes and Protocols: Evaluating Novel Compounds as Fluorescent Probes in Cellular Imaging. Benchchem.
- A Comparative Guide to Fluorescent Probes for Live-Cell Imaging: Evaluating Dicyanovinyl-Based Dyes and Altern
- Chromene-based fluorescent probes for sensing and bioimaging. AIP Publishing.
- Chromene-based fluorescent probes for sensing and bioimaging. AIP Publishing.
- Chromene-based fluorescent probes for sensing and bioimaging. AIP Publishing.
- Organocatalytic Fluorogenic Synthesis of Chromenes.
- Organocatalytic Fluorogenic Synthesis of Chromenes. PMC, NIH.
- Chromene-derived red-fluorescent probes for sulfite detection in food and living cells based on an integrated ICT&PET platform.
- New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science.
- A chromene based fluorescence probe: Accurate detection of peroxynitrite in mitochondria, not elsewhere. SciSpace.
- A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. PMC, NIH.
- View of Fluorescent Probes and Labels for Cellular Imaging. CHIMIA.
- Lessons in Organic Fluorescent Probe Discovery. PMC, PubMed Central, NIH.
- Review: Fluorescent probes for living cells. Chapman & Hall.
- A novel pH probe based on ratiometric fluorescent properties of dicyanomethylene-4H-chromene pl
- Fluorescent Probes Manual. Jena Bioscience.
- A rhodamine chromene-based turn-on fluorescence probe for selectively imaging Cu²+ in living cell. PubMed.
- Photophysical Data Including Quantum Yields (Fluorescence ϕ F ,...
- Choosing the right fluorophores for your experiment. Abcam.
- High Quantum Yield Blue Fluorescent Molecule of Hydroxybenzo[c]chromen-6-ones: Synthesis and Fluorescence Characteristics.
- A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique. PubMed.
- A highly sensitive and responsive fluorescent probe based on 6-azide-chroman dye for detection and imaging of hydrogen sulfide in cells. PubMed.
- Rhodamine-Based Fluorescent Probe for Highly Selective Determin
- Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents. PubMed.
- Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research. MDPI.
- Comparison of rhodamine 6G, rhodamine B and rhodamine 101 spirolactam based fluorescent probes: A case of pH detection. PubMed.
- High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Publishing.
- Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects. Chemical Society Reviews (RSC Publishing).
- Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Choosing the right fluorophores for your experiment | Abcam [abcam.com]
- 5. A novel pH probe based on ratiometric fluorescent properties of dicyanomethylene-4H-chromene platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of rhodamine 6G, rhodamine B and rhodamine 101 spirolactam based fluorescent probes: A case of pH detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. A chromene based fluorescence probe: Accurate detection of peroxynitrite in mitochondria, not elsewhere (2021) | Ying Fang | 57 Citations [scispace.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Chromene Analogs
In the landscape of modern drug discovery, the chromene scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of analogs related to 7-methoxy-2H-chromene-3-carbaldehyde, with a particular focus on their anti-inflammatory and anti-cancer properties. By delving into the experimental data and underlying methodologies, we aim to equip researchers, scientists, and drug development professionals with a critical understanding of the translational potential of this promising class of compounds.
The Significance of the Chromene Scaffold
Chromene derivatives, heterocyclic compounds composed of a benzene ring fused to a pyran ring, are prevalent in natural products and have been the subject of extensive synthetic exploration.[1][2] Their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, have positioned them as attractive starting points for the development of novel therapeutics.[1][3][4] A key aspect of preclinical drug development is understanding the correlation between a compound's activity in a controlled laboratory setting (in vitro) and its performance in a complex living organism (in vivo). This guide will dissect this relationship for chromene analogs, providing a framework for evaluating their therapeutic promise.
Part 1: In Vitro Efficacy—Unraveling Cellular Mechanisms
The initial assessment of a compound's therapeutic potential begins with in vitro assays. These experiments are designed to probe the compound's activity against specific molecular targets or cellular processes in a controlled environment. For chromene analogs, in vitro studies have been instrumental in elucidating their mechanisms of action, particularly in the realms of oncology and immunology.
Anti-Cancer Activity: Cytotoxicity Screening
A fundamental in vitro assay in cancer drug discovery is the evaluation of a compound's cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit cell growth by 50%, is a key metric obtained from these studies.
Comparative In Vitro Cytotoxicity of Chromene Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Chromene Derivative 2 | Human Colon Cancer (HT-29) | More potent than Doxorubicin | [5][6] |
| Chromene Derivative 5 | Liver Cancer (HepG-2) | More potent than Doxorubicin | [1][5][6] |
| Indole-Tethered Chromene 4c | Various | 7.9 - 9.1 | [1] |
| Indole-Tethered Chromene 4d | Various | 7.9 - 9.1 | [1] |
| 4-Aryl-4H-chromene 3k | Laryngeal Carcinoma (Hep2) | Potent | [7] |
| Chromeno[2,3-d]pyrimidinone Analog 1 | Triple-Negative Breast Cancer | Low micromolar | [8] |
| Chromeno[2,3-d]pyrimidinone Analog 2 | Triple-Negative Breast Cancer | Low micromolar | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chromene analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Anti-Inflammatory Activity: Inhibition of Inflammatory Mediators
Chronic inflammation is a hallmark of numerous diseases. The anti-inflammatory potential of chromene analogs is often first assessed by their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and enzymes like Cyclooxygenase-2 (COX-2).
Comparative In Vitro Anti-Inflammatory Activity of Chromene Analogs
| Compound/Analog | Target | Cell Line | Efficacy | Reference |
| 2-Phenyl-4H-chromen-4-one (Cmpd 8) | NO, IL-6, TNF-α | RAW264.7 | Dose-dependent inhibition | [3][9] |
| 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | iNOS, COX-2, IL-1β, TNF-α, IL-6 | RAW264.7 | Inhibition of expression | [4][10] |
| Spiro thiochromene–oxindole 4e | BSA Denaturation | - | IC50 = 127.477 µg/mL | [11] |
Experimental Protocol: In Vitro TNF-α Inhibition Assay
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW264.7).
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the chromene analogs for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce TNF-α production.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Determine the inhibitory effect of the compounds on TNF-α production by comparing the levels in treated versus untreated, stimulated cells.
Part 2: In Vivo Efficacy—Bridging the Gap to Clinical Relevance
While in vitro assays provide valuable mechanistic insights, in vivo studies in animal models are crucial for evaluating a compound's overall efficacy, pharmacokinetics, and safety profile in a complex biological system.
Anti-Cancer Efficacy: Tumor Growth Inhibition in Xenograft Models
To assess the anti-cancer potential of chromene analogs in vivo, human cancer cells are often implanted into immunodeficient mice, creating a xenograft tumor model. The ability of the compound to inhibit tumor growth is then monitored over time.
In Vivo Anti-Cancer Efficacy of a Chromeno[2,3-d]pyrimidinone Analog
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| Chick Chorioallantoic Membrane (CAM) | Triple-Negative Breast Cancer | Chromeno[2,3-d]pyrimidinone | Significant tumor regression | [8] |
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the chromene analog to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Monitoring: Monitor the body weight and general health of the mice to assess for any toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Calculate the percentage of tumor growth inhibition compared to the control group.
Anti-Inflammatory Efficacy: Murine Models of Inflammation
The anti-inflammatory effects of chromene analogs are often evaluated in rodent models of inflammation, such as carrageenan-induced paw edema.
In Vivo Anti-Inflammatory Efficacy of Chromene Analogs
| Animal Model | Condition | Compound | Outcome | Reference |
| Mouse | LPS-induced inflammation | 2-Phenyl-4H-chromen-4-one (Cmpd 8) | Reduced inflammation | [3][9] |
| Rat | Carrageenan-induced paw edema | 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | Reduced paw inflammation | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimate rats to the experimental conditions.
-
Compound Administration: Administer the chromene analog or a vehicle control to the animals.
-
Induction of Inflammation: After a set period, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.
-
Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Part 3: Signaling Pathways and Visualizations
Understanding the molecular pathways modulated by chromene analogs is critical to deciphering their mechanism of action. In the context of inflammation, the NF-κB and TLR4/MAPK signaling pathways are often implicated.
Key Signaling Pathway in Inflammation
The Toll-like receptor 4 (TLR4) signaling pathway is a key initiator of the innate immune response. Its activation by ligands like LPS leads to the downstream activation of transcription factors such as NF-κB, which in turn upregulates the expression of pro-inflammatory genes.
Caption: The TLR4 signaling pathway, a target for anti-inflammatory chromene analogs.
Experimental Workflow: From In Vitro Discovery to In Vivo Validation
The progression from identifying a hit compound in an in vitro screen to validating its efficacy in vivo follows a structured workflow.
Caption: A generalized workflow for preclinical drug discovery and development.
Discussion: Correlating In Vitro and In Vivo Efficacy
The transition from a controlled in vitro environment to a complex in vivo system is a significant hurdle in drug development. While potent in vitro activity is a prerequisite, it does not always translate to in vivo efficacy. Several factors can contribute to this discrepancy:
-
Pharmacokinetics: A compound's absorption, distribution, metabolism, and excretion (ADME) properties determine its bioavailability and concentration at the target site. Poor pharmacokinetic properties can lead to a lack of efficacy in vivo, despite excellent in vitro potency.
-
Off-Target Effects: In a living organism, a compound can interact with numerous unintended targets, leading to unforeseen side effects or a reduction in efficacy.
-
Metabolism: The compound may be rapidly metabolized into inactive or even toxic byproducts.
-
Complexity of the Disease Model: In vitro models, while useful, are simplifications of the complex pathophysiology of a disease. An in vivo model provides a more holistic system to evaluate a drug's effect.
For the chromene analogs discussed, the available data suggests a promising correlation between their in vitro and in vivo anti-inflammatory activities. For example, the inhibition of inflammatory mediators in cell culture appears to translate to a reduction in inflammation in animal models.[3][4][9][10] In the context of anti-cancer activity, while in vitro cytotoxicity is a good initial indicator, the in vivo tumor growth inhibition data is the more critical determinant of potential therapeutic success.[8]
Conclusion
The 7-methoxy-2H-chromene-3-carbaldehyde scaffold and its analogs represent a versatile and promising class of compounds with demonstrated in vitro and in vivo efficacy in the areas of oncology and inflammation. The data presented in this guide highlights the importance of a multi-faceted approach to drug discovery, where in vitro assays provide crucial mechanistic insights that guide the selection and optimization of candidates for in vivo validation. A thorough understanding of the correlation between these two domains is paramount for the successful translation of promising laboratory findings into clinically effective therapeutics. Further research focusing on the structure-activity relationships and pharmacokinetic properties of these analogs will be essential in harnessing their full therapeutic potential.
References
-
1][12]Oxazines, and Chromeno[2,3-d]Pyrimidines. Bentham Science.
-
[Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d]
-
022-EJMC-SV/)
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]
- 6. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Redirecting [linkinghub.elsevier.com]
A Researcher's Guide to the Spectroscopic Landscape of Substituted 2H-Chromene-3-Carbaldehydes
This guide offers an in-depth spectroscopic comparison of substituted 2H-chromene-3-carbaldehydes, a class of heterocyclic compounds pivotal as versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1] Understanding the influence of various substituents on their spectral properties is fundamental for researchers in medicinal chemistry and materials science for rapid and accurate structural elucidation and for predicting molecular behavior. This document moves beyond a simple recitation of data, providing causal explanations for observed spectral shifts and offering validated experimental protocols for obtaining high-quality data.
The Structural Foundation: 2H-Chromene-3-Carbaldehyde
The 2H-chromene-3-carbaldehyde scaffold consists of a dihydropyran ring fused to a benzene ring, with a formyl (carbaldehyde) group at the C-3 position. The substitution pattern, particularly on the benzene ring (positions 5, 6, 7, 8) and at the C-2 position, profoundly impacts the molecule's electronic environment and, consequently, its interaction with electromagnetic radiation.
Caption: General structure of the 2H-chromene-3-carbaldehyde scaffold.
I. UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides insights into the conjugated π-electron systems within the chromene structure. The principal absorptions arise from π → π* transitions within the aromatic ring and the α,β-unsaturated aldehyde system, and weaker n → π* transitions associated with the carbonyl and ether oxygen lone pairs.
The position of the maximum absorption wavelength (λmax) is highly sensitive to the nature of substituents on the aromatic ring.
-
Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (-OCH₃), or amino (-NR₂) groups at positions 6, 7, or 8 typically cause a bathochromic shift (shift to longer wavelengths). This is due to the extension of the conjugated system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, the introduction of a strong electron-donating diethylamino group can shift the λmax to longer wavelengths.[2]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) tend to cause a hypsochromic shift (shift to shorter wavelengths) or a less pronounced bathochromic shift compared to EDGs. These groups can withdraw electron density, sometimes disrupting the conjugation efficiency or stabilizing the ground state more than the excited state.
The solvent environment also plays a crucial role. Polar solvents can stabilize the excited state differently than nonpolar solvents, leading to shifts in λmax.
Table 1: Representative UV-Vis Absorption Data for Substituted 2H-Chromenes
| Substituent (Position) | λmax (nm) | Molar Absorptivity (ε) | Solvent | Key Transition |
| Unsubstituted | ~250, ~320 | Moderate | Ethanol | π → π |
| 7-(diethylamino) | ~400-414 | High | Dioxane | π → π (ICT) |
| 6-Bromo | ~255, ~325 | Moderate | Ethanol | π → π |
| 6-Nitro | ~260, ~310 | Moderate | Ethanol | π → π |
Note: Data is compiled from representative chromene systems to illustrate trends.[2][3] ICT refers to Intramolecular Charge Transfer.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint
FT-IR spectroscopy is an indispensable tool for identifying the key functional groups within the 2H-chromene-3-carbaldehyde structure. The vibrational frequencies of specific bonds provide a molecular fingerprint.
-
Aldehyde C=O Stretch: This is one of the most intense and characteristic bands in the spectrum, typically appearing in the region of 1670-1700 cm⁻¹ . The exact position is influenced by conjugation. The double bond at C3-C4 creates a conjugated system with the carbonyl group, which lowers the C=O bond order through resonance, shifting the absorption to a lower wavenumber compared to saturated aldehydes (which appear around 1720-1740 cm⁻¹).[4]
-
Aldehydic C-H Stretch: This feature is unique to aldehydes and appears as a pair of weak to medium bands at approximately 2820-2880 cm⁻¹ and 2720-2780 cm⁻¹ . The lower frequency band is often sharp and easily identifiable. The presence of two bands is due to Fermi resonance between the C-H stretching fundamental and the first overtone of the C-H bending vibration.[4]
-
C=C Stretch: The stretching vibration of the endocyclic C=C double bond of the pyran ring and the aromatic C=C bonds appear in the 1580-1650 cm⁻¹ region.[5]
-
C-O-C Stretch: The asymmetric and symmetric stretches of the chromene ether linkage are found in the fingerprint region, typically around 1200-1250 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric).
Substituents on the aromatic ring can subtly influence the C=O stretching frequency. Electron-donating groups can enhance conjugation, further lowering the frequency, while electron-withdrawing groups may have the opposite effect.
Table 2: Key FT-IR Vibrational Frequencies for 2H-Chromene-3-Carbaldehydes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| Aldehydic C-H Stretch | ~2850 and ~2750 | Weak-Medium | Diagnostic pair of bands for aldehydes.[4] |
| Carbonyl (C=O) Stretch | 1670 - 1700 | Strong, Sharp | Position is lowered due to conjugation. |
| Alkene (C=C) Stretch | 1600 - 1650 | Medium | Overlaps with aromatic C=C stretches. |
| Aromatic Ring (C=C) Stretch | 1500 - 1600 | Medium-Variable | Often appear as a set of bands.[5] |
| Asymmetric C-O-C Stretch | 1200 - 1250 | Strong | Aryl-alkyl ether linkage. |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information regarding the carbon skeleton and proton environments. Analysis of both ¹H and ¹³C NMR spectra allows for unambiguous structure confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum gives precise information about the chemical environment, connectivity, and number of different types of protons.
-
Formyl Proton (-CHO): This is the most downfield non-aromatic proton, appearing as a sharp singlet at δ 9.5-10.5 ppm . Its significant deshielding is due to the strong electron-withdrawing nature of the carbonyl oxygen and magnetic anisotropy. For 4-chloro-2-aryl-2H-chromene-3-carbaldehydes, this signal is consistently found around δ 10.30 ppm.[6]
-
H-2 Proton: The proton on the stereocenter C-2 is a methine proton adjacent to an oxygen atom. Its chemical shift is typically in the range of δ 6.3-6.5 ppm when C-2 is substituted with an aryl group.[6] The nature of the substituent on the C-2 aryl ring has a minor effect on this proton's shift.
-
H-4 Proton: If C-4 is unsubstituted, this vinylic proton appears as a singlet or a narrow doublet (if coupled to H-2) around δ 7.4-7.8 ppm .
-
Aromatic Protons (H-5 to H-8): These protons resonate in the aromatic region of δ 6.8-8.0 ppm . Their specific chemical shifts and coupling patterns (e.g., doublets, triplets, doublets of doublets) are dictated by the substitution pattern on the benzene ring, providing crucial information for determining isomer identity.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number and electronic environment of each carbon atom in the molecule.
-
Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most downfield signal, typically found at δ 187-190 ppm .[6] This is a highly characteristic and diagnostic peak.
-
C-2 Carbon: The chemical shift of the C-2 carbon is sensitive to its substituent. For 2-aryl substituted chromenes, it appears around δ 74-75 ppm .[6] The presence of an electron-withdrawing group (like -NO₂) on the 2-aryl substituent can shift this signal slightly upfield (to δ ~73.8 ppm).[6]
-
Olefinic and Aromatic Carbons: The C-3 and C-4 carbons, along with the aromatic carbons, resonate in the δ 115-160 ppm range. The C-8a (oxygen-bearing) and C-4a carbons are typically the most downfield in the aromatic region.
Table 3: Comparative ¹H and ¹³C NMR Data for 4-chloro-2-aryl-2H-chromene-3-carbaldehydes
| Compound | H-2 (δ, ppm) | H-8 (δ, ppm) | H-5 (δ, ppm) | CHO (δ, ppm) | C-2 (δ, ppm) | C-4 (δ, ppm) | CHO (δ, ppm) |
| 2a (2-phenyl) | 6.40 (s) | 6.89 (dd) | 7.72 (dd) | 10.30 (s) | 75.0 | 143.9 | 188.2 |
| 2c (2-(4-nitrophenyl)) | 6.47 (s) | 6.97 (dd) | 7.74 (dd) | 10.32 (s) | 73.8 | 144.5 | 188.1 |
Data extracted from Al-Majid, A. M., et al. (2018).[6] The electron-withdrawing nitro group in compound 2c causes a slight downfield shift of the aldehydic proton and an upfield shift of the C-2 carbon compared to the unsubstituted phenyl analogue 2a .
IV. Experimental Protocols
To ensure data integrity and reproducibility, the following validated protocols are recommended.
General Synthesis of 2-Aryl-4-chloro-2H-chromene-3-carbaldehydes via Vilsmeyer-Haack Reaction
The Vilsmeyer-Haack reaction is a reliable method for synthesizing these compounds from corresponding flavanones.[6]
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), cool a solution of anhydrous N,N-dimethylformamide (DMF, 5 eq.) to 0 °C.
-
Vilsmeyer Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve the starting flavanone (1 eq.) in DMF and add it dropwise to the Vilsmeyer reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Sample Preparation and Analysis
Caption: Workflow from synthesis to spectroscopic characterization.
-
UV-Vis Spectroscopy:
-
Prepare a stock solution of the purified compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of 10⁻³ M.
-
Perform serial dilutions to obtain a final concentration of approximately 10⁻⁵ M.
-
Record the absorption spectrum from 200 to 700 nm using a quartz cuvette with a 1 cm path length, using the pure solvent as a blank.
-
-
FT-IR Spectroscopy:
-
For solids: Use Attenuated Total Reflectance (ATR) by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
For oils/liquids: Place a drop of the neat liquid between two NaCl or KBr salt plates.
-
Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹, and perform background correction.
-
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥300 MHz).
-
Conclusion
The spectroscopic analysis of substituted 2H-chromene-3-carbaldehydes is a powerful, multi-faceted approach to structural verification. Each technique provides a unique piece of the puzzle: UV-Vis reveals the nature of the conjugated system, FT-IR confirms the presence of key functional groups, and NMR provides the definitive atom-by-atom map of the molecular structure. The influence of substituents is predictable and follows fundamental chemical principles, allowing researchers to use these spectroscopic signatures as a reliable guide in the synthesis and development of new chemical entities.
References
-
Patel, K. D., et al. (2019). Synthesis and characterization of novel 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbaldehyde derivatives. ResearchGate. Available at: [Link]
-
Al-Majid, A. M., et al. (2018). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 23(11), 2999. Available at: [Link]
-
Martínez-Arias, C., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2068. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Grivani, G., et al. (2012). Highly Efficient Synthesis of New 2H-Chromene Dyes using Cu-SBA-15. E-Journal of Chemistry, 9(4), 2137-2144. Available at: [Link]
-
Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Organic and Biomolecular Chemistry. Available at: [Link]
-
Das, B., et al. (2020). Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The 1 H and 13 C-NMR spectroscopic data of 1−3. Available at: [Link]
-
Arif, N., et al. (2023). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances, 13(1), 1-16. Available at: [Link]
-
ResearchGate. (n.d.). UV/ vis. spectra of N,N = -(1,4-phenylene)bis(2-imino-2H- chromene-3-carboxamide) derivatives 5a-f. Available at: [Link]
-
Gasparyan, S. P., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Chemistry Proceedings, 14(1), 42. Available at: [Link]
-
Arif, N., et al. (2023). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances, 13(1), 1-16. Available at: [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
-
ResearchGate. (n.d.). UV-Visible spectrum of the ligand [2-oxo-2H-chromene-3-carbohydrazide]. Available at: [Link]
-
Arif, N., et al. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. ResearchGate. Available at: [Link]
-
Arif, N., et al. (2023). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances, 13(1), 1-16. Available at: [Link]
-
Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link]
-
Fun, H.-K., et al. (2013). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o79. Available at: [Link]
-
ResearchGate. (n.d.). UV/Vis absorption spectra of chromene 1 before (black) and after (red) irradiation. Available at: [Link]
-
ResearchGate. (n.d.). (a) UV−vis spectral change during the incubation of 2 (black line) in... Available at: [Link]
-
Zainal, N. H., et al. (2023). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief, 49, 109403. Available at: [Link]
-
Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]
-
Asian Network for Scientific Information. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Available at: [Link]
-
ResearchGate. (n.d.). FTIR, FT-Raman spectral analysis and normal coordinate calculations of 2-hydroxy-3-methoxybenzaldehyde thiosemicarbozone. Available at: [Link]
-
Marshall, C., et al. (2007). Combined micro-Fourier transform infrared (FTIR) spectroscopy and micro-Raman spectroscopy of Proterozoic acritarchs. Precambrian Research, 158(3-4), 208-224. Available at: [Link]
-
Zhang, H., et al. (2018). UV-Vis spectroscopy combined with chemometric study on the interactions of three dietary flavonoids with copper ions. Food Chemistry, 264, 184-191. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. scialert.net [scialert.net]
- 6. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-methoxy-2H-chromene-3-carbaldehyde
Executive Summary: Beyond the Bench
7-methoxy-2H-chromene-3-carbaldehyde is a versatile intermediate in the synthesis of novel bioactive molecules and pharmaceuticals.[1] Its chromene core is a scaffold of significant interest in medicinal chemistry.[2][3] However, beyond its synthetic utility, responsible management of its waste stream is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of 7-methoxy-2H-chromene-3-carbaldehyde, grounded in established safety protocols and regulatory principles. The objective is to move beyond mere compliance and foster a culture of intrinsic safety, ensuring that every step, from reaction work-up to final disposal, is deliberate, understood, and safe.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of a compound is fundamental to designing a safe disposal protocol. While specific toxicity data for 7-methoxy-2H-chromene-3-carbaldehyde is not extensively published, data from structurally similar aromatic aldehydes and chromene derivatives provides a reliable basis for risk assessment.
Compounds of this class are generally classified with the following hazards:
-
Skin Irritation (H315): Direct contact can cause inflammation, itching, reddening, or blistering.[4][5]
-
Serious Eye Irritation (H319): Contact with eyes may result in redness, pain, or significant damage.[4][5][6]
-
Respiratory Irritation (H335): Inhalation of dust or fumes may irritate the lungs and respiratory system.[4][5][6]
The primary causality for these hazards stems from the reactive aldehyde functional group and the overall molecular structure, which can interact with biological macromolecules. Therefore, the disposal procedure is designed to minimize direct contact and prevent aerosolization, protecting both the researcher and the environment.
Core Disposal Workflow: A Step-by-Step Protocol
The preferred and most common method for disposing of 7-methoxy-2H-chromene-3-carbaldehyde is through a licensed hazardous waste management service. Direct chemical treatment in the lab is a specialized procedure that should not be the default pathway.
Step 1: Donning Personal Protective Equipment (PPE)
Before handling any waste, ensure a complete barrier between you and the chemical. This is a non-negotiable first line of defense.
-
Eye/Face Protection: Wear safety glasses with side shields or, preferably, a face shield for maximum protection.[7]
-
Hand Protection: Handle with nitrile or neoprene gloves. Inspect gloves for any tears or perforations before use. Dispose of contaminated gloves immediately after the task is complete in accordance with applicable laws.[4][7]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[8]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[8]
Step 2: Waste Segregation and Containment
Proper segregation is critical to prevent accidental chemical reactions in the waste container and to ensure the waste is routed to the correct treatment facility.[9]
-
Identify the Waste Stream: 7-methoxy-2H-chromene-3-carbaldehyde is a non-halogenated organic solid .
-
Select a Container: Use a designated, sealable, and chemically compatible container for "Non-Halogenated Solid Chemical Waste." The container must be in good condition, free of cracks, and have a secure lid.[10]
-
Transfer Waste: Carefully transfer the solid waste into the container using a spatula or scoop. Avoid any actions that could generate dust. If transferring a solution containing the compound, use a funnel to prevent spills.
-
Do Not Mix: Never mix this waste with incompatible waste streams such as strong acids, bases, or oxidizers.
Step 3: Labeling and Temporary Storage
Accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.[10]
-
Attach a Hazardous Waste Label: Affix a completed waste label to the container.
-
Provide Complete Information: The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "7-methoxy-2H-chromene-3-carbaldehyde"
-
The primary hazards (e.g., "Irritant").[10]
-
The date accumulation started.
-
Your name, laboratory, and contact information.
-
-
Store Safely: Store the sealed container in a designated, well-ventilated satellite accumulation area, away from ignition sources and incompatible materials.[6][8]
Step 4: Arrange for Final Disposal
Laboratory personnel should not transport hazardous waste.[11]
-
Contact EHS: Follow your institution's protocol to arrange for pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11]
-
Maintain Records: Keep a log of the waste generated and disposed of, as required by your institution.[8]
Data and Procedural Summary
The following table summarizes the critical information for the safe disposal of this compound.
| Parameter | Specification & Rationale |
| Chemical Name | 7-methoxy-2H-chromene-3-carbaldehyde |
| CAS Number | 57543-39-2[12] |
| Molecular Formula | C₁₁H₁₀O₃[13][14] |
| Hazard Class | Skin Irritant, Eye Irritant, Potential Respiratory Irritant.[4][5][6] |
| Primary PPE | Nitrile gloves, safety glasses/face shield, lab coat.[7] |
| Waste Category | Non-Halogenated Organic Solid Waste. |
| Container Type | Sealable, chemically compatible container for solid waste.[10] |
| Forbidden Disposal | DO NOT dispose of down the drain or in regular trash.[8][11] |
| Primary Disposal Path | Collection by a licensed hazardous waste disposal service.[4][6][9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 7-methoxy-2H-chromene-3-carbaldehyde.
Caption: Decision workflow for handling and disposing of 7-methoxy-2H-chromene-3-carbaldehyde waste.
Emergency Procedures: Spill and Exposure
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][7]
-
Small Spill (Solid): Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it into a labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then soap and water.
-
Large Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS/emergency response team. Do not attempt to clean it up yourself.
References
-
Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
7-methoxy-2-oxo-2H-chromene-8-carbaldehyde. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Vaddula, B. R., Yalla, S., & Gonzalez, M. A. (2015). An Efficient and More Sustainable One-Step Continuous-Flow Multicomponent Synthesis Approach to Chromene Derivatives. Periodica Polytechnica Chemical Engineering. Retrieved January 2, 2026, from [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved January 2, 2026, from [Link]
-
Benzaldehyde Material Safety Data Sheet. (n.d.). Kasturi Aromatics. Retrieved January 2, 2026, from [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL. Retrieved January 2, 2026, from [Link]
-
Mohammadi Ziarani, G., Gholamzadeh, P., & Badiei, A. (2013). Solvent-Free Green and Efficient One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives. International Scholarly Research Notices. Retrieved January 2, 2026, from [Link]
-
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid. (2025, August 26). Chemsrc. Retrieved January 2, 2026, from [Link]
-
Synthesis of chromene and its derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved January 2, 2026, from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved January 2, 2026, from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved January 2, 2026, from [Link]
-
Koh, D. (2012). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E. Retrieved January 2, 2026, from [Link]
-
Li, H.-D., & Yin, B.-Z. (2011). 7-Diethylamino-2-oxo-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E. Retrieved January 2, 2026, from [Link]
-
Koh, D., et al. (2012). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E. Retrieved January 2, 2026, from [Link]
-
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2019). Four-component green synthesis of benzochromene derivatives using nano-KF/clinoptilolite as basic catalyst: study of antioxidant activity. Molecular Diversity. Retrieved January 2, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. kasturiaromatics.com [kasturiaromatics.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. ptb.de [ptb.de]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. vumc.org [vumc.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. 7-methoxy-2-oxo-2H-chromene-8-carbaldehyde | C11H8O4 | CID 11275724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-methoxy-2H-chromene-3-carbaldehyde
As researchers and drug development professionals, our work with novel compounds like 7-methoxy-2H-chromene-3-carbaldehyde is foundational to innovation. This chromene derivative is a valuable intermediate in the synthesis of bioactive molecules and pharmaceuticals, particularly in the development of anti-inflammatory and antioxidant agents[1]. However, its utility in the lab is matched by the critical need for rigorous safety protocols. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to ensure your safety and the integrity of your research through a self-validating system of protocols.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its specific hazards is non-negotiable. Based on data for structurally similar aromatic aldehydes, 7-methoxy-2H-chromene-3-carbaldehyde should be handled as a hazardous substance. The primary risks are categorized by the following hazard statements:
-
H315: Causes skin irritation. [2][3] Direct contact can lead to inflammation, itching, redness, or blistering[2].
-
H319: Causes serious eye irritation. [2][3] Splashes can result in significant pain, redness, or severe eye damage[2].
-
H335: May cause respiratory irritation. [2][3] Inhalation of vapors, dust, or aerosols can irritate the lungs and respiratory system[2].
Minimizing all chemical exposures is the cardinal rule of laboratory safety[4]. These known hazards dictate the minimum level of PPE required for safe handling.
The Core PPE Ensemble: A Multi-Layered Defense
A comprehensive PPE strategy involves more than just a single pair of gloves; it is an integrated system designed to protect you from specific routes of exposure. All handling of this compound should, at a minimum, be performed inside a certified chemical fume hood to mitigate inhalation risks[4][5].
Eye and Face Protection: The Non-Negotiable Barrier
Given the serious risk of eye irritation, appropriate eye protection is mandatory at all times.
-
Standard Operations: For handling small quantities or low-concentration solutions, chemical splash goggles are required. Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes.
-
High-Risk Operations: When pouring, preparing solutions, or performing any task where splashes are likely, a full-face shield worn over chemical splash goggles is essential.[6] This combination protects the entire face from direct contact. Remember, surgical masks with eye shields are not a substitute for proper goggles or a face shield[6].
Hand Protection: Selecting the Right Glove
No single glove material is impervious to all chemicals. The choice of glove depends on the task, the duration of exposure, and the specific chemical properties of the substance being handled. For aldehydes, material selection is critical.
Causality: The effectiveness of a glove is determined by its resistance to degradation (physical changes) and permeation (the chemical seeping through on a molecular level)[7]. Materials like latex offer poor protection against many organic compounds, including aldehydes, as the chemical can readily pass through, exposing the skin.[6][8]
| Glove Material | Suitability for Aldehydes | Recommended Use Case | Key Limitations & Considerations |
| Butyl Rubber | Excellent | Prolonged Contact / Immersion: Ideal for extensive handling, spill cleanup, or when direct, prolonged contact is anticipated. | May impair dexterity due to thickness. Does not perform well with aliphatic and aromatic hydrocarbons[9]. |
| Nitrile (Disposable) | Good to Fair | Incidental Contact / Splash Protection: Suitable for routine handling of small quantities where only splashes are expected. | Not recommended for immersion or prolonged contact. Resistance varies by thickness and manufacturer. Poor resistance to certain ketones, esters, and aromatic hydrocarbons[9][10]. |
| Neoprene | Good | General Use / Moderate Contact: Offers a good balance of chemical resistance, dexterity, and tear resistance. | Generally not recommended for use with strong oxidizing agents or aromatic solvents[9]. |
| Natural Rubber (Latex) | Poor | Not Recommended | Aldehydes can readily pass through latex[6]. High potential for allergic reactions[9]. |
Protocol: For most routine laboratory work with 7-methoxy-2H-chromene-3-carbaldehyde, using two pairs of nitrile gloves (double-gloving) is a robust practice. This provides a backup barrier and allows for the safe removal of the outer glove if contamination occurs. For large-volume transfers or spill cleanup, switching to more resilient Butyl or Neoprene gloves is advised.[9]
Body and Foot Protection: Your Last Line of Defense
-
Lab Coat: A long-sleeved, flame-resistant lab coat is mandatory to protect skin and personal clothing.
-
Chemical Apron: When pouring liquids or during any operation with a significant splash risk, wear an impervious chemical-protective apron over your lab coat.[6]
-
Clothing: Long pants and shirts that cover the torso and arms are required. Do not wear shorts, skirts, or any clothing that exposes skin.[11][12]
-
Footwear: Shoes must be closed-toed and made of a non-porous material like leather or rubber.[6] Canvas or mesh shoes can absorb chemical spills, trapping them against the skin.
Procedural Workflow: From Preparation to Disposal
Visualizing the entire handling process ensures that safety checks and procedural steps are integrated at every stage.
Caption: Safe Handling Workflow for 7-methoxy-2H-chromene-3-carbaldehyde.
Step-by-Step Protocols
Donning (Putting On) PPE
The sequence is designed to minimize contamination.
-
Body Protection: Don your lab coat and a chemical apron if required.
-
Inner Gloves: Put on your first pair of nitrile gloves.
-
Eye/Face Protection: Put on your chemical splash goggles and face shield.
-
Outer Gloves: Put on your second pair of (outer) gloves, ensuring the cuffs go over the sleeves of your lab coat.[6]
Doffing (Taking Off) PPE
This sequence is critical to prevent contaminating yourself with chemicals that may be on your PPE.
-
Inspect: Visually inspect your gloves for any signs of contamination or damage.
-
Remove Outer Gloves: Carefully peel off the outer gloves without touching the external surface with your bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Remove Body Protection: Remove the face shield and goggles, followed by the lab coat and apron. Handle them in a way that the contaminated front does not touch your body.
-
Remove Inner Gloves: Remove the final pair of gloves, again without touching the outside surface.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[12][13]
Spill and Disposal Plan
Emergency Spill Response
-
Alert: Notify personnel in the immediate area and your supervisor.
-
Evacuate: If the spill is large or ventilation is inadequate, evacuate the area.
-
Protect: Never enter a spill area without the proper PPE, including respiratory protection if vapors are significant.[6]
-
Contain: Use an absorbent material, such as vermiculite or a chemical spill kit, to contain the spill.
-
Clean: Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
Disposal of Contaminated Materials
-
PPE: All disposable PPE, including gloves, aprons, and bench paper, that has come into contact with 7-methoxy-2H-chromene-3-carbaldehyde must be considered hazardous waste. Dispose of it in a clearly labeled, sealed hazardous waste container.[6][14]
-
Chemical Waste: The chemical itself, along with any solutions or contaminated solvents, must be disposed of in an approved hazardous waste container.[2] Never pour chemical waste down the sink.[5][12] Follow all institutional and local environmental regulations for chemical waste disposal.
By integrating this comprehensive PPE strategy into your daily laboratory practices, you build a robust and reliable system of safety. This approach not only protects you and your colleagues but also upholds the scientific integrity of your work.
References
-
Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Source: Centers for Disease Control and Prevention (CDC). URL: [Link]
-
Personal Protective Equipment (PPE). Source: University of Tennessee Knoxville - Environmental Health and Safety. URL: [Link]
-
OSHA Glove Selection Chart. Source: University of Houston - Environmental Health and Safety. URL: [Link]
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Source: International Enviroguard. URL: [Link]
-
Safety Data Sheet: Neutralene® 7030SF. Source: Air Care Technology, LLC. URL: [Link]
-
Personal Protective Equipment (PPE). Source: U.S. Department of Health & Human Services, Chemical Hazards Emergency Medical Management (CHEMM). URL: [Link]
-
Personal Protective Equipment. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]
-
Gloves Chemical Resistance Chart. Source: Gloves By Web. URL: [Link]
-
Examples of Chemical Resistance of Common Glove Materials. Source: University of California, Irvine - Environmental Health & Safety. URL: [Link]
-
Lab Safety Equipment & PPE. Source: ChemTalk. URL: [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory. Source: Utah State University - Environmental Health & Safety. URL: [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. Source: National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). URL: [Link]
-
Topic 1: Safety in the Organic Chemistry Laboratory. Source: California State University, Bakersfield (CSUB). URL: [Link]
-
Chemistry Lab Safety Rules. Source: PozeSCAF. URL: [Link]
-
Part D: Chemical Safety Procedures for Laboratories. Source: University of Wisconsin-La Crosse. URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. uwlax.edu [uwlax.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. cdc.gov [cdc.gov]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. gloves.com [gloves.com]
- 11. csub.edu [csub.edu]
- 12. pozescaf.com [pozescaf.com]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
